molecular formula C6H8N2O3 B159040 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 139297-51-1

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B159040
CAS No.: 139297-51-1
M. Wt: 156.14 g/mol
InChI Key: SXCXVIBZRADHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No: 139297-51-1) is a high-purity chemical compound with the molecular formula C 6 H 8 N 2 O 3 and a molecular weight of 156.14 g/mol . This pyrazole derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its structure features a carboxylic acid functional group and a methoxy-substituted aromatic system, making it an ideal precursor for the synthesis of more complex molecules, such as amides and esters . As a biochemical reagent, it is primarily used in life science research for the discovery and development of new active compounds . Researchers utilize this building block to create novel molecular entities for screening against biological targets. The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . Safety Information: This product is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before use. Please Note: This product is intended for research purposes and is strictly 'For Research Use Only'. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methoxy-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(11-2)3-4(7-8)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCXVIBZRADHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566597
Record name 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139297-51-1
Record name 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrazole core is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of a viable synthetic pathway to this target molecule, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing alternative strategies. The synthesis is approached with a focus on strategic bond formation and control of regioselectivity, critical considerations for the efficient construction of highly functionalized heterocyclic systems.

Primary Synthesis Pathway: A Strategy Leveraging a Hydroxypyrazole Intermediate

The most logical and well-supported pathway to this compound commences with the versatile starting material, dimethyl acetylenedicarboxylate (DMAD). This strategy involves the initial formation of a 5-hydroxypyrazole core, followed by O-methylation and subsequent ester hydrolysis.

Overall Synthesis Scheme

Overall Synthesis Pathway DMAD Dimethyl Acetylenedicarboxylate (DMAD) Hydroxypyrazole_ester Methyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate DMAD->Hydroxypyrazole_ester Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Hydroxypyrazole_ester Methoxypyrazole_ester Methyl 5-methoxy-1-methyl- 1H-pyrazole-3-carboxylate Hydroxypyrazole_ester->Methoxypyrazole_ester O-Methylation Methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_agent->Methoxypyrazole_ester Base1 Base (e.g., K₂CO₃) Base1->Methoxypyrazole_ester Target_molecule 5-Methoxy-1-methyl-1H-pyrazole- 3-carboxylic acid Methoxypyrazole_ester->Target_molecule Hydrolysis Base2 Base (e.g., NaOH) Base2->Target_molecule Acid Acid Acid->Target_molecule Workup

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Cyclocondensation to Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

The initial and pivotal step is the cyclocondensation reaction between dimethyl acetylenedicarboxylate (DMAD) and methylhydrazine. This reaction proceeds through a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable 5-hydroxypyrazole ring system.

Mechanistic Insights:

The regioselectivity of this reaction is a crucial consideration. Methylhydrazine possesses two non-equivalent nitrogen atoms. The initial nucleophilic attack can, in principle, occur from either the substituted (N1) or unsubstituted (N2) nitrogen. However, the less sterically hindered and more nucleophilic terminal nitrogen of methylhydrazine preferentially attacks one of the electrophilic acetylenic carbons of DMAD. The subsequent intramolecular cyclization leads to the formation of the desired 1-methyl-5-hydroxypyrazole regioisomer.

Cyclocondensation Mechanism cluster_0 Michael Addition & Cyclization DMAD DMAD Intermediate1 Zwitterionic Intermediate DMAD->Intermediate1 Nucleophilic Attack Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Hydroxypyrazole_ester Methyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate Intermediate2->Hydroxypyrazole_ester Tautomerization

Caption: Mechanism of pyrazole formation from DMAD and methylhydrazine.

Experimental Protocol: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

  • Materials:

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Methylhydrazine

    • Methanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add methylhydrazine (1 equivalent) dropwise to the cooled solution. An exothermic reaction is expected.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold methanol.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

ParameterValueReference
ReactantsDMAD, Methylhydrazine[1]
SolventMethanol[2]
TemperatureReflux[1]
Reaction Time2-4 hours[1]
WorkupFiltration, Recrystallization[1]
Step 2: O-Methylation of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

The hydroxyl group of the pyrazole ring is then methylated to introduce the desired methoxy substituent. This is a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

  • Materials:

    • Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

    • Dimethyl sulfate or Methyl iodide

    • Potassium carbonate (anhydrous)

    • Acetone or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5-2 equivalents).

    • Stir the suspension vigorously at room temperature.

    • Add the methylating agent (dimethyl sulfate or methyl iodide, 1.1-1.2 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

ParameterValue
ReactantsHydroxypyrazole ester, Methylating agent, Base
SolventAcetone or DMF
Temperature50-60 °C
Reaction Time4-6 hours
WorkupFiltration, Concentration, Column Chromatography
Step 3: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol or Methanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol or a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as indicated by TLC.[3]

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of 3-4 with hydrochloric acid while cooling in an ice bath.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]

ParameterValueReference
ReactantsMethoxypyrazole ester, NaOH[3]
SolventEthanol/Water[3]
TemperatureReflux[3]
Reaction Time1-2 hours[3]
WorkupAcidification, Filtration[3]

Alternative Synthesis Pathway: Cyclocondensation of a Methoxy-β-ketoester

An alternative approach involves the direct cyclocondensation of a pre-formed methoxy-substituted 1,3-dicarbonyl compound with methylhydrazine. The key challenge in this route is the synthesis of the appropriate β-ketoester, namely methyl 4-methoxy-2,4-dioxobutanoate.

Alternative Pathway Scheme

Alternative Pathway Starting_Material Dimethyl Malonate Beta_ketoester Methyl 4-methoxy- 2,4-dioxobutanoate Starting_Material->Beta_ketoester Acylation Methoxyacetyl_chloride Methoxyacetyl chloride Methoxyacetyl_chloride->Beta_ketoester Base Base (e.g., NaH) Base->Beta_ketoester Methoxypyrazole_ester Methyl 5-methoxy-1-methyl- 1H-pyrazole-3-carboxylate Beta_ketoester->Methoxypyrazole_ester Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Methoxypyrazole_ester Target_molecule 5-Methoxy-1-methyl-1H-pyrazole- 3-carboxylic acid Methoxypyrazole_ester->Target_molecule Hydrolysis Hydrolysis Hydrolysis

Caption: An alternative synthetic route to the target molecule.

This pathway, while conceptually straightforward, presents significant regiochemical challenges. The cyclocondensation of an unsymmetrical β-dicarbonyl compound with methylhydrazine can lead to a mixture of two regioisomeric pyrazoles. The control of this regioselectivity would be paramount for the successful implementation of this route and would likely depend heavily on the reaction conditions and the nature of the substituents.

Conclusion

The synthesis of this compound is most strategically approached through a three-step sequence starting from dimethyl acetylenedicarboxylate. This pathway offers a high degree of control over the substitution pattern of the pyrazole ring. The key transformations—cyclocondensation to a 5-hydroxypyrazole, O-methylation, and ester hydrolysis—are all well-established and reliable reactions in organic synthesis. While an alternative route involving the direct cyclocondensation of a methoxy-β-ketoester is conceivable, it presents significant challenges in terms of regiocontrol. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block.

References

  • Benchchem.
  • PrepChem. Synthesis of 1-methyl-3-methoxycarbonylmethyl-5-hydroxypyrazole.
  • ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester.
  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents.
  • ChemicalBook.
  • [Ce(L-Pro)2]2 (Oxa)
  • National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • Organic Syntheses. 3,5-dimethylpyrazole.
  • Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. Methyl 5-methyl-1-(1H-pyrazol-3-yl)
  • Dimethyl Acetylenedicarboxylate: A Vers
  • Royal Society of Chemistry.
  • MDPI.
  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Sigma-Aldrich.
  • ResearchGate.
  • Organic Syntheses. 3,5-dimethylpyrazole.
  • Journal of Chemical and Pharmaceutical Research.
  • Google Patents.
  • ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
  • Chem-Impex.
  • MDPI.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate.
  • Google Patents.
  • Ivy Fine Chemicals.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. A thorough understanding of its physicochemical properties is paramount for its effective application in the design and development of novel bioactive molecules. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its molecular structure, pKa, lipophilicity (logP), and aqueous solubility. In the absence of extensive experimental data in the public domain, this document emphasizes the robust experimental methodologies for determining these properties, empowering researchers to generate reliable data. Furthermore, it explores computational approaches for the prediction of these essential parameters, offering a valuable toolkit for early-stage drug discovery and development.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For a molecule like this compound, which serves as a scaffold in the synthesis of potential drugs and agrochemicals, a detailed physicochemical characterization is not merely academic; it is a critical step in predicting its behavior in biological systems and guiding its optimization. This guide delves into the core physicochemical properties of this pyrazole derivative, providing both theoretical grounding and practical experimental workflows.

Molecular and Physical Properties

A foundational understanding of a molecule begins with its basic structural and physical attributes.

PropertyValueSource
Chemical Formula C₆H₈N₂O₃-
Molecular Weight 156.14 g/mol [1]
CAS Number 139297-51-1[1][2]
Appearance Solid (predicted)-
Boiling Point 343.4 ± 22.0 °C at 760 mmHg (predicted)[1]
Storage 2-8°C, dry and sealed[1]

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For this compound, the carboxylic acid group is the primary ionizable center. The pKa value determines the charge state of the molecule in different physiological environments, which in turn influences its solubility, permeability across biological membranes, and binding to target proteins.

Importance of pKa in Drug Development
  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

  • Permeability: The neutral form of a molecule typically permeates biological membranes more readily.

  • Target Binding: The charge state of a molecule can significantly impact its interaction with the binding site of a biological target.

  • Formulation: The pKa is a key consideration in the development of stable and effective pharmaceutical formulations.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of organic acids.

Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the change in pH using a pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH) and standardize it.

    • Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Pipette a known volume (e.g., 25 mL) of the pyrazole carboxylic acid solution into a beaker.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of inflection on the titration curve.

    • The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the carboxylic acid.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_naoh Prepare & Standardize 0.1 M NaOH prep_acid Prepare 0.01 M Target Compound Solution calibrate Calibrate pH Meter titrate Titrate Compound with NaOH calibrate->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_pka Determine pKa at Half-Equivalence Point find_ep->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reasonable estimate of the pKa. Quantitative Structure-Activity Relationship (QSAR) models and other computational tools utilize large datasets of known pKa values to predict the pKa of a new molecule based on its structure.[3][4][5][6][7]

  • Predicted pKa: Based on the typical pKa of benzoic acids and the electronic effects of the pyrazole ring, the pKa of the carboxylic acid group is estimated to be in the range of 3-5 .

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Importance of logP in Drug Development
  • Membrane Permeability: A balanced logP is essential for passive diffusion across biological membranes.

  • Solubility: Generally, as logP increases, aqueous solubility decreases.

  • Protein Binding: Highly lipophilic compounds tend to bind non-specifically to plasma proteins.

  • Metabolism: Lipophilic compounds are more susceptible to metabolism by cytochrome P450 enzymes.

  • Toxicity: High lipophilicity can sometimes be associated with toxicity.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination and is recommended by the Organisation for Economic Co-operation and Development (OECD).[8][9]

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Experimental Protocol:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of this compound in n-octanol.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution and a known volume of the water phase.

    • Shake the funnel for a sufficient time to allow for equilibration (e.g., 24 hours).

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation.

  • Concentration Measurement:

    • Carefully sample both the n-octanol and water phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

    • Calculate logP as the base-10 logarithm of P.

Diagram of Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate n-octanol and water stock Prepare stock solution in n-octanol saturate->stock mix Mix n-octanol and water phases stock->mix shake Shake to equilibrate mix->shake separate Separate phases shake->separate measure Measure concentration in each phase separate->measure calculate Calculate logP measure->calculate

Caption: Workflow for logP determination by the shake-flask method.

Computational Prediction of logP

Numerous computational tools are available to predict logP based on the molecular structure. These programs use fragment-based or atom-based methods to calculate the logP value.[10][11][12]

  • Predicted logP: Based on the structure of this compound, the predicted logP is likely to be in the range of 0.5 to 1.5 , indicating a relatively balanced hydrophilic-lipophilic character.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability of a drug. Poor solubility can lead to low absorption and insufficient therapeutic effect.

Importance of Aqueous Solubility in Drug Development
  • Absorption: A drug must be in solution to be absorbed from the gastrointestinal tract.

  • Formulation: Solubility dictates the types of formulations that can be developed (e.g., oral solids, injectables).

  • In vitro assays: The solubility of a compound can limit its concentration in biological assays.

Experimental Determination of Aqueous Solubility

Several methods can be used to determine aqueous solubility, with the choice depending on the stage of drug development and the amount of compound available.

Thermodynamic Solubility (Shake-Flask Method):

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Protocol:

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation:

    • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Kinetic Solubility:

Principle: This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

Experimental Protocol:

  • Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Dilution: Add the DMSO stock solution to an aqueous buffer in a multi-well plate.

  • Precipitation Detection: Monitor for the formation of a precipitate over time using turbidimetry (light scattering) or nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.[10]

Computational Prediction of Aqueous Solubility

Machine learning and QSAR models are increasingly used to predict aqueous solubility from molecular structure.[13][14][15][16][17] These models are trained on large datasets of experimentally determined solubilities.

  • Predicted Aqueous Solubility: Given the presence of the polar carboxylic acid and ether functionalities, the compound is expected to have moderate aqueous solubility, which will be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.

Spectroscopic Data

  • ¹H NMR: Expected signals would include singlets for the N-methyl and O-methyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carboxylic acid (around 165-185 ppm), the carbons of the pyrazole ring, and the methyl carbons.[18]

  • Infrared (IR) Spectroscopy: A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1725 cm⁻¹) would be prominent features.[18][19]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ).

Conclusion

The physicochemical properties of this compound are pivotal for its successful application in drug discovery and development. This guide has provided a comprehensive framework for understanding and determining its pKa, logP, and aqueous solubility. While experimental data for this specific molecule is limited, the detailed protocols presented herein offer a clear path for researchers to generate high-quality, reliable data. Furthermore, the integration of computational prediction methods provides a valuable strategy for early-stage assessment and prioritization of derivatives based on this promising scaffold. A thorough characterization of these fundamental properties will undoubtedly accelerate the translation of this and related compounds into valuable therapeutic and agrochemical agents.

References

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • National Institutes of Health. (2018). Development of Free and Open-source QSAR Tools for Predicting pKa. [Link][5][6]
  • Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link][13]
  • Guan, Y., et al. (2024). Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility. ACS Omega. [Link][14]
  • American Chemical Society. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set.
  • Neves, B. J., et al. (2023). Predicting absolute aqueous solubility by applying a machine learning model for an artificially liquid-state as proxy for the solid-state. Journal of Computer-Aided Molecular Design, 37(12), 765-789. [Link][16]
  • Future Science. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. [Link][17]
  • EQA - International Journal of Environmental Quality. (2023). QSAR model for pka prediction of phenols. [Link][7]
  • Virtual Computational Chemistry Laboratory.
  • Molinspiration Cheminform
  • ACD/Labs. (2024). Calculate Partition Coefficients | LogP Prediction Software. [Link][10]
  • American Chemical Society. (2001). Novel Methods for the Prediction of logP, pKa, and logD.
  • ResearchGate. (2015).
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. [Link][24]
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link][8]
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link][25]
  • PubChemLite. (n.d.). 5-(methoxycarbonyl)-1-methyl-1h-pyrazole-3-carboxylic acid. [Link][9]
  • MySkinRecipes. (n.d.). This compound. [Link][1]
  • Arkat USA. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC. [Link][27]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][18]
  • MDPI. (2022).
  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link][28]

Sources

An In-Depth Technical Guide to 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has underscored the critical importance of well-characterized chemical intermediates in the successful progression of research and development projects. The pyrazole scaffold, in particular, is a cornerstone of modern medicinal and agricultural chemistry. This guide is intended to provide a comprehensive technical overview of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 139297-51-1), a versatile building block with significant potential. Our objective is to move beyond a simple recitation of facts and figures, offering instead a practical and insightful resource that explains the why behind the how. Every piece of data, every proposed protocol, is presented with the aim of empowering researchers to utilize this compound with confidence and a deep understanding of its properties.

Core Identification and Physicochemical Properties

This compound is a substituted pyrazole carboxylic acid. The strategic placement of the methoxy and methyl groups on the pyrazole ring, in conjunction with the carboxylic acid functionality, creates a molecule with a unique electronic and steric profile, making it an attractive intermediate for the synthesis of a diverse range of target molecules.

Chemical Structure and CAS Number
  • Chemical Name: this compound

  • CAS Number: 139297-51-1[1]

  • Molecular Formula: C₆H₈N₂O₃[1]

  • Molecular Weight: 156.14 g/mol [1]

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound
Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in synthesis and formulation.

PropertyValueSource
Appearance White to off-white solidInferred from related compounds
Melting Point Not experimentally determined; predicted to be in the range of 150-200 °CPrediction based on similar structures[2][3]
Boiling Point 343.4±22.0 °C (Predicted)[1]
Solubility Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. Limited solubility in water.Inferred from related pyrazole carboxylic acids[2]
pKa Not experimentally determined; predicted to be in the range of 3-4 for the carboxylic acid protonPrediction based on the electronic effects of the pyrazole ring

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for pyrazole ring formation. A plausible and efficient synthetic route is outlined below, based on the condensation of a β-ketoester equivalent with a hydrazine derivative.

Proposed Synthesis Workflow

The following multi-step synthesis is a logical and well-precedented approach to obtaining the target molecule.

Synthesis_Workflow A Dimethyl oxalate D Intermediate A (β-ketoester enolate) A->D Claisen Condensation B Methyl methoxyacetate B->D C Sodium methoxide C->D F Intermediate B (Ester precursor) D->F Cyclocondensation E Methylhydrazine E->F H This compound F->H G Hydrolysis (e.g., NaOH, H₂O) G->H

Figure 2. Proposed Synthesis Workflow for this compound
Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned hypothetical procedure based on established methodologies for the synthesis of analogous pyrazole derivatives.[4]

Step 1: Synthesis of the Pyrazole Ester Precursor

  • To a solution of sodium methoxide in methanol, add methyl methoxyacetate and dimethyl oxalate at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of the intermediate β-ketoester enolate is the critical step here.

  • Cool the reaction mixture again to 0-5 °C and slowly add a solution of methylhydrazine in methanol.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 24 hours.

  • Neutralize the reaction with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified pyrazole ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to a pH of 2-3, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

1H NMR (400 MHz, DMSO-d6):

  • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • δ ~6.5 ppm (s, 1H): C4-H (proton on the pyrazole ring).

  • δ ~3.9 ppm (s, 3H): OCH₃ (methoxy group protons).

  • δ ~3.8 ppm (s, 3H): N-CH₃ (N-methyl group protons).

13C NMR (100 MHz, DMSO-d6):

  • δ ~162 ppm: C=O (carboxylic acid carbon).

  • δ ~155 ppm: C5-OCH₃ (carbon bearing the methoxy group).

  • δ ~140 ppm: C3-COOH (carbon bearing the carboxylic acid).

  • δ ~100 ppm: C4 (protonated carbon on the pyrazole ring).

  • δ ~58 ppm: OCH₃ (methoxy carbon).

  • δ ~37 ppm: N-CH₃ (N-methyl carbon).

Infrared (IR) Spectroscopy (ATR):

  • ~3000 cm-1 (broad): O-H stretch of the carboxylic acid.

  • ~2950 cm-1: C-H stretches of the methyl and methoxy groups.

  • ~1700 cm-1: C=O stretch of the carboxylic acid.

  • ~1550 cm-1: C=N and C=C stretches of the pyrazole ring.

  • ~1250 cm-1: C-O stretch of the methoxy group.

Mass Spectrometry (MS):

  • [M+H]+: 157.0608

  • [M-H]-: 155.0455

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1]

Pharmaceutical Applications

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. This compound serves as a key building block in the development of novel therapeutic agents, particularly in the areas of:

  • Anti-inflammatory and Analgesic Formulations: The carboxylic acid group can be readily converted to amides, esters, and other functionalities to generate libraries of compounds for screening against inflammatory targets.[1]

  • Enzyme Inhibitors: The specific substitution pattern of this pyrazole derivative can be exploited to design molecules that fit into the active sites of various enzymes, making it a valuable starting material for the development of targeted therapies.

Agrochemical Applications

In the agrochemical industry, pyrazole derivatives are widely used as herbicides and pesticides.[8][9] this compound is a valuable intermediate for the synthesis of:

  • Herbicides: The compound can be incorporated into larger molecules designed to inhibit essential plant enzymes, leading to the development of selective and effective herbicides.[1]

  • Pesticides: The pyrazole scaffold can be modified to create compounds that are toxic to specific insect pests while having minimal impact on non-target organisms.

Applications A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Anti-inflammatory Agents B->D E Analgesics B->E F Enzyme Inhibitors B->F G Herbicides C->G H Pesticides C->H

Figure 3. Key Application Areas

Safety and Handling

Based on the safety data for structurally related pyrazole carboxylic acids, this compound should be handled with care in a laboratory setting.

Hazard Identification (Inferred)
  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended).[1]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined structure and predictable reactivity make it an ideal starting material for the development of novel compounds in the pharmaceutical and agrochemical sectors. As our understanding of the biological importance of the pyrazole scaffold continues to grow, so too will the demand for well-characterized intermediates like the one detailed in this guide. It is our hope that the information provided herein will facilitate and inspire new avenues of research and contribute to the development of innovative solutions to challenges in human health and agriculture.

References

  • MySkinRecipes. This compound. myskinrecipes.com.
  • BLDpharm. 139297-51-1|this compound. bldpharm.com.
  • CymitQuimica. 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid. cymitquimica.com.
  • ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR. chemicalbook.com.
  • ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com.
  • MDPI.
  • Sigma-Aldrich. 3-Methylpyrazole-5-carboxylic acid. sigmaaldrich.com.
  • Molecules. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. mdpi.com.
  • ARKIVOC. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Frontiers. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. frontiersin.org.
  • Google Patents. Process for the preparation of pyrazole-3-carboxylic acids.
  • European Patent Office. Pyrazole derivatives, their production and use.
  • Chem-Impex. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. chemimpex.com.
  • PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. pubchem.ncbi.nlm.nih.gov.
  • MySkinRecipes. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. myskinrecipes.com.
  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Supplementary Inform
  • Spectrum Chemical.
  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • Caesar & Loretz GmbH.
  • Carl ROTH.
  • Sigma-Aldrich.
  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. pubchem.ncbi.nlm.nih.gov.
  • Google Patents. WO 2012/069948 A1.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and metabolic stability have established it as a "privileged scaffold," leading to its incorporation into numerous FDA-approved drugs and clinical candidates.[3][4] Pyrazole derivatives exhibit an extensive spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[2][5][6] This guide provides a detailed exploration of these key biological activities, delving into the underlying mechanisms of action, critical structure-activity relationships (SAR), and the robust experimental protocols used for their evaluation. From the selective COX-2 inhibition of celecoxib to the multi-targeted kinase inhibition in oncology, this document serves as a technical resource for scientists aiming to harness the therapeutic potential of pyrazole-based compounds.[7][8]

The Pyrazole Core: A Foundation for Pharmacological Diversity

First described by Ludwig Knorr in 1883, the pyrazole ring (C₃H₄N₂) is an aromatic diazole whose unique electronic configuration and ability to participate in hydrogen bonding make it an ideal pharmacophore.[2] Its structural rigidity and the capacity for substitution at multiple positions allow for the precise tuning of steric and electronic properties, enabling targeted interactions with a wide array of biological macromolecules.[8][9] This inherent adaptability is evidenced by the commercial success of drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Eltrombopag (thrombopoietin receptor agonist), each leveraging the pyrazole core to achieve distinct therapeutic effects.[4] The exploration of pyrazole derivatives remains a highly active field of research, continually yielding novel candidates for treating a multitude of diseases.[10]

Key Biological Activities and Mechanisms of Action

The therapeutic potential of pyrazole derivatives spans numerous pharmacological classes. This section details the most significant and well-researched biological activities, focusing on their molecular mechanisms.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most renowned application of pyrazoles is in the management of inflammation.[7][11][12] The landmark drug Celecoxib, a diaryl-substituted pyrazole, revolutionized anti-inflammatory therapy through its selective inhibition of cyclooxygenase-2 (COX-2).[13][14]

Mechanism of Action: The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14][15] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation.[16][17] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to common gastrointestinal side effects.[7][16]

Celecoxib and other pyrazole-based selective inhibitors exploit a structural difference between the two enzymes. The active site of COX-2 is larger and possesses a hydrophilic side pocket.[16][17] The sulfonamide side chain of celecoxib binds to this specific pocket, conferring high selectivity for COX-2 over COX-1.[14][16] This selective inhibition reduces the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering potent anti-inflammatory effects with a more favorable safety profile.[7][17]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Homeostasis Gastric Protection Platelet Function Prostaglandin_H2_1->Homeostasis Prostaglandins Inflammation Pain Inflammation Fever Prostaglandin_H2_2->Inflammation Prostaglandins Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Key positions on the pyrazole scaffold for SAR modification.

Core Experimental Protocols

The evaluation of pyrazole derivatives requires robust and validated experimental methodologies. This section provides step-by-step protocols for key synthesis and biological assays.

Synthesis: Multicomponent Reaction (MCR) Approach

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity, offering advantages like operational simplicity, time and energy savings, and high atom economy. [3][18]The synthesis of pyrano[2,3-c]pyrazoles is a classic example.

Protocol: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives [3]1. Reactant Preparation: In a suitable reaction vessel (e.g., a 50 mL round-bottom flask), combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol). 2. Solvent and Catalyst: Add ethanol (10 mL) as the solvent and a catalytic amount of a base like piperidine (e.g., 5 mol%). 3. Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). MCRs are often rapid, with significant product formation occurring within 20-60 minutes. 4. Work-up and Isolation: Upon completion, the precipitated solid product is collected by filtration. 5. Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and the catalyst. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture). 6. Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anticancer Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for in vitro screening of potential anticancer agents. [19][20] Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow start Start seed 1. Seed cancer cells in a 96-well plate and incubate (e.g., 24h) start->seed treat 2. Treat cells with various concentrations of pyrazole derivative and controls seed->treat incubate_treat 3. Incubate for a defined period (e.g., 48h) treat->incubate_treat add_mtt 4. Add MTT solution to each well and incubate (e.g., 4h) incubate_treat->add_mtt solubilize 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read 6. Measure absorbance with a microplate reader (e.g., at 570 nm) solubilize->read analyze 7. Calculate cell viability and determine IC₅₀ value read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: MTT Assay [19][20]1. Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere. 2. Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin). 3. Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere. 4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals. 5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. 6. Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. 7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Assay: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values. [21] Protocol: Broth Microdilution Method [21]1. Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. 2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). 3. Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. 4. Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference. [18]5. Incubation: Incubate the plate at 37°C for 18-24 hours. 6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. [4][9]Its proven success in targeting a wide range of biological entities confirms its status as a privileged structure in medicinal chemistry. [10][22][23]Future research will likely focus on several key areas:

  • Hybrid Molecules: The design of hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual-target or multi-target activity is a promising strategy. [1]* Targeting Drug Resistance: Developing pyrazole derivatives that can overcome existing drug resistance mechanisms in cancer and infectious diseases is a critical area of investigation. [24]* Advanced Synthesis: The application of green chemistry principles and advanced synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, will facilitate the rapid and efficient creation of diverse pyrazole libraries. [6] In conclusion, the rich chemical and biological diversity of pyrazole derivatives ensures their continued relevance in drug discovery. The insights into their mechanisms of action and structure-activity relationships, coupled with robust evaluation protocols, provide a solid foundation for the development of the next generation of pyrazole-based therapeutics.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022).
  • Celecoxib. (n.d.). Wikipedia. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. [Link]
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry. [Link]
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Review: biologically active pyrazole derivatives. (2020). New Journal of Chemistry. [Link]
  • What is the mechanism of Celecoxib? (2024).
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2021). Research in Pharmaceutical Sciences. [Link]
  • Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Medicinal Chemistry. [Link]
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2018). Infectious Disorders - Drug Targets. [Link]
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Mini-Reviews in Organic Chemistry. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
  • Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Advanced Scientific Research. [Link]
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). Frontier in Medical and Health Research. [Link]
  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (2024).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Pyrazoles as anticancer agents: Recent advances. (2020).

Sources

An In-depth Technical Guide to the Mechanism of Action of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CE-224,535): A P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a compound identified as the clinical candidate CE-224,535. Our focus will be on its role as a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Introduction: The Significance of P2X7 Receptor Antagonism in Inflammatory Disease

The purinergic P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and monocytes[1]. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress and injury, triggers a cascade of pro-inflammatory events. This makes the P2X7R a compelling therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis and other chronic inflammatory diseases[1][2][3].

This compound, also known as CE-224,535, emerged from multi-parameter optimization of a high-throughput screening lead and has been advanced to clinical studies for the treatment of rheumatoid arthritis[2]. Its mechanism of action is centered on the direct antagonism of the P2X7 receptor, thereby inhibiting downstream inflammatory signaling.

Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor

CE-224,535 functions as a selective antagonist of the P2X7 receptor[2][4]. Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), allosteric antagonists bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even in the presence of high concentrations of ATP.

The antagonism of the P2X7 receptor by CE-224,535 effectively blocks the formation of the non-selective ion pore, a hallmark of P2X7R activation[1]. This inhibition has several critical downstream consequences for the inflammatory response.

Inhibition of Ion Flux

Upon activation by ATP, the P2X7 receptor forms a channel that allows for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺[1]. This rapid ion exchange is a critical initiating event for downstream signaling. CE-224,535, by preventing channel opening, abrogates these ion fluxes.

Prevention of NLRP3 Inflammasome Activation

A key consequence of P2X7R-mediated K⁺ efflux is the activation of the NLRP3 inflammasome[1]. The NLRP3 inflammasome is a multi-protein complex that serves as a platform for the activation of caspase-1. Activated caspase-1 is then responsible for the proteolytic cleavage and subsequent maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1]. By blocking K⁺ efflux, CE-224,535 prevents the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the production and release of mature IL-1β and IL-18.

The central role of P2X7R in inflammation is depicted in the following signaling pathway diagram:

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Ca²⁺ Influx, K⁺ Efflux P2X7R->IonFlux Induces NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 Leads to IL1b Mature IL-1β (Pro-inflammatory) Casp1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Casp1 CE224535 CE-224,535 (5-Methoxy-1-methyl-1H- pyrazole-3-carboxylic acid) CE224535->P2X7R Inhibits (Allosteric Antagonism)

Caption: P2X7R Signaling and Inhibition by CE-224,535.

Experimental Validation of the Mechanism of Action

The proposed mechanism of action for CE-224,535 is supported by a variety of in vitro and in vivo experimental data. The following protocols outline key experiments used to characterize P2X7R antagonists.

In Vitro Characterization

This assay directly measures the ability of a compound to inhibit ATP-induced calcium influx through the P2X7R.

Protocol:

  • Cell Culture: Culture human monocytic cell lines (e.g., THP-1) or primary human monocytes in appropriate media.

  • Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of CE-224,535 for a specified period.

  • ATP Stimulation: Stimulate the cells with a known concentration of ATP (or the more potent P2X7R agonist, BzATP) to induce calcium influx.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value for CE-224,535 by plotting the percent inhibition of the calcium response against the compound concentration.

This assay assesses the downstream functional consequence of P2X7R antagonism by measuring the inhibition of IL-1β release.

Protocol:

  • Cell Priming: Prime human monocytic cells (e.g., THP-1) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Compound Treatment: Treat the primed cells with various concentrations of CE-224,535.

  • P2X7R Activation: Stimulate the cells with ATP to activate the P2X7R and induce IL-1β processing and release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of mature IL-1β in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of IL-1β release.

The following diagram illustrates the experimental workflow for in vitro characterization:

InVitro_Workflow cluster_calcium Calcium Flux Assay cluster_il1b IL-1β Release Assay A1 Load Cells with Fluorescent Dye A2 Pre-incubate with CE-224,535 A1->A2 A3 Stimulate with ATP A2->A3 A4 Measure Fluorescence A3->A4 B1 Prime Cells with LPS B2 Treat with CE-224,535 B1->B2 B3 Activate with ATP B2->B3 B4 Quantify IL-1β by ELISA B3->B4

Caption: In Vitro Experimental Workflow.

In Vivo Efficacy Models

The anti-inflammatory effects of CE-224,535 have been evaluated in animal models of inflammatory diseases, such as collagen-induced arthritis in rodents, which mimics aspects of human rheumatoid arthritis.

Protocol (Collagen-Induced Arthritis Model):

  • Induction of Arthritis: Induce arthritis in susceptible rodent strains by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Compound Administration: Once clinical signs of arthritis appear, administer CE-224,535 orally at various doses.

  • Clinical Scoring: Monitor the severity of arthritis daily using a standardized clinical scoring system that assesses paw swelling, erythema, and joint mobility.

  • Histopathological Analysis: At the end of the study, collect affected joints for histopathological examination to assess inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., IL-1β) in the plasma or joint tissue.

Physicochemical and Pharmacokinetic Properties

The development of CE-224,535 involved the optimization of its physicochemical and pharmacokinetic properties to ensure good oral bioavailability and a suitable half-life for clinical use[2].

PropertyDescription
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Oral Bioavailability Optimized for oral administration in clinical trials for rheumatoid arthritis[2].
Plasma Protein Binding A key parameter optimized during lead development to achieve favorable pharmacokinetic properties[2].

Clinical Development

CE-224,535 has been investigated in clinical trials for the treatment of rheumatoid arthritis in patients with an inadequate response to methotrexate[4]. These studies aimed to evaluate the efficacy and safety of P2X7R antagonism in a clinical setting.

Conclusion

This compound (CE-224,535) is a selective P2X7 receptor antagonist with a well-defined mechanism of action. By inhibiting the P2X7R, it effectively blocks a critical upstream event in the inflammatory cascade, leading to the suppression of NLRP3 inflammasome activation and the release of mature IL-1β. This targeted approach holds significant promise for the treatment of a variety of inflammatory diseases. The in-depth understanding of its mechanism, supported by robust preclinical and clinical data, provides a strong foundation for its continued investigation and potential therapeutic application.

References

  • A potential therapeutic role for P2X7 receptor (P2X7R)
  • Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candid
  • Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflamm
  • Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes. PubMed Central. [Link]
  • Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Verification

In the realms of pharmaceutical and agrochemical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The pyrazole derivative, 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, serves as a vital heterocyclic building block, valued for its utility in the synthesis of diverse active ingredients.[1] Its efficacy in drug design, particularly in crafting anti-inflammatory and analgesic agents, hinges on its precise molecular architecture.[1] This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to deliver a definitive structural elucidation of this compound. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Molecular Blueprint: Functional Group Analysis

Before delving into the spectroscopic data, a foundational understanding of the target molecule's structure is essential. The key to interpreting any spectrum lies in recognizing the distinct chemical environments within the molecule.

Figure 1: Chemical Structure of this compound

Caption: Structure highlighting key functional groups.

The molecule comprises:

  • A pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • A carboxylic acid group (-COOH) at the C3 position.

  • A methoxy group (-OCH₃) at the C5 position.

  • A methyl group (-CH₃) attached to the N1 nitrogen.

Each of these groups provides a unique spectroscopic signature that, when combined, creates a definitive molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C (carbon) nuclei.

Causality in Experimental Design

The choice of solvent is critical for NMR analysis. A deuterated solvent is required to avoid a large interfering solvent signal. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the carboxylic acid, and importantly, it allows for the observation of the acidic -COOH proton, which might otherwise be exchanged in solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ 0.00 ppm), a universal convention ensuring data comparability across different instruments.[2]

Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR data follows a standardized and reproducible protocol, ensuring its trustworthiness.

Caption: Standard workflow for NMR data acquisition.

Data Interpretation: Decoding the Spectra

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 Broad Singlet 1H -COOH The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
~6.4 Singlet 1H Pyrazole C4-H As the sole proton on the electron-rich pyrazole ring, it appears as a sharp singlet in the aromatic region.
~3.9 Singlet 3H -OCH₃ The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a singlet downfield.

| ~3.7 | Singlet | 3H | -NCH₃ | The protons of the N-methyl group are also deshielded, but typically to a slightly lesser extent than the O-methyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~162 C =O (Carboxylic Acid) The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
~155 C5 -OCH₃ The pyrazole carbon directly attached to the electronegative oxygen of the methoxy group.
~142 C3 -COOH The pyrazole carbon attached to the carboxylic acid group.
~101 C4 -H The carbon atom bearing the only proton on the pyrazole ring, appearing in the aromatic region.
~58 -O CH₃ The carbon of the methoxy group.

| ~38 | -N CH₃ | The carbon of the N-methyl group. |

The combination of these signals provides a complete and unambiguous map of the molecule's hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the pyrazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality in Experimental Design

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for preparing KBr pellets.

Protocol: A Self-Validating Workflow

Caption: Standard workflow for ATR-IR data acquisition.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides immediate confirmation of the key functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
2500-3300 (very broad) O-H Stretch Carboxylic Acid This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4]
~2950 C-H Stretch -CH₃ (aliphatic) Confirms the presence of the methyl and methoxy groups.
~1700 (strong) C=O Stretch Carboxylic Acid A strong, sharp absorption characteristic of the carbonyl group in the acid.[3]
~1550-1620 C=N, C=C Stretch Pyrazole Ring These absorptions confirm the presence of the aromatic pyrazole ring system.[5]

| ~1250 and ~1050 | C-O Stretch | Methoxy Group | Corresponds to the asymmetric and symmetric stretching of the C-O-C bond in the methoxy ether linkage. |

The presence of the very broad O-H stretch and the strong C=O stretch provides irrefutable evidence for the carboxylic acid functionality, while other peaks corroborate the pyrazole and methoxy moieties.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides direct confirmation of the molecular formula.

Causality in Experimental Design

Electrospray Ionization (ESI) is the ideal ionization method for this molecule. It is a "soft" technique that causes minimal fragmentation, making it easy to identify the molecular ion.[6] The analysis can be run in both positive and negative ion modes. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻, providing dual confirmation.

Protocol: A Self-Validating Workflow

Caption: Standard workflow for ESI-MS analysis.

Data Interpretation: The Final Verification

The molecular formula is C₆H₈N₂O₃ , which corresponds to an exact mass of 156.0535 Da.[7]

Table 4: Expected High-Resolution Mass Spectrometry Data

Ion Mode Observed Ion Formula Calculated m/z
ESI Positive [M+H]⁺ C₆H₉N₂O₃⁺ 157.0608
ESI Positive [M+Na]⁺ C₆H₈N₂O₃Na⁺ 179.0427

| ESI Negative | [M-H]⁻ | C₆H₇N₂O₃⁻ | 155.0462 |

The detection of the ion at m/z 157.0608 in positive mode (or 155.0462 in negative mode) with high mass accuracy (typically within 5 ppm) provides the final, unambiguous confirmation of the molecule's elemental composition and, by extension, its molecular weight.

Conclusion: A Triad of Spectroscopic Certainty

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.

  • NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the atoms.

  • IR spectroscopy provides rapid and clear confirmation of the essential functional groups, particularly the carboxylic acid.

  • Mass spectrometry offers the ultimate verification of the molecular weight and elemental formula.

Together, these three techniques form a self-validating analytical system, providing the rigorous, trustworthy, and authoritative data required for progression in any high-stakes research and development pipeline.

References

  • New Journal of Chemistry.Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • International Journal of Trend in Scientific Research and Development.Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • MDPI.Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
  • Oriental Journal of Chemistry.Synthesis and Characterization of Some Pyrazole Derivatives.
  • National Institutes of Health.Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Journal of Pharmacy & Pharmaceutical Sciences.Supplementary Information File.
  • Royal Society of Chemistry.Supplementary Information.
  • Royal Society of Chemistry.Table of Contents.
  • ResearchGate.1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • ResearchGate.Infrared spectra and structure of molecular complexes of aromatic acids.
  • The University of Liverpool Repository.PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • MySkinRecipes.this compound.
  • MDPI.Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • PubChem.3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.
  • NMRDB.org.Predict 1H proton NMR spectra.

Sources

Unlocking the Therapeutic Potential of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold as a Foundation for Novel Therapeutics

The pyrazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and synthetic tractability have led to the development of agents with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[2][3] This guide focuses on a specific, yet under-explored derivative, 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, and outlines a strategic, hypothesis-driven approach to identifying and validating its potential therapeutic targets. For researchers and drug development professionals, this document serves as a comprehensive roadmap from structural analysis to preclinical validation.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to postulating its biological interactions.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[4]
Molecular Weight 156.14 g/mol [4]
CAS Number 139297-51-1[4]
Boiling Point 343.4±22.0°C at 760 mmHg[4]

The structure reveals key pharmacophoric features: a planar pyrazole core, a hydrogen bond-accepting methoxy group, a lipophilic methyl group, and an acidic carboxylic acid moiety. These functional groups are pivotal in dictating the molecule's potential interactions with biological macromolecules.

Hypothesis-Driven Target Selection: A Multi-pronged Approach

Given the absence of direct experimental data for this specific molecule, a logical, evidence-based approach to hypothesizing potential targets is essential. Our strategy is rooted in structural analogy to known pyrazole-containing drugs and inhibitors.

Caption: Hypothesized therapeutic targets for this compound.

Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH) in Inflammation

Rationale: The 1,5-diarylpyrazole structure is a hallmark of selective COX-2 inhibitors like celecoxib.[5][6] While our subject molecule is not a classic diarylpyrazole, the pyrazole core is a known bioisostere for aromatic rings.[1] The carboxylic acid moiety can mimic the acidic groups of traditional NSAIDs that interact with the active site of COX enzymes. Furthermore, pyrazole-containing compounds have been developed as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), offering a synergistic anti-inflammatory effect.[7]

Therapeutic Implication: Inhibition of COX-2 is a well-established strategy for treating pain and inflammation. Dual inhibition of COX-2 and sEH may offer enhanced efficacy and a better safety profile compared to traditional NSAIDs.[7]

c-Jun N-terminal Kinase 3 (JNK3) and Monoamine Oxidase B (MAO-B) in Neurodegeneration

Rationale: JNK3 is a key player in neuronal apoptosis and its inhibition is a promising strategy for neuroprotection. Aminopyrazole derivatives have been shown to be potent and selective JNK3 inhibitors.[8] The planar nature of the pyrazole ring in our compound could favor binding within the ATP-binding pocket of kinases. Additionally, pyrazoline derivatives have been identified as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is a target in Parkinson's disease.[9]

Therapeutic Implication: Targeting JNK3 could be beneficial in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as ischemic stroke.[3][10][11] MAO-B inhibitors are used to slow the progression of Parkinson's disease.

Cyclin-Dependent Kinase 2 (CDK2) in Oncology

Rationale: The pyrazole scaffold is present in numerous kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs).[12] Dysregulation of CDK2 is a common feature in many cancers, making it an attractive therapeutic target. The N-methylpyrazole-3-carboxylic acid moiety could potentially form key hydrogen bonding interactions within the hinge region of the CDK2 active site.

Therapeutic Implication: Selective inhibition of CDK2 could be a valuable therapeutic strategy for various cancers, including breast, ovarian, and lung cancer.

Experimental Validation Protocols

A rigorous, multi-tiered approach is necessary to validate these hypothesized targets.

Tier 1: In Vitro Enzymatic and Binding Assays

This initial phase focuses on direct interaction with the purified target proteins.

3.1.1. COX-1/COX-2 Inhibition Assay

  • Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add purified human recombinant COX-1 or COX-2, arachidonic acid as the substrate, and a chromogenic or fluorogenic probe.

    • Add serial dilutions of the test compound and a known inhibitor (e.g., celecoxib) as a positive control.

    • Incubate at 37°C for a specified time.

    • Measure the absorbance or fluorescence to determine the extent of inhibition.

    • Calculate IC₅₀ values.

3.1.2. JNK3 Kinase Activity Assay

  • Principle: A luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction.

  • Protocol:

    • In a 96-well plate, combine purified active JNK3, a suitable substrate (e.g., ATF2), and ATP.

    • Add serial dilutions of the test compound and a known JNK inhibitor (e.g., SP600125) as a control.

    • Incubate at room temperature.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence and calculate IC₅₀ values.

3.1.3. MAO-B Activity Assay

  • Principle: A fluorometric assay that measures the production of hydrogen peroxide from the deamination of a substrate by MAO-B.

  • Protocol:

    • In a 96-well plate, add purified human recombinant MAO-B, a suitable substrate (e.g., benzylamine), and a probe that reacts with H₂O₂ to produce a fluorescent product (e.g., Amplex Red).

    • Add serial dilutions of the test compound and a known MAO-B inhibitor (e.g., selegiline) as a control.

    • Incubate at 37°C.

    • Measure fluorescence and calculate IC₅₀ values.

Caption: A streamlined workflow for target validation and lead development.

Tier 2: Cell-Based Assays

This phase assesses the compound's activity in a more physiologically relevant context.

3.2.1. Pro-inflammatory Cytokine Release in LPS-stimulated Macrophages

  • Principle: To evaluate the anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Protocol:

    • Culture RAW 264.7 cells and seed them in a 24-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using ELISA kits.

    • Determine the dose-dependent inhibitory effect of the compound.

3.2.2. Neuronal Apoptosis Assay

  • Principle: To assess the neuroprotective effects by measuring the inhibition of apoptosis in a neuronal cell line (e.g., SH-SY5Y) subjected to an apoptotic stimulus.

  • Protocol:

    • Culture SH-SY5Y cells and pre-treat with the test compound.

    • Induce apoptosis using a known neurotoxin (e.g., 6-hydroxydopamine or rotenone).

    • Assess cell viability using an MTT assay.

    • Measure apoptosis using flow cytometry after staining with Annexin V and propidium iodide.

Tier 3: In Silico Modeling and Structural Biology

Computational approaches can provide valuable insights into the binding mode and guide further optimization.

  • Molecular Docking: Dock this compound into the crystal structures of the hypothesized targets (e.g., COX-2, JNK3, MAO-B) to predict binding poses and key interactions.

  • X-ray Crystallography: If potent inhibition is observed in in vitro assays, co-crystallization of the compound with the target protein can provide definitive evidence of the binding mode and facilitate structure-based drug design.

Future Directions and Lead Optimization

The data generated from these validation studies will form the basis for a structure-activity relationship (SAR) analysis. Key areas for optimization may include:

  • Modification of the Carboxylic Acid: Esterification or amidation to improve cell permeability and pharmacokinetic properties.

  • Substitution on the Pyrazole Ring: Introduction of different substituents at the 4-position to explore additional interactions within the binding pocket.

  • Bioisosteric Replacement: Replacing the methoxy group with other hydrogen bond acceptors to fine-tune potency and selectivity.

Conclusion

While this compound is a relatively uncharacterized molecule, its pyrazole core provides a strong rationale for investigating its therapeutic potential. The hypothesis-driven approach outlined in this guide, combining in silico, in vitro, and cell-based methods, offers a robust framework for identifying and validating its molecular targets. The successful execution of these studies could unveil a novel therapeutic agent with applications in inflammatory diseases, neurodegeneration, or oncology.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. [Link]
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets. [Link]
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. [Link]
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Europe PMC. [Link]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed. [Link]
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles.
  • Structures of compounds having COX-2 or 5-LOX inhibitory activities.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. PubChem. [Link]
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
  • This compound. MySkinRecipes. [Link]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

Sources

Substituted Pyrazole-3-Carboxylic Acids: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable synthetic tractability and diverse pharmacological profile have propelled it to the forefront of drug discovery, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib. Among the vast landscape of pyrazole derivatives, substituted pyrazole-3-carboxylic acids and their analogues have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of biological activities. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of this important class of compounds, grounded in scientific literature and practical insights. We will delve into the core aspects of their synthesis, explore their multifaceted biological applications with a focus on mechanistic understanding, and dissect their structure-activity relationships to guide future drug design efforts.

I. Strategic Synthesis of the Pyrazole-3-Carboxylic Acid Core

The construction of the pyrazole-3-carboxylic acid scaffold is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A foundational and widely employed method is the Knorr pyrazole synthesis , a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

A. The Workhorse Reaction: Cyclocondensation of 1,3-Dicarbonyls and Hydrazines

The versatility of this approach lies in the accessibility of a wide array of substituted 1,3-dicarbonyl compounds and hydrazines, allowing for the introduction of diverse functionalities at various positions of the pyrazole ring.

Conceptual Workflow for Knorr Pyrazole Synthesis:

Knorr_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Cyclocondensation Cyclocondensation 1,3-Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Pyrazole-3-carboxylate Pyrazole-3-carboxylate Cyclocondensation->Pyrazole-3-carboxylate

Figure 1: Conceptual workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates [1]

This protocol provides a representative example of the synthesis of substituted pyrazole-3-carboxylic acid esters.

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-arylbutanoate)

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add a substituted acetophenone dropwise at 0-5 °C.

  • To this mixture, add diethyl oxalate dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the 1,3-dicarbonyl intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the acetophenone at the α-carbon, enabling the subsequent Claisen condensation with diethyl oxalate. Maintaining a low temperature during the initial addition helps to control the exothermic reaction and prevent side reactions.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Suspend the synthesized ethyl 2,4-dioxo-4-arylbutanoate in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Self-Validating System: The purity and identity of the final product can be rigorously confirmed through a combination of analytical techniques, including melting point determination, TLC, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic chemical shifts and coupling patterns in the NMR spectra provide unambiguous evidence for the formation of the pyrazole ring.

B. Alternative and Specialized Synthetic Strategies

While the Knorr synthesis is a mainstay, other methods offer advantages for specific substitution patterns or the use of alternative starting materials. These include:

  • Reaction of α,β-unsaturated carbonyl compounds with hydrazines: This method is particularly useful for the synthesis of 4,5-dihydropyrazoles (pyrazolines), which can be subsequently oxidized to pyrazoles.

  • [3+2] Cycloaddition reactions: Dipolar cycloaddition reactions between diazoalkanes and alkynes or alkenes provide a direct route to the pyrazole core.

  • Vilsmeier-Haack reaction: This reaction on hydrazones can be employed to synthesize pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization.

The choice of a specific synthetic strategy should be guided by a retrosynthetic analysis of the target molecule, considering factors such as regioselectivity, functional group tolerance, and overall yield.

II. A Spectrum of Biological Activities: From Microbes to Malignancies

Substituted pyrazole-3-carboxylic acids and their derivatives have demonstrated a remarkable breadth of biological activities, making them privileged scaffolds in drug discovery. This section will explore some of the most significant therapeutic areas, focusing on the underlying mechanisms of action.

A. Antimicrobial Warfare: Targeting Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole-3-carboxylic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2]

Mechanisms of Antimicrobial Action:

  • Disruption of the Bacterial Cell Wall: Some pyrazole-derived hydrazones have been shown to exert their antibacterial effect by compromising the integrity of the bacterial cell wall.[3]

  • Inhibition of DNA Gyrase: In silico and experimental studies have identified certain pyrazole derivatives as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby halting bacterial proliferation.[3]

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening Start Start Prepare Bacterial/Fungal Culture Prepare Bacterial/Fungal Culture Start->Prepare Bacterial/Fungal Culture Agar Well Diffusion Assay Agar Well Diffusion Assay Prepare Bacterial/Fungal Culture->Agar Well Diffusion Assay Measure Zone of Inhibition Measure Zone of Inhibition Agar Well Diffusion Assay->Measure Zone of Inhibition Determine MIC Determine MIC Measure Zone of Inhibition->Determine MIC End End Determine MIC->End

Figure 2: A generalized workflow for the preliminary antimicrobial screening of novel compounds.

A standard method for initial antimicrobial screening is the agar well diffusion assay .[4] This is followed by the determination of the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (broth with microorganism, no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

B. Anticancer Potential: Targeting Key Signaling Pathways

The fight against cancer is a primary focus of modern medicine, and pyrazole-3-carboxylic acid derivatives have emerged as promising anticancer agents. Their mechanisms of action are often multifaceted, targeting various signaling pathways that are dysregulated in cancer cells.

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Key targets include:

    • PI3K (Phosphoinositide 3-kinase): Inhibition of the PI3K/Akt signaling pathway can induce apoptosis and inhibit tumor growth.[5]

    • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation.[6]

    • CDKs (Cyclin-Dependent Kinases): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[7]

  • Induction of Apoptosis: Several pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including:

    • Generation of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and trigger the intrinsic apoptotic pathway.[8][9]

    • Activation of Caspases: Caspases are a family of proteases that play a central role in the execution of apoptosis.[8][9]

Signaling Pathway: Celecoxib and the Inhibition of COX-2 in Inflammation and Cancer

Celecoxib, a well-known pyrazole-containing drug, is a selective inhibitor of cyclooxygenase-2 (COX-2). While its primary use is as an anti-inflammatory agent, its anticancer properties are also well-documented and involve both COX-2-dependent and -independent mechanisms.[10][11]

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis Celecoxib Celecoxib Celecoxib->COX2 Inhibits Celecoxib->Apoptosis_Induction Celecoxib->Cell_Cycle_Arrest Celecoxib->Angiogenesis_Inhibition

Figure 3: Simplified diagram of the mechanism of action of Celecoxib, highlighting both COX-2 inhibition and its pleiotropic anticancer effects.

C. Antiviral Activity: A New Frontier

Recent studies have highlighted the potential of pyrazole-3-carboxylic acid derivatives as antiviral agents. A notable example is their activity against the Dengue virus (DENV) protease.

Mechanism of Action: Inhibition of Dengue Virus NS2B-NS3 Protease

The DENV NS2B-NS3 protease is essential for viral replication, making it an attractive target for antiviral drug development. Pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of this protease, with some compounds exhibiting potent antiviral activity in cell-based assays.[12][13] The mechanism is believed to involve the binding of the pyrazole derivative to the active site of the protease, thereby preventing the cleavage of the viral polyprotein.

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount for rational drug design. SAR studies on substituted pyrazole-3-carboxylic acids have provided valuable insights into the key structural features required for various pharmacological effects.

General SAR Observations:

  • Substituents at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences biological activity. Large, aromatic groups are often favored for anticancer and anti-inflammatory activities.

  • Substituents at C4: The C4 position is a key point for modification. The introduction of various functional groups at this position can modulate potency and selectivity.

  • Substituents at C5: Similar to the N1 position, the substituent at C5 plays a crucial role in determining the pharmacological profile. Aromatic or heteroaromatic rings at this position are common in active compounds.

  • The Carboxylic Acid Moiety: The carboxylic acid group at C3, or its bioisosteric replacements such as amides and esters, is often essential for activity, likely due to its ability to form key interactions with biological targets.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected pyrazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.

Compound IDR1 (N1-substituent)R5 (C5-substituent)Cancer Cell LineIC50 (µM)Reference
Compound A Phenyl4-MethoxyphenylMCF-7 (Breast)5.21[5]
Compound B 2,4-Dichlorophenyl4-ChlorophenylA549 (Lung)8.21[5]
Compound C p-Tolyl3,4,5-TrimethoxyphenylMDA-MB-468 (Breast)14.97[8]
Compound D Benzylp-TolylHL-60 (Leukemia)7.5[14]
Compound E Phenyl4-NitrophenylHCT-116 (Colon)19.56[5]

Field-Proven Insights: The data in the table clearly demonstrates that subtle changes in the substitution pattern can lead to significant differences in anticancer potency. For instance, the presence of electron-withdrawing groups on the phenyl rings at N1 and C5 (e.g., chloro and nitro groups) appears to be favorable for activity against lung and colon cancer cell lines, respectively. Conversely, electron-donating groups like methoxy and methyl groups are present in compounds active against breast and leukemia cell lines. These observations provide a valuable starting point for the design of new, more potent analogues.

IV. Future Directions and Concluding Remarks

The journey of substituted pyrazole-3-carboxylic acids in drug discovery is far from over. The inherent versatility of this scaffold, coupled with an ever-expanding understanding of its biological targets and mechanisms of action, ensures its continued relevance in the quest for new medicines. Future research in this area will likely focus on:

  • Multi-target Drug Design: The development of pyrazole derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.

  • Targeted Drug Delivery: The conjugation of pyrazole-based drugs to targeting moieties to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.

  • Exploration of New Therapeutic Areas: The investigation of pyrazole-3-carboxylic acids for their potential in treating a wider range of diseases, including neurodegenerative disorders and metabolic diseases.

V. References

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC. [Link]

  • (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents - Science Publishing Group. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of a wide range of clinically successful drugs across various therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. Within this important class of compounds, 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid serves as a crucial and versatile building block for the synthesis of novel therapeutic agents. Its specific substitution pattern offers a unique combination of steric and electronic features that can be exploited to fine-tune the pharmacological properties of the resulting drug candidates. This guide provides a detailed overview of the applications of this compound in medicinal chemistry, complete with synthetic protocols and methodologies for biological evaluation.

Chemical Profile

PropertyValue
IUPAC Name This compound
CAS Number 139297-51-1
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by hydrolysis.

Part 1: Synthesis of Ethyl 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylate

This initial step involves a cyclization reaction to form the pyrazole ring.

Materials:

  • Diethyl oxalate

  • Methyl propionate

  • Sodium ethoxide (NaOEt)

  • Methylhydrazine

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Claisen Condensation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in absolute ethanol. To this solution, add a mixture of diethyl oxalate (1.0 eq) and methyl propionate (1.0 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of the β-keto ester will be observed as a precipitate.

  • Cyclization: Cool the reaction mixture to 0°C and add a solution of methylhydrazine (1.0 eq) in ethanol dropwise.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Part 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or a mixture of Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the purified ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol or a THF/water mixture.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) or lithium hydroxide to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Application in the Synthesis of Bioactive Molecules

This compound is a key building block for creating more complex molecules with therapeutic potential, primarily through the formation of amide bonds.

Amide Coupling Protocols

The carboxylic acid moiety can be readily coupled with a variety of amines to generate a library of pyrazole-3-carboxamides.

General Protocol using HATU as a Coupling Reagent:

  • In a dry reaction flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add the desired amine (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Finally, add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanism of Action and Biological Targets

Derivatives of this compound have shown significant promise as inhibitors of key enzymes involved in inflammatory pathways.

Cyclooxygenase (COX) Inhibition

Many pyrazole-containing compounds are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] The structural features of the pyrazole ring, including the substituents at the 1, 3, and 5 positions, play a crucial role in the binding affinity and selectivity for the COX-2 isozyme over COX-1.[1] The carboxylic acid or a bioisostere is often a key pharmacophoric element that interacts with the active site of the enzyme.[3]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole-3-Carboxamide Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is another critical target in the inflammatory cascade, responsible for regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5] Pyrazole-based compounds, particularly pyrazole ureas, have been developed as potent and selective allosteric inhibitors of p38 MAP kinase.[4] The pyrazole scaffold serves as a key structural motif for positioning substituents that interact with a unique allosteric binding site on the enzyme.[4]

p38_MAPK_Inhibition Stress_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., MK2) p38_MAPK->Downstream_Targets Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Downstream_Targets->Cytokine_Production Pyrazole_Derivative Pyrazole-based Inhibitor Pyrazole_Derivative->p38_MAPK Allosteric Inhibition

Caption: Allosteric inhibition of the p38 MAP kinase pathway.

Protocols for Biological Evaluation

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the synthesized compounds against the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl)

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

  • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Protocol:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is limited in the public domain, general trends for pyrazole-based inhibitors can be extrapolated:

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring is crucial for activity and selectivity. Small alkyl groups like methyl are common.

  • C3-Carboxamide: The carboxylic acid is often converted to an amide to interact with specific residues in the target enzyme's active site. The nature of the amine used for coupling significantly influences potency.

  • C5-Substitution: The methoxy group at the C5 position can influence the electronic properties of the ring and may engage in hydrogen bonding interactions within the active site.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the facile generation of diverse libraries of compounds. The inherent pharmacological potential of the pyrazole scaffold, particularly in the context of anti-inflammatory drug discovery targeting COX-2 and p38 MAP kinase, makes this compound a highly attractive starting point for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the research and development efforts of scientists in the field of drug discovery.

References

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Kucukguzel, I., et al. (2007). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 12(8), 1606-1625.
  • Abdel-Aziz, M., et al. (2020). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1166-1184.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Amir, M., et al. (2013). p38 MAP kinase inhibitors as anti inflammatory agents. Mini reviews in medicinal chemistry, 13(14), 2082-2096.
  • Al-Said, M. S., et al. (2011). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 54(24), 8446-8457.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272.
  • Tong, L., et al. (2001). A highly specific, potent and orally active inhibitor of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 11(13), 1629-1632.
  • Abdel-Samii, Z. K., et al. (2011). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 3(12), 1487-1502.
  • Bandgar, B. P., et al. (2010). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Bioorganic & medicinal chemistry, 18(16), 5849-5855.
  • Kalgutkar, A. S., et al. (2000). Nonsteroidal Anti-Inflammatory Drugs with a Carboxylic Acid Group. In Progress in Medicinal Chemistry (Vol. 38, pp. 205-307). Elsevier.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 53-62.
  • Abdel-Wahab, B. F., et al. (2012). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 17(6), 7204-7216.
  • HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • El-Sayed, M. A., et al. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European journal of pharmaceutical sciences, 53, 11-18.

Sources

analytical techniques for 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a crucial heterocyclic building block in the synthesis of contemporary pharmaceuticals and agrochemicals.[1] Its molecular structure is leveraged in the development of various active ingredients, including anti-inflammatory and analgesic agents, where it helps to enhance bioavailability and efficacy.[1] Given its role as a key intermediate, the ability to accurately and reliably quantify this compound is paramount for ensuring the quality, consistency, and safety of the final products. This involves monitoring its purity as a raw material, tracking its consumption during synthesis, and detecting any residual amounts in the final active pharmaceutical ingredient (API).

This document provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and professionals in drug development. We present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and applications in complex matrices.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for analytical method development. Key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[1]
Molecular Weight 156.14 g/mol [1]
CAS Number 139297-51-1[1]
Boiling Point 343.4±22.0°C at 760 mmHg[1]
Appearance White to off-white solid
Storage 2-8°C, dry and sealed[1]

Recommended Analytical Technique 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is the workhorse for quality control labs due to its robustness, reliability, and cost-effectiveness. It is ideal for determining the purity of the bulk substance and quantifying it in simple formulations.

Principle of the Method

This technique separates compounds based on their polarity. A nonpolar stationary phase (a C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, will interact with the stationary phase. By carefully controlling the composition of the mobile phase (a mixture of an aqueous buffer and an organic solvent), we can achieve a reproducible retention time for the analyte, separating it from potential impurities.[2] Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column and comparing the peak area to that of known concentration standards.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis Detector

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions:

ParameterConditionRationale
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 phase provides excellent retention and separation for a wide range of moderately polar compounds. The column dimensions and particle size are standard for robust QC methods.[3]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. For MS-compatibility, replace with 0.1% Formic Acid.[4]
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength and is UV transparent.
Gradient Isocratic: 60% A / 40% BAn isocratic method is simpler and more robust for routine analysis once separation from key impurities is established. A gradient may be needed if a wide range of impurities with different polarities is present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[3]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to ensure good peak shape without overloading the column.
Detection Wavelength 210 nmPyrazole rings typically exhibit UV absorbance at lower wavelengths. A PDA detector should be used during method development to determine the optimal wavelength for maximum sensitivity.[3]
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be analyzed into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solution. It is good practice to bracket sample injections with check standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh Reference Standard Stock Stock Standard->Stock Dissolve Sample Weigh Sample SampleSol SampleSol Sample->SampleSol Dissolve Diluent Prepare Diluent Diluent->Stock Diluent->SampleSol Cal_Standards Cal_Standards Stock->Cal_Standards Serial Dilution HPLC HPLC System (C18 Column) SampleSol->HPLC Inject Cal_Standards->HPLC Inject Detector UV Detector (210 nm) HPLC->Detector Elution Data Chromatographic Data (Peak Areas) Detector->Data Signal Cal_Curve Calibration Curve (Area vs. Conc.) Data->Cal_Curve Plot Result Final Concentration Report Data->Result Calculate Cal_Curve->Result Linear Regression

Caption: HPLC-UV workflow from sample preparation to final quantification.

Recommended Analytical Technique 2: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as quantification in biological matrices (plasma, urine) or detecting trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice.[5]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically using Electrospray Ionization - ESI). The first quadrupole of the mass spectrometer (Q1) is set to select only the parent ion (precursor ion) of our target molecule. This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and significantly reduces background noise, enabling quantification at very low levels.[6]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC or HPLC system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an ESI source

Reagents and Materials:

  • Same as HPLC-UV method, but using LC-MS grade solvents and additives (e.g., formic acid instead of non-volatile acids like phosphoric acid).[7]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

Chromatographic Conditions:

ParameterConditionRationale
Column Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm particle sizeShorter columns with smaller particles are used to enable faster analysis times (typically < 5 minutes) compatible with MS detection.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in ionization for ESI-MS.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic solvent.
Gradient A linear gradient (e.g., 5% to 95% B over 3 minutes) is typical to ensure sharp peaks and rapid elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperatures can reduce viscosity and improve peak shape.
Injection Volume 2-5 µLSmaller volumes are used to prevent overloading the sensitive MS source.

Mass Spectrometer Conditions (Example):

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrazole nitrogen atoms are readily protonated. This must be confirmed during method development.
Precursor Ion (Q1) m/z 157.1[M+H]⁺ for C₆H₈N₂O₃. This value must be empirically determined by infusing a standard solution.
Product Ions (Q3) m/z 111.1 / 83.1 (example)These are the most stable and abundant fragments. At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).[6]
Collision Energy (CE) To be optimizedThe voltage applied in the collision cell must be optimized for each transition to maximize fragment ion intensity.
Source Parameters Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psiThese parameters must be optimized to ensure efficient desolvation and ionization.

Preparation of Solutions:

  • Solution preparation follows the same principles as the HPLC method, but concentrations will be significantly lower (e.g., in the ng/mL range).

  • The Internal Standard is added at a constant concentration to all standards and samples to correct for variations in sample preparation and instrument response.

Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Standard Prepare Analyte Standards (ng/mL) Spike1 Calibration Standards Standard->Spike1 Spike with IS Sample Prepare Sample (e.g., Plasma LLE/SPE) Spike2 Final Samples Sample->Spike2 Spike with IS IS Prepare Internal Standard (IS) LC UHPLC Separation (Fast Gradient) Spike1->LC Inject Spike2->LC Inject MS_Source ESI Source (Ionization) LC->MS_Source Eluent Q1 Q1: Select Precursor Ion (m/z 157.1) MS_Source->Q1 Ions Q2 Q2: Collision Cell Q1->Q2 Fragment Q3 Q3: Select Product Ions Q2->Q3 Fragments Detector Detector Q3->Detector Detect Data Peak Area Ratios (Analyte/IS) Detector->Data Signal (MRM) Cal_Curve Calibration Curve (Ratio vs. Conc.) Data->Cal_Curve Plot Result Final Concentration Report Cal_Curve->Result Calculate Conc.

Caption: LC-MS/MS workflow using Multiple Reaction Monitoring (MRM).

Method Validation and Performance Comparison

Both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Typical Performance Comparison:

ParameterHPLC-UVLC-MS/MS
Selectivity/Specificity GoodExcellent
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5% (in simple matrix)
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL
Typical Run Time 5-15 minutes3-10 minutes
Matrix Effects LowHigh (requires mitigation)
Application Purity, Assay, QCTrace analysis, Bioanalysis

This table presents typical performance data for pyrazole derivatives and should be confirmed during method validation.[9]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends entirely on the analytical objective. The HPLC-UV method described offers a robust, cost-effective, and reliable solution for routine quality control, purity assessment, and assay of the bulk drug substance. For applications demanding lower detection limits, such as pharmacokinetic studies, metabolite identification, or trace impurity analysis in complex matrices, the LC-MS/MS method provides unparalleled sensitivity and selectivity. Both protocols, when properly validated, will yield accurate and precise data, supporting critical decisions throughout the drug development lifecycle.

References

  • MySkinRecipes. This compound.
  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.
  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • UNEP. III Analytical Methods.
  • Agilent Technologies. A Comparison of Several LC/MS Techniques for Use in Toxicology.
  • SIELC Technologies. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. Analytical Methods.
  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.
  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Royal Society of Chemistry. Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods.
  • Bruker. Bruker Guide to MALDI Sample Preparation.
  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. 3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids.
  • Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports.
  • Royal Society of Chemistry. Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Chromatography Online. Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?.
  • Wiley. HPLC methods for recently approved pharmaceuticals.

Sources

Application Notes & Protocols: 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry and agrochemical research, it stands out as a "privileged scaffold."[1][2] This designation is earned by its presence in a remarkable number of biologically active compounds, including several blockbuster drugs.[2][3] The pyrazole core is a key structural motif in protein kinase inhibitors for oncology, anti-inflammatory agents, and crop protection agents, owing to its unique electronic properties and ability to participate in crucial hydrogen bonding interactions with biological targets.[3][4][5]

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 139297-51-1) is a strategically designed building block that capitalizes on the inherent value of the pyrazole core.[6] The methoxy and methyl substituents provide specific steric and electronic properties, while the carboxylic acid at the 3-position serves as a versatile synthetic handle. This functional group is the gateway to a vast chemical space, allowing for the systematic elaboration of the pyrazole core into diverse libraries of esters, amides, and other complex molecules.[6][7] This guide provides an in-depth look at the strategic applications of this intermediate and detailed protocols for its use in key synthetic transformations.

Chemical Properties
Compound Name This compound
CAS Number 139297-51-1
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance Solid
Storage 2-8°C, sealed in a dry environment

Section 1: Strategic Importance and Key Transformations

The true power of this compound as an intermediate lies in the reactivity of its carboxylic acid moiety. This functional group is not merely a structural component but a reactive center for building molecular complexity. Its strategic derivatization is a cornerstone of lead optimization campaigns in drug discovery.

  • Amide Bond Formation: The conversion to amides is arguably the most critical application. By coupling the carboxylic acid with a diverse array of primary and secondary amines, researchers can systematically explore structure-activity relationships (SAR). This allows for the fine-tuning of a compound's potency, selectivity, solubility, and metabolic stability.

  • Esterification: The formation of esters can modulate a compound's lipophilicity and pharmacokinetic profile. Ester derivatives can serve as pro-drugs, which are metabolized in vivo to release the active carboxylic acid.

  • Acid Chloride Formation: Conversion to the highly reactive acid chloride provides a pathway to derivatives that are not easily accessible from the parent carboxylic acid, including reactions with less nucleophilic amines or alcohols.

The following diagram illustrates the central role of this pyrazole intermediate in accessing these critical compound classes.

G main 5-Methoxy-1-methyl-1H- pyrazole-3-carboxylic acid amides Amide Derivatives (SAR Exploration, Bioactive Compounds) main->amides  Amide Coupling  (e.g., HBTU, HATU) esters Ester Derivatives (Prodrugs, Pharmacokinetics) main->esters  Esterification  (e.g., Fischer-Speier) acid_chloride Acid Chloride Intermediate (Highly Reactive) main->acid_chloride  Chlorination  (e.g., SOCl₂, (COCl)₂) acid_chloride->amides Acylation acid_chloride->esters Acylation

Caption: Key synthetic transformations of the pyrazole intermediate.

Section 2: Synthesis of the Pyrazole Core - The Knorr Synthesis

The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9][10] This reaction is a robust and reliable method for accessing a wide variety of substituted pyrazoles.

Scientific Rationale: The reaction proceeds via a cyclocondensation mechanism. One nitrogen of the hydrazine derivative attacks one of the carbonyl carbons, forming an imine or enamine intermediate. The second nitrogen then attacks the remaining carbonyl group, leading to cyclization. Subsequent dehydration yields the stable, aromatic pyrazole ring.[9][10] The choice of a substituted hydrazine (like methylhydrazine) and a specifically functionalized 1,3-dicarbonyl equivalent allows for precise control over the final substitution pattern of the pyrazole.

Section 3: Core Application Protocols

The following protocols provide detailed, self-validating methodologies for the most common and critical transformations of this compound.

Protocol 3.1: Amide Bond Formation via HBTU Coupling

This protocol describes the formation of an amide bond with a representative amine using O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient uronium-based coupling reagent.

Scientific Rationale: Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable. Coupling reagents like HBTU activate the carboxylic acid by converting the hydroxyl group into a better leaving group. HBTU reacts with the carboxylate anion (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive HOBt-ester intermediate.[11] This active ester is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond, driving the reaction to completion. Pre-activating the acid with HBTU for a short period before adding the amine can often improve yields.[12]

Materials and Equipment:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Activation: In a separate vial, dissolve HBTU (1.2 eq.) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel.

    • Validation: Confirm the structure of the resulting amide using ¹H NMR (disappearance of the broad carboxylic acid proton, appearance of amide N-H proton and signals from the amine), ¹³C NMR, and Mass Spectrometry (confirmation of the correct molecular weight).

Protocol 3.2: Conversion to Acid Chloride

This protocol details the conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂).

Scientific Rationale: Thionyl chloride converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[13][14] Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yields the acid chloride.[15][16] This reaction is irreversible due to the formation of gaseous byproducts. A catalytic amount of DMF is sometimes added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon atmosphere, gas trap (e.g., bubbler with NaOH solution)

  • Safety Note: This reaction must be performed in a certified chemical fume hood as it releases corrosive HCl and toxic SO₂ gas.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Suspend the acid in anhydrous DCM or toluene.

  • Reagent Addition: Slowly add thionyl chloride (2.0-5.0 eq.) to the suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Maintain reflux until the reaction is complete (gas evolution ceases and the solution becomes clear, typically 1-3 hours).

  • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is common to co-evaporate with anhydrous toluene several times to ensure all SOCl₂ is removed.

  • Validation and Use:

    • The resulting crude acid chloride is often a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.

    • Validation: The conversion can be confirmed by IR spectroscopy, noting the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically >1750 cm⁻¹).

Protocol 3.3: Fischer-Speier Esterification

This protocol describes the classic acid-catalyzed esterification with an alcohol.

Scientific Rationale: The Fischer-Speier esterification is an equilibrium-controlled reaction.[17][18] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[19][20] The alcohol, acting as a nucleophile, then attacks this activated carbonyl. After a series of proton transfers, a molecule of water is eliminated to form the ester.[21] To drive the equilibrium towards the product, the reaction is typically performed using a large excess of the alcohol (which also serves as the solvent) or by removing the water byproduct as it forms.[20]

Materials and Equipment:

  • This compound

  • Alcohol of choice (e.g., methanol or ethanol), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.).

  • Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq.), which will also act as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Validation:

    • Purify the crude ester by flash column chromatography or distillation if applicable.

    • Validation: Confirm ester formation by ¹H NMR (disappearance of the carboxylic acid proton and appearance of new signals corresponding to the alcohol alkyl group, e.g., a singlet around 3.8 ppm for a methyl ester) and Mass Spectrometry.

Section 4: Application in Drug Discovery Workflow

This compound is an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization. Its decorated pyrazole core can act as an initial "hit" that binds to a target protein. The protocols described above are then employed to systematically "grow" this fragment, adding new chemical vectors to explore the protein's binding pocket and improve affinity and selectivity.

G frag_lib Fragment Library Screening hit_id Hit Identification (Pyrazole Core) frag_lib->hit_id intermediate Start with: 5-Methoxy-1-methyl-1H- pyrazole-3-carboxylic acid hit_id->intermediate derivatize Systematic Derivatization (Using Protocols 3.1-3.3) intermediate->derivatize sar Structure-Activity Relationship (SAR) Studies derivatize->sar lead_opt Lead Optimization (Improve Potency, ADME) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow from fragment hit to preclinical candidate.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for molecular innovation. Its strategic design combines the proven biological relevance of the pyrazole scaffold with a highly adaptable carboxylic acid functional group. The protocols outlined in this guide provide researchers with robust and validated methods to unlock the synthetic potential of this intermediate, enabling the rapid and efficient development of novel compounds for pharmaceutical and agrochemical applications.

References

  • Time in Kanpur, IN. Google Search.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Ovid Insights. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]
  • 17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
  • synthesis of pyrazoles. YouTube. [Link]
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
  • This compound. MySkinRecipes. [Link]
  • Pyrazole derivatives used in drugs, agrochemicals, and materials.
  • Fischer–Speier esterific
  • Amide Synthesis. Fisher Scientific. [Link]
  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection.
  • What are the best reaction condition for amide coupling using HBTU?
  • Fischer Esterific
  • Fischer Esterific
  • Fischer Esterific
  • Acid-Amine Coupling using HBTU. Organic-Synthesis.com. [Link]
  • Amine to Amide (Coupling) - HBTU. Common Organic Chemistry. [Link]
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health (NIH). [Link]
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for In Vivo Preclinical Evaluation of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Marketed drugs containing the pyrazole moiety, such as the COX-2 inhibitor celecoxib, underscore the therapeutic value of this heterocyclic ring.[1] Research has demonstrated that pyrazole derivatives possess anti-inflammatory, analgesic, antidiabetic, and anticancer properties, among others.[1][2] 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a novel small molecule belonging to this versatile class. While specific in vivo data for this particular compound is not yet widely published, its structural similarity to other biologically active pyrazoles warrants a thorough preclinical investigation to elucidate its therapeutic potential.

This document provides a comprehensive protocol for the initial in vivo evaluation of this compound, focusing on a widely-used and clinically relevant model of metabolic syndrome. The outlined procedures are designed to assess the compound's efficacy, establish a preliminary safety profile, and provide foundational data for further development.

Ethical Conduct in Animal Research

All in vivo studies must be conducted in strict accordance with international and local guidelines for animal welfare. Prior to commencement, the experimental protocol must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied throughout the study to minimize animal use and suffering.[3][4][5]

  • Replacement: Use of in vitro or in silico models should be considered where applicable to reduce the reliance on animal testing.[5]

  • Reduction: The number of animals used should be the minimum required to obtain scientifically valid and reproducible results.[3]

  • Refinement: All procedures should be optimized to minimize pain, distress, and suffering for the animals. This includes proper housing, handling, and the use of anesthetics or analgesics when appropriate.[3][4]

Preclinical Investigation in a Model of Diet-Induced Metabolic Syndrome

Metabolic syndrome is a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, which significantly increases the risk of developing type 2 diabetes and cardiovascular disease.[6] Rodent models, particularly mice fed a high-fat diet (HFD), are extensively used to study the pathophysiology of metabolic syndrome and to evaluate novel therapeutic agents.[7][8]

Animal Model
  • Species/Strain: C57BL/6J mice are recommended due to their susceptibility to developing obesity, insulin resistance, and other features of metabolic syndrome when fed a HFD.[7]

  • Age and Sex: Male mice, 6-8 weeks old at the start of the study, are typically used.

  • Supplier: Animals should be sourced from a reputable vendor to ensure genetic consistency and health status.

Experimental Design

A robust experimental design is crucial for obtaining reliable and interpretable data. The following is a recommended study design:

GroupTreatmentDietNumber of AnimalsRationale
1Vehicle ControlNormal Chow10Baseline control for normal metabolic parameters.
2Vehicle ControlHigh-Fat Diet (HFD)10Disease model control, demonstrating the effects of the HFD.
3Positive Control (e.g., Metformin)High-Fat Diet (HFD)10Validates the model and provides a benchmark for efficacy.
4This compound (Low Dose)High-Fat Diet (HFD)10To assess the dose-response relationship.
5This compound (Mid Dose)High-Fat Diet (HFD)10To assess the dose-response relationship.
6This compound (High Dose)High-Fat Diet (HFD)10To assess the dose-response relationship and potential toxicity.
Experimental Workflow Diagram

G cluster_acclimatization Week 0-1: Acclimatization cluster_diet Week 1-9: Diet Induction cluster_treatment Week 9-13: Treatment Phase cluster_endpoint Week 13: Terminal Endpoint Acclimatize Acclimatize C57BL/6J mice to facility Diet Initiate Normal Chow (Group 1) and High-Fat Diet (Groups 2-6) Acclimatize->Diet Monitor Monitor body weight weekly Diet->Monitor StartTx Begin daily dosing (Vehicle, Positive Control, Test Compound) Monitor->StartTx MonitorTx Continue weekly body weight and food intake monitoring StartTx->MonitorTx OGTT Perform Oral Glucose Tolerance Test (OGTT) at Week 12 MonitorTx->OGTT Terminal Terminal blood and tissue collection OGTT->Terminal Analysis Biochemical and Histopathological Analysis Terminal->Analysis

Caption: Experimental workflow for the in vivo evaluation.

Detailed Experimental Protocols

Compound Formulation and Administration
  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO, Tween 80, or carboxymethylcellulose. The vehicle must be non-toxic and well-tolerated by the animals.

  • Preparation: The test compound should be prepared fresh daily under sterile conditions.[9] For parenteral administration, the solution should be isotonic and sterile.[9]

  • Route of Administration: Oral gavage (PO) is a common and clinically relevant route for small molecule drugs.[10] Alternatively, intraperitoneal (IP) or subcutaneous (SC) injections can be used.[9][10] The choice of route should be justified based on the compound's properties and the study's objectives.

  • Dosing Volume and Frequency: Dosing volume should be minimized to avoid discomfort to the animals.[9] For mice, oral gavage volumes are typically 5-10 mL/kg. Dosing is usually performed once daily for a period of 4-6 weeks.

Induction of Metabolic Syndrome
  • Following a one-week acclimatization period, randomly assign mice to the experimental groups.

  • Provide Group 1 with a standard chow diet (e.g., 10% kcal from fat).

  • Provide Groups 2-6 with a high-fat diet (e.g., 45-60% kcal from fat) for 8 weeks to induce obesity and insulin resistance.[8]

  • Monitor body weight weekly throughout the diet induction and treatment phases.

In Vivo Efficacy and Safety Monitoring
  • Treatment: After 8 weeks of HFD feeding, initiate daily treatment as per the experimental design.

  • Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in appearance, behavior, or activity levels.

  • Body Weight and Food Intake: Continue to monitor body weight weekly. Measure food intake at regular intervals to assess for any anorectic effects of the compound.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT during the final week of treatment to assess glucose homeostasis.

    • Fast the mice for 6 hours.

    • Collect a baseline blood sample from the tail vein.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Insulin Tolerance Test (ITT): An ITT can also be performed (on a separate day from the OGTT) to assess insulin sensitivity.

    • Fast the mice for 4 hours.

    • Collect a baseline blood sample.

    • Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

    • Measure blood glucose levels.

Terminal Procedures and Sample Collection
  • At the end of the treatment period, fast the mice overnight.

  • Anesthetize the animals using an approved method (e.g., isoflurane inhalation or injectable anesthetic).

  • Collect a terminal blood sample via cardiac puncture for biochemical analysis.

  • Euthanize the animals using a humane method (e.g., cervical dislocation under anesthesia).

  • Harvest tissues of interest, such as the liver, adipose tissue (e.g., epididymal white adipose tissue), and skeletal muscle.

  • Weigh the harvested organs.

  • Fix a portion of the tissues in 10% neutral buffered formalin for histopathological analysis, and snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical assays.

Data Analysis and Interpretation

Biochemical Analysis
  • Plasma Glucose and Insulin: Measure fasting plasma glucose and insulin levels to calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).

  • Lipid Profile: Analyze plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C.

  • Liver Function Tests: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver health.

  • Inflammatory Markers: Quantify plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

Histopathology
  • Liver: Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess for steatosis (fatty liver). Oil Red O staining can be used to visualize lipid droplets.

  • Adipose Tissue: H&E staining of adipose tissue can be used to measure adipocyte size.

Statistical Analysis
  • Data should be presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).

  • A p-value of <0.05 is typically considered statistically significant.

Expected Outcomes and Interpretation

A successful outcome for this compound in this model would be the amelioration of HFD-induced metabolic dysregulation.

ParameterExpected Outcome with Effective Treatment
Body WeightReduction or prevention of HFD-induced weight gain.
Glucose ToleranceImproved glucose clearance during the OGTT.
Insulin SensitivityLower fasting insulin levels and improved glucose lowering in the ITT.
Plasma LipidsReduction in triglycerides and total cholesterol.
Liver SteatosisReduced lipid accumulation in the liver, as evidenced by histology and lower ALT/AST levels.
InflammationDecreased levels of circulating pro-inflammatory cytokines.

Conclusion

This application note provides a detailed and scientifically rigorous protocol for the initial in vivo characterization of this compound. By employing a well-established diet-induced model of metabolic syndrome, researchers can effectively evaluate the compound's therapeutic potential and gather essential data to guide further preclinical and clinical development. Adherence to ethical guidelines and robust experimental design are paramount for generating high-quality, reproducible data.

References

  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice.
  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats.
  • Creative Bioarray. (n.d.). Animal Models of Metabolic Disease.
  • Hedrich, H. J. (Ed.). (2004).
  • Wang, Y. W., et al. (2012). Spontaneous type 2 diabetic rodent models. Journal of Diabetes Research, 2012, 402825.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
  • Kharroubi, A. T., & Darwish, H. M. (2015). Diabetes mellitus: The epidemic of the century. World journal of diabetes, 6(6), 850–867.
  • Paul, S., et al. (2020). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers in Neuroscience, 14, 589.
  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?.
  • International Journal of Pharmaceutical Sciences. (n.d.). Animal models in Metabolic Syndrome.
  • Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research.
  • Swiss Academies of Arts and Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals.
  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research.
  • ichorbio. (2022). Navigating the Ethics of In Vivo Research: Science vs. Welfare.
  • STRONG-UR. (n.d.). An ethical approach to in vivo research.
  • Chahal, J., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific reports, 11(1), 1-16.

Sources

Strategic Derivatization of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2][3] This five-membered aromatic heterocycle is metabolically stable and offers versatile substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties.[4] Notably, pyrazole derivatives are prominent as kinase inhibitors, a critical class of drugs for treating cancers and inflammatory diseases.[1][4]

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable starting material for building libraries of potential drug candidates. Its structure contains a carboxylic acid group, which serves as a prime handle for chemical modification. Derivatization of this acid allows for the systematic exploration of the chemical space around the core scaffold. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to lead optimization in drug discovery. By creating a diverse library of amides and esters, researchers can probe the specific interactions between the compound and its biological target, such as an enzyme's active site, to identify derivatives with enhanced potency, selectivity, and drug-like properties.

This guide provides a detailed framework for the strategic derivatization of this compound and outlines a general protocol for screening the resulting library in a relevant biochemical assay.

Part 1: Chemical Derivatization Strategies

The carboxylic acid moiety is an ideal anchor point for derivatization. The direct reaction of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, activation of the carboxylic acid is necessary to facilitate the reaction. We will explore two primary, robust, and widely adopted strategies: amide bond formation and esterification.

Strategy I: Amide Bond Formation – Creating a Diverse Chemical Library

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[7][8] Amides are typically more stable than esters and can act as both hydrogen bond donors and acceptors, crucial features for molecular recognition at a biological target. The vast commercial availability of primary and secondary amines allows for the creation of an extensive and structurally diverse library from a single carboxylic acid starting material.

Causality and Rationale: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that activate carboxylic acids.[5][6] The activation proceeds through the formation of a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. To improve yields and minimize side reactions, particularly racemization if chiral amines are used, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included. These additives react with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines. EDC is often preferred in modern labs due to the water-solubility of its urea byproduct, which simplifies purification compared to the insoluble dicyclohexylurea produced from DCC.[5]

Experimental Protocol: General Procedure for EDC/NHS Coupling

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

  • Activation: Add N-hydroxysuccinimide (NHS) (1.1 eq.) and EDC hydrochloride (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. The solution may become slightly cloudy.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq.) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base and unreacted amine, followed by a saturated sodium bicarbonate solution to remove unreacted NHS and the starting acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

G start Start: Carboxylic Acid (1.0 eq) Amine (1.1 eq) reagents Add EDC (1.2 eq) + NHS (1.1 eq) in Anhydrous DMF/DCM start->reagents activation Activation Step: Formation of O-Acylisourea Intermediate reagents->activation coupling Nucleophilic Attack by Amine activation->coupling product Amide Product coupling->product workup Aqueous Workup & Extraction product->workup purify Column Chromatography workup->purify bioassay Characterized Product for Bioassay purify->bioassay

Caption: Workflow for EDC/NHS-mediated amide coupling.

Causality and Rationale: For less reactive amines (e.g., anilines) or for large-scale synthesis, converting the carboxylic acid to a highly reactive acyl chloride is an effective strategy.[9] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[6] The resulting acyl chloride is then reacted with the amine, typically in the presence of a base to neutralize the HCl byproduct, to form the amide. This two-step procedure is robust but requires careful handling of moisture-sensitive reagents.

Experimental Protocol: Acyl Chloride Formation

  • Acyl Chloride Synthesis: In a fume hood, add this compound (1.0 eq.) to a flask. Add thionyl chloride (2-5 eq., can be used as solvent) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 70-80°C) for 1-3 hours. The reaction should be performed under an inert atmosphere.

  • Reagent Removal: After the reaction is complete (as monitored by the cessation of gas evolution), remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with a dry solvent like toluene can help). This will yield the crude acyl chloride, which is typically used immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF. In a separate flask, dissolve the amine (1.1 eq.) and a base like triethylamine or pyridine (1.5 eq.) in the same solvent. Cool the amine solution to 0°C in an ice bath.

  • Reaction: Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps (5-6) as described in Protocol 1.1.

Strategy II: Esterification – Modulating Physicochemical Properties

Esterification is another key derivatization strategy, often employed to create prodrugs, increase lipophilicity, or improve cell permeability.

Causality and Rationale: This classic method involves heating the carboxylic acid in an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[10] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. This method is simple and inexpensive, particularly for generating methyl or ethyl esters.

Experimental Protocol: Fischer Esterification

  • Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.

Workflow Visualization

G start Start: Carboxylic Acid reagents Dissolve in excess Alcohol (e.g., MeOH) Add cat. H₂SO₄ start->reagents reflux Heat to Reflux (4-12 hours) reagents->reflux product Ester Product reflux->product neutralize Neutralization (e.g., NaHCO₃) product->neutralize extract Extraction & Purification neutralize->extract bioassay Characterized Product for Bioassay extract->bioassay

Caption: Workflow for Fischer Esterification.

Part 2: Application in Bioassays – From Derivatives to Data

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. Given the prevalence of pyrazoles as kinase inhibitors, a high-throughput kinase inhibition assay is a highly relevant application.

Bioassay Principle: Kinase Inhibitor Screening

Kinase assays measure the transfer of a phosphate group from a donor, typically ATP, to a substrate (a peptide or protein). Inhibitors will block this process. Many modern assays are designed for high-throughput screening (HTS) and use fluorescence or luminescence as a readout.[11][12] For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used, where a signal is generated only when the substrate is phosphorylated.[11] The goal is to determine the concentration of the derivative that inhibits 50% of the enzyme's activity, known as the IC₅₀ value.

Self-Validation and Trustworthiness: This protocol must include positive and negative controls. A potent, known inhibitor of the target kinase serves as a positive control, while a solvent-only (e.g., DMSO) well serves as the negative control (representing 0% inhibition).

  • Compound Preparation: Dissolve the synthesized derivatives in 100% Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of each compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions) in a 96-well plate. This will be the compound source plate.

  • Assay Reaction:

    • In a separate assay plate (e.g., 384-well, low-volume), add the kinase enzyme, a fluorescently labeled substrate, and the kinase buffer.

    • Transfer a small volume of the diluted compounds from the source plate to the assay plate. Also include wells for the positive and negative controls.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents (e.g., TR-FRET antibodies that bind to the phosphorylated substrate).

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a fluorescence plate reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value for each derivative.

HTS Workflow Visualization

G lib Synthesized Derivative Library dil Prepare Stock Solutions & Serial Dilutions in DMSO lib->dil plate Dispense Compounds into 384-well Assay Plate dil->plate reagents Add Kinase, Substrate, Buffer, and ATP plate->reagents incubate Incubate at RT reagents->incubate detect Add Detection Reagents (e.g., TR-FRET Abs) incubate->detect read Read Plate (Fluorescence Signal) detect->read analyze Data Analysis: % Inhibition vs. [Compound] read->analyze ic50 IC₅₀ Determination & SAR Analysis analyze->ic50

Caption: High-Throughput Screening workflow for IC₅₀ determination.

Data Presentation and Structure-Activity Relationship (SAR)

The quantitative data generated (IC₅₀ values) should be summarized in a table to facilitate comparison and establish an SAR.

Table 1: Hypothetical SAR Data for Amide Derivatives

Derivative IDR Group (from R-NH₂)Target Kinase IC₅₀ (nM)
ACID-01 (Starting Material)> 10,000
AMIDE-01 Benzyl850
AMIDE-02 4-Fluorobenzyl420
AMIDE-03 Cyclohexyl2,100
AMIDE-04 Morpholino1,500
AMIDE-05 3-Pyridylmethyl250

From this hypothetical data, a medicinal chemist could infer that aromatic rings are preferred over aliphatic ones (AMIDE-01 vs. AMIDE-03), that electron-withdrawing groups on the phenyl ring may improve potency (AMIDE-02 vs. AMIDE-01), and that a nitrogen atom in the ring capable of hydrogen bonding is highly beneficial (AMIDE-05). This iterative process of synthesis and testing is the engine of modern drug discovery.

References

  • Chemistry LibreTexts. (2023).
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
  • Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4477-4485. [Link]
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
  • Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
  • Clark, J. (2023).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Nocquet-Thibault, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
  • Giraud, F., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]
  • Organic Chemistry Portal. (n.d.).
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. [Link]
  • Wang, D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. [Link]
  • ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. [Link]
  • Biocompare. (n.d.). Inhibitor Screening Kits. [Link]
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]
  • Biobide. (n.d.).
  • Amsbio. (n.d.). Enzyme Activity Assays. [Link]
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. [Link]
  • ResearchGate. (n.d.). Pyrazoles a Privileged Scaffold in Drug Discovery – Synthetic Strategies & Exploration of Pharmacological Potential. [Link]
  • CRIPS. (2022). Scaffold Hopping in Drug Discovery. [Link]
  • ResearchGate. (n.d.). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein classes.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile starting point for inhibitor discovery.[1] This document provides a comprehensive guide to developing a high-throughput screening (HTS) campaign for the novel compound, 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.

Given that aberrant protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, kinases represent a high-value target class for drug discovery.[1][3] Therefore, these protocols are designed around a hypothetical, yet scientifically rigorous, screening cascade to identify and validate the inhibitory activity of this compound against a representative protein kinase, Checkpoint Kinase 2 (Chk2). Chk2 is a critical serine/threonine kinase involved in the DNA damage response pathway, making it a compelling target for cancer therapy.[4]

This guide is structured to provide not just the "how" but the "why" behind each step. It details a primary biochemical screen for initial hit identification, followed by a secondary, orthogonal cellular assay to confirm target engagement in a physiologically relevant context. This dual-assay approach is critical for minimizing false positives and building confidence in screening results.

The Screening Cascade: A Multi-Faceted Approach

A successful HTS campaign requires a logical progression of assays to efficiently filter large compound libraries and identify true, validated hits. Our proposed workflow ensures that initial findings from a high-throughput biochemical assay are rigorously confirmed through a lower-throughput, more physiologically relevant cellular assay.

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Validation (Cellular) Primary_Assay Biochemical Kinase Assay (ADP-Glo™, 384-well) Data_Analysis_1 Primary Data Analysis (% Inhibition, Z'-factor) Primary_Assay->Data_Analysis_1 Luminescence Data Hit_Selection Hit Prioritization Data_Analysis_1->Hit_Selection Preliminary Hits Secondary_Assay Cellular Thermal Shift Assay (CETSA) (High-Throughput Format) Data_Analysis_2 Secondary Data Analysis (Thermal Shift, IC₅₀ Determination) Secondary_Assay->Data_Analysis_2 Reporter Signal Data Lead_Opt Lead Optimization Data_Analysis_2->Lead_Opt Validated Leads Library Compound Library (incl. 5-Methoxy-1-methyl- 1H-pyrazole-3-carboxylic acid) Library->Primary_Assay Hit_Selection->Secondary_Assay Confirmed Hits

Caption: High-level workflow for the screening cascade.

Primary Screening Protocol: Biochemical Kinase Inhibition Assay

3.1 Principle

This primary assay is designed for high-throughput capacity to rapidly assess the ability of this compound and other library compounds to inhibit Chk2 kinase activity in a biochemical format. We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4] A decrease in ADP production, resulting in a lower luminescent signal, is indicative of kinase inhibition. This "mix-and-read" format is highly amenable to automation and HTS.[3]

3.2 Materials & Reagents

ReagentSupplierPurpose
This compoundN/ATest Compound
Recombinant Human Chk2 Enzymee.g., Promega, CarnaBioKinase Source
Chk2 Substrate Peptidee.g., PromegaSubstrate for Kinase
ATP (Adenosine 5'-triphosphate)e.g., Sigma-AldrichPhosphate Donor
ADP-Glo™ Kinase Assay KitPromegaADP Detection
Staurosporinee.g., Sigma-AldrichPositive Control Inhibitor
DMSO (Dimethyl Sulfoxide), Anhydrouse.g., Sigma-AldrichCompound Solvent
384-Well White, Low-Volume Assay Platese.g., CorningAssay Vessel
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)In-house or CommercialReaction Buffer

3.3 Step-by-Step Protocol

  • Compound Plating (25 nL/well):

    • Prepare serial dilutions of this compound, positive controls (Staurosporine), and library compounds in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo®), dispense 25 nL of each compound solution into a 384-well assay plate.

    • For controls, dispense 25 nL of DMSO vehicle for 0% inhibition (High Signal) and a saturating concentration of Staurosporine for 100% inhibition (Low Signal).

  • Enzyme/Substrate Addition (2.5 µL/well):

    • Prepare a 2X enzyme/substrate master mix in kinase assay buffer. The optimal concentrations of recombinant Chk2 and its substrate peptide should be determined empirically but typically fall in the low nanomolar and micromolar ranges, respectively.[4]

    • Add 2.5 µL of the enzyme/substrate mix to each well of the compound-plated assay plate.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation (2.5 µL/well):

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for Chk2 to ensure sensitive detection of competitive inhibitors.[4]

    • Add 2.5 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection (5 µL/well):

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This will simultaneously stop the kinase reaction and deplete the unconsumed ATP.[4]

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation (10 µL/well):

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Signal Measurement:

    • Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar).

3.4 Data Analysis

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

  • Assay Quality Control (Z'-factor): The robustness of the assay should be evaluated using the Z'-factor. A Z' > 0.5 indicates an excellent assay suitable for HTS.[5] Z' = 1 - (3 * (SD_HighControl + SD_LowControl)) / |Mean_HighControl - Mean_LowControl|

Secondary Screening Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

4.1 Principle

Hits identified in the primary biochemical screen must be validated in a cellular context to confirm target engagement and rule out artifacts from the in vitro format. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target protein within intact cells.[6] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7][8] This protocol adapts CETSA to a high-throughput, plate-based format using a reporter system (e.g., Split Nano Luciferase) for readout.[7][9]

4.2 Materials & Reagents

Reagent/MaterialSupplierPurpose
Cell Line expressing Chk2-SplitLuc fusionCustom or CommercialReporter Cell Line
Cell Culture Medium (e.g., DMEM)e.g., Thermo FisherCell Growth
Fetal Bovine Serum (FBS)e.g., Thermo FisherGrowth Supplement
Opti-MEMe.g., Thermo FisherReduced Serum Medium
Nano-Glo® Live Cell ReagentPromegaLuciferase Substrate
Digitonine.g., Sigma-AldrichCell Permeabilization
384-Well Cell Culture Platese.g., GreinerCell Seeding
PCR Platese.g., Bio-RadHeat Challenge

4.3 Step-by-Step Protocol

  • Cell Seeding:

    • Seed cells expressing the Chk2-SplitLuc fusion protein into 384-well cell culture plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of hit compounds (identified from the primary screen) in Opti-MEM.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the cells for 1-2 hours at 37°C to allow for compound entry and target binding.

  • Heat Challenge:

    • Transfer the cell suspensions to PCR plates.

    • Heat the plates in a thermal cycler using a temperature gradient centered around the known melting temperature of Chk2. A non-heated control is essential. A typical heat challenge is 3 minutes at the selected temperature.

  • Cell Lysis and Reporter Detection:

    • After the heat challenge, cool the plates to room temperature.

    • Add Nano-Glo® Live Cell Reagent containing a low concentration of digitonin to lyse the cells and provide the substrate for the luciferase reaction.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Signal Measurement:

    • Read the luminescence on a compatible plate reader. The signal is proportional to the amount of soluble, non-denatured Chk2-SplitLuc protein.

4.4 Data Analysis

  • Thermal Shift Visualization: Plot luminescence (soluble protein) versus temperature for DMSO-treated and compound-treated cells. A rightward shift in the melting curve for compound-treated cells indicates target stabilization.

  • IC₅₀ Determination: For dose-response experiments conducted at a fixed temperature (the temperature showing the largest signal window), plot percent stabilization against compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

CETSA_Principle cluster_0 No Ligand cluster_1 Ligand Bound Unbound Chk2 Protein Unstable Heat_Unbound Heat Denatured & Aggregated Unbound->Heat_Unbound Low Tm Bound Chk2 Protein + Ligand Stabilized Complex Heat_Bound Heat Remains Soluble Bound->Heat_Bound High Tm (ΔT)

Sources

Formulation of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid for Robust and Reproducible Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Foundation of Reliable Data

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2]. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is one such compound of interest for cell-based screening and drug development. However, the most elegant biological assay can be rendered meaningless by improper compound handling. The translation of a powdered compound into a biologically active, stable, and non-toxic solution is the bedrock of accurate and reproducible in vitro data.

Many heterocyclic compounds, including pyrazole derivatives, exhibit limited aqueous solubility. This presents a significant challenge: the compound may precipitate when diluted from an organic solvent stock into aqueous cell culture media, a phenomenon known as "crashing out"[3]. This not only lowers the effective concentration of the compound, leading to erroneous dose-response curves, but the precipitate itself can cause physical stress or cytotoxic artifacts in cultured cells[4].

This document provides a comprehensive, experience-driven guide to formulating this compound for cell-based assays. We will move beyond a simple list of steps to explain the causality behind each procedural choice, empowering researchers to develop a robust formulation strategy that ensures scientific integrity.

Part 1: Compound Profile & Key Physicochemical Considerations

Before any bench work begins, understanding the molecule is paramount. While extensive public data on this specific compound is limited, we can infer critical formulation strategies from its structure and the properties of related molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
CAS Number 139297-51-1[5]
Molecular Formula C₆H₈N₂O₃[5]
Molecular Weight 156.14 g/mol [5]
Appearance Solid (predicted)General for this class
Key Structural Feature Carboxylic AcidThe pKa of this group will dictate its charge state and, consequently, its solubility in aqueous solutions at physiological pH.
Predicted Solubility Low in water; soluble in organic solvents like DMSO.Inferred from structure and general behavior of similar heterocyclic compounds[3][6].

The presence of the carboxylic acid moiety is a crucial consideration. At the near-neutral pH of most cell culture media (typically pH 7.2-7.4), this group will be deprotonated (negatively charged), which may aid aqueous solubility compared to a non-ionizable analogue. However, this does not guarantee solubility, and the overall hydrophobic character of the molecule may still dominate. Therefore, an empirical, systematic approach is essential.

Part 2: The Formulation Workflow: A Systematic Approach

Successful formulation is not a single protocol but a logical workflow. The following diagram outlines the decision-making process, from initial solubility testing to the final preparation of working solutions.

G cluster_prep Phase 1: Preparation & Assessment cluster_validation Phase 2: Assay-Specific Validation cluster_final Phase 3: Final Working Solution Prep start Receive Compound Powder sol_test Protocol 1: Determine Max Solubility in 100% DMSO start->sol_test stock_prep Protocol 2: Prepare High-Concentration (e.g., 10-50 mM) DMSO Stock sol_test->stock_prep aliquot Aliquot for Single Use & Store at -80°C stock_prep->aliquot dmso_tox Protocol 3: Determine Max Tolerated DMSO % for Cell Line aliquot->dmso_tox working_prep Protocol 5: Prepare Final Working Solutions via Serial Dilution in Media aliquot->working_prep media_compat Protocol 4: Aqueous Media Compatibility Test assay Add to Cell-Based Assay working_prep->assay

Caption: General workflow for compound formulation and validation.

Part 3: Essential Preliminary Protocols

These initial validation steps are non-negotiable for ensuring the quality of your subsequent experiments.

Protocol 1: Empirical Solubility Assessment in DMSO

Rationale: While many compounds are listed as soluble in DMSO, their practical solubility limit can vary. Exceeding this limit results in an inaccurate stock concentration.

Methodology:

  • Weigh out a small, precise amount of the compound (e.g., 2-3 mg) into a sterile microcentrifuge tube.

  • Add a volume of anhydrous, cell culture-grade DMSO to achieve a high target concentration (e.g., 100 mM).

    • Calculation Example (for 100 mM): Volume (µL) = [Mass (mg) / 156.14 ( g/mol )] * 10,000

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for undissolved particulate matter against a dark background.

  • If not fully dissolved, sonicate in a water bath for 5-10 minutes or gently warm to 37°C[6]. Caution: Use minimal heat as it can degrade some compounds[6].

  • If the compound remains insoluble, add a known volume of DMSO to decrease the concentration (e.g., dilute to 50 mM, then 25 mM) until complete dissolution is observed. This final concentration is your maximum practical stock concentration.

Protocol 2: Preparation and Storage of Primary Stock Solution

Rationale: A concentrated primary stock in 100% DMSO is the standard starting point. Aliquoting is critical to prevent degradation and water absorption that occurs with repeated freeze-thaw cycles[7][8].

Methodology:

  • Based on the result from Protocol 1, weigh the desired amount of compound to make a stock solution at a concentration at or below the determined maximum (e.g., 10 mM or 50 mM).

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Ensure complete dissolution using vortexing and, if necessary, brief sonication[6].

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials. The volume per aliquot should be convenient for your experiments (e.g., 10-20 µL).

  • Store aliquots at -80°C for long-term stability (up to 6 months or longer) or -20°C for shorter-term use (up to one month)[7].

Protocol 3: Determining Vehicle (DMSO) Cytotoxicity

Rationale: DMSO is not inert. At higher concentrations, it can induce cell stress, differentiation, or death, confounding experimental results[9][10]. It is crucial to determine the maximum concentration your specific cell line can tolerate for the duration of your assay. The final DMSO concentration in assays should typically be kept below 0.5%, and ideally at or below 0.1%[7][11].

Methodology:

  • Seed your cells in a 96-well plate at the density used for your planned experiments and allow them to adhere overnight.

  • Prepare serial dilutions of DMSO in your complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" control.

  • Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubate for the longest duration of your planned experiments (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • The highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control is your maximum allowable vehicle concentration.

Table 2: Example DMSO Cytotoxicity Profile

Final DMSO Conc.% Cell Viability (vs. Control)Observation
2.0%45%Highly Toxic
1.0%78%Significant Toxicity
0.5%91%Mild Toxicity
0.25% 98% Acceptable
0.1% 99% Optimal
Protocol 4: Aqueous Media Compatibility Test

Rationale: This critical test predicts if your compound will precipitate when diluted into the final assay medium. It helps determine the highest viable working concentration for your experiments.

Methodology:

  • Thaw one aliquot of your high-concentration DMSO stock.

  • Pre-warm your complete cell culture medium (including serum, if applicable) to 37°C. Temperature can significantly impact solubility[12].

  • Prepare a series of dilutions of your DMSO stock directly into the pre-warmed medium to mirror your intended final assay concentrations. For example, if your stock is 10 mM and your highest desired final concentration is 10 µM, this is a 1:1000 dilution.

  • Mix gently and let the tubes sit at 37°C for 1-2 hours.

  • Visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film). A microscope can be used for more sensitive detection. The highest concentration that remains clear is your maximum reliable working concentration.

Part 4: Master Protocol for Preparing Working Solutions

This protocol integrates the findings from the preliminary assessments to ensure a soluble and non-toxic final formulation.

Materials:

  • One aliquot of the 10 mM Primary Stock of this compound in DMSO.

  • Sterile complete cell culture medium, pre-warmed to 37°C.

  • Sterile microcentrifuge tubes.

Methodology: The Serial Dilution Approach

Rationale: Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous medium creates a localized zone of high compound concentration and rapid solvent change, which is the primary cause of precipitation[3][12]. A stepwise or serial dilution in the final medium mitigates this "shock"[3][13].

  • Thaw and Pre-warm: Thaw the 10 mM DMSO stock aliquot at room temperature. Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Prepare an Intermediate Dilution:

    • Pipette 990 µL of pre-warmed medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock to this tube.

    • Mix gently by flicking or brief, low-speed vortexing.

    • This creates a 100 µM intermediate solution in medium with 1% DMSO. This step is temporary, and the higher DMSO concentration is further diluted in the next step.

  • Prepare Final Working Dilutions:

    • Prepare a set of sterile tubes labeled with your desired final concentrations (e.g., 20 µM, 10 µM, 5 µM, etc.).

    • Use the 100 µM intermediate solution to prepare your final concentrations in pre-warmed medium. See Table 3 for an example.

    • Crucially, always include a vehicle control : Prepare a "0 µM" sample by performing the same dilution steps with a DMSO-only stock.

Table 3: Example Scheme for Final Dilutions from a 100 µM Intermediate

Desired Final Conc.Volume of 100 µM IntermediateVolume of Pre-warmed MediumFinal DMSO Concentration
20 µM200 µL800 µL0.2%
10 µM100 µL900 µL0.1%
5 µM50 µL950 µL0.05%
1 µM10 µL990 µL0.01%
Vehicle Control 100 µL (of 1% DMSO in medium)900 µL0.1%
  • Application: Use the freshly prepared working solutions immediately to treat your cells. Do not store aqueous working solutions, as compound stability and solubility can decrease over time[3].

Part 5: Troubleshooting Guide

Even with a robust protocol, issues can arise. The following diagram and table provide a guide for diagnosing and solving common formulation problems.

G start Precipitate Observed in Culture Medium q1 When did it occur? start->q1 ans1_imm Immediately upon dilution q1->ans1_imm ans1_del After hours/days in incubator q1->ans1_del cause_imm Cause: Rapid Dilution Shock or Exceeded Solubility Limit ans1_imm->cause_imm cause_del Possible Causes ans1_del->cause_del sol_imm1 Solution 1: Use Serial/Intermediate Dilution Protocol cause_imm->sol_imm1 sol_imm2 Solution 2: Lower the Final Working Concentration cause_imm->sol_imm2 sol_imm3 Solution 3: Ensure Media is Pre-Warmed to 37°C cause_imm->sol_imm3 cause_del1 Media Evaporation (Increases Concentration) cause_del->cause_del1 cause_del2 Compound Instability or Interaction with Media cause_del->cause_del2 cause_del3 pH Shift from Cellular Metabolism cause_del->cause_del3 sol_del1 Solution: Improve Incubator Humidification; Use Sealed Plates cause_del1->sol_del1 sol_del2 Solution: Prepare Fresh Working Solutions Before Each Use cause_del2->sol_del2 sol_del3 Solution: Change Media More Frequently in Dense Cultures cause_del3->sol_del3

Caption: Decision tree for troubleshooting compound precipitation.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (2023). Cell viability following exposure to DMSO.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • ResearchGate. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds.
  • Sahu, P., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.
  • ResearchGate. (n.d.). Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity.
  • Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
  • ResearchGate. (n.d.). 1H-pyrazole-3-carboxylic acid: Experimental and computational study.
  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
  • Scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks.
  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester.
  • MySkinRecipes. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is designed to help you troubleshoot common issues and optimize your reaction yields through a structured question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Pyrazole Ring Formation

Question: My pyrazole synthesis is resulting in a disappointingly low yield. What are the common culprits and how can I improve it?

Answer: Low yields in pyrazole synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[2][3]

Possible Causes & Troubleshooting Solutions:

Possible Cause Troubleshooting Solution Scientific Rationale
Purity of Starting Materials Ensure all reactants, particularly the 1,3-dicarbonyl precursor and hydrazine, are of high purity.[2][3] Consider recrystallization or purification of starting materials if their purity is questionable.Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway, leading to the formation of unwanted byproducts and a lower yield of the target molecule.[2][3]
Inefficient Cyclocondensation Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[3] Consider the use of a catalyst, such as an acid or a base, depending on the specific reaction conditions.[2] For instance, the addition of an acid like HCl can accelerate dehydration steps in the cyclocondensation process.[4]The kinetics of pyrazole ring formation are highly dependent on temperature and reaction duration. Suboptimal conditions can lead to incomplete reactions or degradation of the product.[3][5] Catalysts can lower the activation energy of the cyclocondensation, thereby increasing the reaction rate and improving the yield.[2][4]
Suboptimal Solvent The choice of solvent is critical for reactant solubility and reaction kinetics.[3] Experiment with different solvents to find the one that provides the best solubility for all reactants and facilitates the reaction. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have shown better results than polar protic solvents like ethanol in some cases.[6]A suitable solvent ensures that the reactants are in the same phase and can interact effectively. The solvent's polarity and boiling point can also influence the reaction rate and equilibrium.[3]
Formation of Regioisomers When using unsymmetrical starting materials, the formation of regioisomers is a common challenge.[3] Carefully control reaction conditions, as the choice of catalyst and solvent can influence regioselectivity.[3] Consult the literature for specific examples similar to your target molecule to guide your optimization.The nucleophilic attack of the hydrazine on the dicarbonyl compound can occur at two different electrophilic centers, leading to the formation of two different regioisomers. The reaction conditions can influence the kinetic and thermodynamic control of this process.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is a general synthetic strategy for preparing pyrazole-3-carboxylic acids?

A common and straightforward method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] For this compound, a suitable starting material would be a methoxy-substituted 1,3-dicarbonyl compound which is then reacted with methylhydrazine. Subsequent hydrolysis of the resulting ester will yield the desired carboxylic acid.

Q2: How can I purify the final product, this compound?

Purification of pyrazole carboxylic acids can often be achieved through recrystallization.[3] If impurities are persistent, column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[3][8] The choice of eluent for column chromatography is critical for achieving good separation. A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[3] Another technique involves forming an acid addition salt, which can then be isolated by crystallization.[9]

Q3: Are there any specific catalysts that can improve the yield of pyrazole synthesis?

Yes, various catalysts have been shown to improve the yield and efficiency of pyrazole synthesis. These include:

  • Acid Catalysts: As mentioned earlier, acids like HCl can accelerate the reaction.[4]

  • Base Catalysts: Depending on the specific reaction, bases can also be effective.[2]

  • Lewis Acids: Catalysts like nano-ZnO have been reported to give excellent yields in short reaction times.[4] Other Lewis acids such as FeCl3 have also been used effectively.[10]

  • Metal Catalysts: Silver-catalyzed and copper-catalyzed reactions have been developed for the synthesis of specific pyrazole derivatives.[5][7]

Q4: Can reaction temperature significantly impact the yield?

Absolutely. Temperature is a critical parameter in pyrazole synthesis.[3][10] For some reactions, increasing the temperature to around 60°C can improve the yield, but further increases may lead to product degradation and a lower yield.[5] It is essential to empirically determine the optimal temperature for your specific reaction by monitoring its progress at different temperatures.[3]

Q5: What analytical techniques are recommended for characterizing the final product?

To confirm the structure and purity of this compound, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for elucidating the molecular structure and confirming the presence of all expected functional groups.[8][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretches) and the pyrazole ring.[8]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its identity.[12]

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and assess the purity of the final product.[3][8]

Section 3: Experimental Protocols & Visualizations

General Protocol for the Synthesis of a Pyrazole Carboxylic Acid

This protocol provides a general framework. Specific quantities and conditions should be optimized for the synthesis of this compound.

Step 1: Pyrazole Ring Formation (Cyclocondensation)

  • To a solution of the appropriate 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, N,N-dimethylacetamide) (10 mL), add the hydrazine derivative (1.0 mmol).[12]

  • If required, add a catalytic amount of an acid or base.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) for the determined amount of time.[3][10][12]

  • Monitor the reaction progress by TLC.[3]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Hydrolysis of the Ester (if applicable)

  • Dissolve the crude pyrazole ester in a suitable solvent (e.g., ethanol).[11]

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH).[11]

  • Heat the mixture at reflux for 1-2 hours.[11]

  • Cool the mixture and acidify with an acid, such as hydrochloric acid (HCl), to a pH of approximately 3.[11]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[11]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.[11]

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[3][8]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity Confirmed catalyst Consider Catalyst Addition optimize_conditions->catalyst Yield Still Low end_success Yield Optimized optimize_conditions->end_success Yield Improved isomers Check for Regioisomers catalyst->isomers Yield Still Low catalyst->end_success Yield Improved purification Optimize Purification Method purification->end_success Pure Product, Optimized Yield isomers->purification Yield Still Low isomers->end_success Regioisomer Separated

Caption: A workflow for troubleshooting low yields in pyrazole synthesis.

General Reaction Pathway

Reaction_Pathway dicarbonyl 1,3-Dicarbonyl Compound intermediate Intermediate Adduct dicarbonyl->intermediate hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole_ester Pyrazole Ester intermediate->pyrazole_ester Cyclization -H2O final_product Pyrazole Carboxylic Acid pyrazole_ester->final_product Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, H3O+)

Caption: A generalized reaction pathway for pyrazole carboxylic acid synthesis.

References

  • Benchchem. (n.d.). Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Benchchem. (2025, December). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • IARJSET. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • American Chemical Society. (2014, May 23). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025, August 8).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • ARKAT USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.

Sources

Navigating Experimental Challenges with 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. As a key intermediate in the pharmaceutical and agrochemical industries, this pyrazole derivative is integral to the development of novel therapeutic agents and crop protection technologies.[1] This guide, structured in a user-friendly question-and-answer format, is designed to provide expert insights and practical solutions to common challenges encountered during its synthesis, purification, and subsequent reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a versatile building block primarily used in the synthesis of more complex molecules. In the pharmaceutical sector, it is a key intermediate for developing drugs that target specific enzymes or receptors, with potential applications in anti-inflammatory and analgesic formulations.[1] In agrochemical research, it contributes to the creation of novel pesticides and herbicides.[1]

Q2: What are the key safety precautions when handling this compound?

A2: While specific hazard data for this exact compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Pyrazole derivatives, in general, can be irritants.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and longevity of the compound, it should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[1] It should be protected from moisture and light.

II. Troubleshooting Guide: Synthesis

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For this compound, a likely synthetic route involves the reaction of a methoxy-substituted 1,3-dicarbonyl precursor with methylhydrazine.

Q4: My synthesis of this compound is resulting in a low yield. What are the potential causes?

A4: Low yields in pyrazole synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Side reactions: The formation of byproducts is a common cause of low yields. One possibility is the formation of regioisomers. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to the formation of two different pyrazole isomers.[5]

  • Sub-optimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization. For the synthesis of some pyrazole carboxylic acids, adjusting the pH to be slightly acidic (pH < 7) can be beneficial.[6]

  • Decomposition of starting materials or product: Pyrazole rings are generally stable, but the starting materials or the final product might be sensitive to the reaction conditions, especially if harsh temperatures or pH are employed.[2]

Q5: I am observing an unexpected isomer in my final product. How can I improve the regioselectivity of the synthesis?

A5: Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[5] The following strategies can be employed to favor the desired isomer:

  • Choice of solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) and non-polar (e.g., toluene), to determine the optimal conditions for your specific substrates.

  • Use of a catalyst: Lewis or Brønsted acid catalysts can influence the regioselectivity of the cyclization.[3] Experiment with mild acid catalysts to see if they can direct the reaction towards the desired product.

  • Steric hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the cyclization. If possible, modifying the starting materials to introduce steric hindrance that favors the formation of the desired isomer can be a viable strategy.

Logical Flow for Pyrazole Synthesis Troubleshooting

start Low Yield or Impurities in Synthesis check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material extend_time Extend Reaction Time/Increase Temperature incomplete->extend_time extend_time->check_completion side_products Side Products Observed isomer_formation Isomer Formation side_products->isomer_formation optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst) isomer_formation->optimize_conditions optimize_conditions->check_completion purification Purification Issues recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography pure_product Pure Product Obtained recrystallization->pure_product chromatography->pure_product complete->side_products Impurities Present complete->purification Impurities Present complete->pure_product No Impurities start Amide Coupling Failure check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_issue Reagent Issue check_reagents->reagent_issue Suspected Issue change_coupling_reagent Change Coupling Reagent (e.g., EDC to HATU) check_reagents->change_coupling_reagent Reagents OK replace_reagents Use Fresh/Pure Reagents reagent_issue->replace_reagents monitor_reaction Monitor Reaction Progress (TLC/LC-MS) replace_reagents->monitor_reaction optimize_base_solvent Optimize Base and Solvent change_coupling_reagent->optimize_base_solvent optimize_base_solvent->monitor_reaction workup_purification Work-up and Purification monitor_reaction->workup_purification Reaction Complete successful_coupling Successful Amide Formation workup_purification->successful_coupling

Sources

Technical Support Center: Optimizing the Purity of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 139297-51-1). This key intermediate is valuable in the synthesis of various active pharmaceutical ingredients and agrochemicals[1]. Achieving high purity is critical for downstream applications and regulatory compliance. This document provides a structured approach to troubleshooting common purity issues through a series of frequently asked questions and in-depth experimental guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What is the most common and effective first-pass purification strategy for this compound?

A1: For this compound, the most effective initial purification technique is an acid-base extraction. The carboxylic acid moiety allows the compound to be selectively deprotonated and dissolved in a mild aqueous base (e.g., sodium bicarbonate solution), while neutral or basic organic impurities remain in an organic solvent. The pure acid can then be recovered by acidifying the aqueous layer and collecting the precipitate. This method is highly effective at removing non-acidic starting materials and byproducts.

Q2: My ¹H NMR spectrum shows a persistent, closely-related impurity. What is it likely to be?

A2: The most probable major impurity is the regioisomer: 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. This arises during the initial cyclocondensation reaction, a common challenge in pyrazole synthesis[2]. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography. Advanced chromatographic techniques or derivatization may be necessary for separation.

Q3: How can I reliably monitor reaction completion and purity during the synthesis?

A3: Thin-Layer Chromatography (TLC) is the primary method for real-time monitoring[3]. Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 ratio) often with 0.5-1% acetic acid to ensure sharp spots for the carboxylic acid product. For final purity assessment, a combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. HPLC provides quantitative purity data, while NMR confirms the structure and helps identify any residual solvents or impurities[4].

Q4: My final product is a sticky solid or oil instead of a crystalline powder. What causes this?

A4: This is typically due to the presence of residual solvents or low-melting point impurities. Ensure the product is thoroughly dried under high vacuum. If the issue persists, trituration can be effective. This involves suspending the crude product in a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture), followed by filtration.

Part 2: In-Depth Troubleshooting and Protocols

This section provides detailed solutions to specific, challenging purification problems.

Issue 1: Co-eluting Regioisomeric Impurity

Problem: Standard silica gel chromatography fails to separate the desired this compound from its 3-methoxy-5-carboxy regioisomer.

Root Cause Analysis: The cyclocondensation reaction between a non-symmetrical dicarbonyl compound and methylhydrazine can produce two different pyrazole regioisomers. Their similar functional groups and molecular weight result in nearly identical polarity, leading to poor separation on standard silica media.

Solution Workflow:

start Crude Product (Isomer Mixture) decision1 Is Preparative HPLC Available? start->decision1 prep_hplc Preparative HPLC (Reverse Phase C18) decision1->prep_hplc Yes deriv Chemical Derivatization: Esterification decision1->deriv No pure_acid Pure Carboxylic Acid prep_hplc->pure_acid chroma Chromatography of Ester deriv->chroma hydrolysis Saponification chroma->hydrolysis hydrolysis->pure_acid

Caption: Decision workflow for separating regioisomers.

Protocol 1: Purification via Esterification-Chromatography-Hydrolysis

This protocol temporarily alters the molecule's polarity by converting the carboxylic acid to an ester, which often improves chromatographic separation of the isomers.

Step 1: Esterification (e.g., Methyl Ester)

  • Suspend the crude isomeric mixture (1.0 eq) in methanol (10-20 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. The reaction is exothermic.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed[5].

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester mixture.

Step 2: Chromatographic Separation

  • Prepare a silica gel column.

  • Load the crude ester mixture onto the column.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). The polarity difference between the isomeric esters is often greater than that of the acids, allowing for separation.

  • Collect fractions and analyze by TLC to isolate the desired ester isomer.

Step 3: Saponification (Hydrolysis)

  • Dissolve the purified ester (1.0 eq) in a mixture of methanol or THF and water (e.g., 3:1 ratio)[3].

  • Add sodium hydroxide (NaOH) (2-5 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours[3][6].

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl. A precipitate of the pure carboxylic acid should form[3][6].

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Issue 2: Poor Recovery or "Oiling Out" During Recrystallization

Problem: Attempts to recrystallize the product result in low yield or the formation of an intractable oil.

Root Cause Analysis: This occurs when the compound is either too soluble in the chosen solvent or when the solvent's properties are not ideal, causing the product to separate as a super-cooled liquid (oil) rather than forming a crystal lattice.

Solution: A systematic approach to solvent selection is required. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Protocol 2: Systematic Recrystallization Solvent Screening

  • Place approximately 20-30 mg of the crude product into several small test tubes.

  • To each tube, add a different solvent from the table below, dropwise, until the solid dissolves at the solvent's boiling point.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent system yields high-quality crystals with minimal dissolved product remaining at low temperature.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds; may require heating.
Ethanol/WaterHighVariableA versatile co-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
IsopropanolMedium82Often a good choice for moderately polar compounds.
Ethyl AcetateMedium77Good general-purpose solvent.
Ethyl Acetate/HexaneVariableVariableUse for less polar impurities. Dissolve in hot ethyl acetate, add hexane until cloudy, then cool.
TolueneLow111Can be effective if other solvents fail, but higher boiling point requires care.

If oiling out persists, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal to induce crystallization.

Part 3: Analytical Methods for Purity Verification

Accurate purity determination is essential. Below are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of pyrazole derivatives[7].

workflow HPLC Purity Workflow Sample Prep Injection Separation (Column) Detection (UV) Data Analysis sub1 Dissolve in Mobile Phase workflow:f0->sub1 sub2 Isocratic or Gradient Elution workflow:f2->sub2 sub3 Peak Integration & % Area Report workflow:f4->sub3

Caption: General workflow for HPLC purity analysis.

Table 2: Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic (e.g., 60:40 A:B) or Gradient (e.g., 20% to 95% B over 15 min)
Flow Rate 1.0 mL/min[7]
Column Temp 25-30 °C
Detection UV at 210 nm and 254 nm
Injection Vol. 5-10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase or a 1:1 mixture of A and B.

Note: The addition of a small amount of acid (TFA or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.

References

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Research in Pharmacy and Science. [Link]
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]
  • This compound. MySkinRecipes. [Link]
  • Method for purifying pyrazoles.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin 2 Receptor Ligand. Journal of Medicinal Chemistry. [Link]
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

Introduction: Synthetic Strategy and Core Challenges

The synthesis of this compound typically proceeds through a multi-step sequence, often culminating in the regioselective methylation of a pyrazole precursor and subsequent hydrolysis of an ester. While straightforward on a lab scale, scaling up this process introduces significant challenges related to selectivity, reaction control, and product purity. This guide will focus on troubleshooting these critical scale-up issues.

A plausible and common synthetic route is outlined below:

Synthetic_Pathway A Precursors (e.g., Dimethyl acetylenedicarboxylate & Methylhydrazine) B Cyclocondensation A->B Formation of Pyrazole Ring C Methyl 5-methoxy-1H-pyrazole-3-carboxylate B->C D Regioselective N-Methylation C->D Key Challenge: Regioisomers E Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate D->E F Hydrolysis E->F Key Challenge: Incomplete reaction, Decarboxylation G This compound F->G Final Product Methylation_Troubleshooting start Low N1:N2 Regioselectivity q1 Are you using a standard methylating agent (e.g., MeI, DMS)? start->q1 sol1 Switch to a sterically hindered masked methylating reagent like (chloromethyl)triisopropoxysilane. q1->sol1 Yes q2 Have you optimized the reaction conditions? q1->q2 No end Improved N1-Selectivity sol1->end sol2 Screen bases (e.g., KHMDS), solvents (THF, THF/DMSO), and precisely control temperature. q2->sol2 sol2->end

Caption: Decision tree for troubleshooting poor regioselectivity in N-methylation.

Issue 2: Incomplete Hydrolysis and Product Degradation

Question: During the scale-up of the ester hydrolysis step, we are facing incomplete conversion and are also detecting a significant byproduct which we suspect is from decarboxylation. What is the best way to manage this?

Answer: The hydrolysis of the methyl ester to the final carboxylic acid is a critical final step. On a large scale, ensuring complete conversion without inducing side reactions like decarboxylation requires careful control of reaction conditions.

Root Causes and Solutions:

  • Incomplete Reaction:

    • Mass Transfer Limitations: In large reactors, inefficient mixing can lead to localized areas of low reagent concentration, resulting in incomplete reaction.

    • Expert Recommendation: Ensure robust agitation throughout the reaction. For heterogeneous mixtures, consider using a phase-transfer catalyst. Monitor the reaction progress closely using in-process controls (e.g., HPLC) until no starting material is detected.

  • Decarboxylation: Pyrazole carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under harsh pH conditions. [1][2][3] * Expert Recommendation:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
    • pH Control: Use a controlled addition of the base (e.g., NaOH or KOH solution) to maintain a moderate pH. Harsh basic conditions followed by a rapid, exothermic quench with strong acid can promote decarboxylation.
    • Work-up Procedure: After the hydrolysis is complete, cool the reaction mixture before acidification to precipitate the product. A slow, controlled addition of acid is recommended.

Quantitative Data Summary for Hydrolysis Optimization:

ParameterStandard Lab-ScaleRecommended Scale-Up ConditionRationale
Temperature Reflux50-60 °CMinimizes decarboxylation risk. [2]
Base Addition Single portionSlow, controlled additionPrevents temperature spikes and high local pH.
Agitation Magnetic stirringOverhead mechanical stirringEnsures homogeneity in large volumes.
Acidification Rapid additionSlow addition at 0-10 °CControls exotherm and improves crystal formation.
Issue 3: Purification and Isolation Challenges

Question: We are struggling with the purification of the final product on a multi-kilogram scale. The product has poor solubility in many common organic solvents, and we are experiencing product loss during crystallization.

Answer: Isolation and purification are often the most challenging aspects of scaling up a synthesis. The physical properties of the final product dictate the optimal strategy.

Troubleshooting Purification:

  • Crystallization:

    • Solvent Screening: A systematic screening of solvent systems (including binary and ternary mixtures) is essential. Consider solvents like isopropanol, acetonitrile, or water-ethanol mixtures.

    • Anti-Solvent Crystallization: If the product is soluble in a solvent like methanol, a controlled addition of an anti-solvent (e.g., water or heptane) can induce crystallization and improve yield and purity.

    • pH-Controlled Precipitation: As a carboxylic acid, the product's solubility is highly pH-dependent. Precise control over the final pH during acidic work-up is the most effective way to ensure complete precipitation.

  • Alternative Purification Methods:

    • Salt Formation and Recrystallization: If the free acid is difficult to crystallize, consider forming a salt (e.g., with a suitable amine or alkali metal) which may have better crystallization properties. The purified salt can then be converted back to the free acid.

    • Slurry Wash: After initial isolation, slurrying the crude product in a solvent that dissolves key impurities but not the product itself can be a highly effective purification method on a large scale.

Experimental Protocols

Protocol 1: Scale-Up N1-Selective Methylation using a Masked Reagent

Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactor Setup: In a dry, inerted reactor, charge methyl 5-methoxy-1H-pyrazole-3-carboxylate and a suitable solvent system (e.g., a mixture of THF and DMSO).

  • Base Addition: Cool the mixture to 0-5 °C and add potassium hexamethyldisilazide (KHMDS) portion-wise, maintaining the internal temperature below 10 °C.

  • Alkylation: Slowly add (chloromethyl)triisopropoxysilane at 0-5 °C. After the addition is complete, allow the mixture to warm to 60 °C and stir until the reaction is complete (monitor by HPLC).

  • Desilylation: Cool the reaction mixture to 20-25 °C. In a separate vessel, prepare a solution of tetrabutylammonium fluoride (TBAF) in THF and water.

  • Quench: Slowly add the TBAF solution to the reaction mixture, maintaining the temperature below 30 °C. Stir at 60 °C until desilylation is complete (monitor by HPLC).

  • Work-up: Cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Concentrate the organic phase to obtain the crude N1-methylated product.

Protocol 2: Controlled Hydrolysis and Isolation
  • Reactor Setup: Charge the crude methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate into the reactor, followed by a suitable solvent such as methanol or ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide in water. Add this solution to the reactor at a controlled rate, maintaining the internal temperature at 50-60 °C.

  • Reaction Monitoring: Stir at 50-60 °C and monitor the reaction by HPLC until the starting material is consumed.

  • Cooling: Once the reaction is complete, cool the mixture to 0-5 °C.

  • Acidification: Slowly add hydrochloric acid (e.g., 3M HCl) to the reaction mixture, maintaining the temperature below 10 °C, until the pH reaches 2-3.

  • Isolation: The product will precipitate out of the solution. Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Filtration and Drying: Filter the solid product, wash with cold water, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to afford the final product.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
  • (Chloromethyl)
  • Large‐scale synthesis of 1H‐pyrazole.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Public
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Public
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.

Sources

stability issues of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a heterocyclic building block utilized in pharmaceutical and agrochemical research.[1] Understanding its stability in various solution-based conditions is critical for developing robust formulations, ensuring accurate analytical measurements, and maintaining efficacy in downstream applications. This guide will walk you through identifying and mitigating potential stability challenges.

Troubleshooting Guide: Investigating Degradation

This section addresses specific issues you may encounter that suggest compound instability.

Observation: Loss of potency or unexpected peaks in chromatography.

If you observe a decrease in the expected concentration of this compound over time, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV, LC-MS), it is likely that the compound is degrading.

Causality: Chemical degradation can be initiated by several factors in your solution, including pH, temperature, light exposure, and oxidative stress. The goal of a forced degradation study is to systematically identify which of these factors are contributing to the instability.[2][3]

A forced degradation study is an essential first step to identify the degradation pathways and develop a stability-indicating analytical method.[4] The objective is to achieve 1-30% degradation of the active pharmaceutical ingredient (API).[3]

Step 1: Prepare Stock Solutions

  • Dissolve a known concentration of this compound in a suitable solvent. Given its carboxylic acid moiety, solubility may be enhanced in slightly basic aqueous solutions or polar organic solvents like DMSO.[5] If using an organic co-solvent for aqueous studies, ensure it does not interfere with the degradation process or analysis.[2]

Step 2: Apply Stress Conditions

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at room temperature. If no degradation is observed, increase the temperature (e.g., 60°C) or the acid concentration.[3]

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature. Similar to acid hydrolysis, the temperature can be elevated if the compound is stable at room temperature.[2]

  • Oxidation: Treat the solution with a common oxidizing agent like 3% hydrogen peroxide (H₂O₂).[3]

  • Thermal Stress: Expose the solution to elevated temperatures (e.g., 50-70°C).[6]

  • Photostability: Expose the solution to light, as specified by ICH guideline Q1B.[4] This typically involves exposure to a combination of UV and visible light.

Step 3: Analytical Monitoring

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Quench the reaction if necessary (e.g., neutralize acidic/basic samples).

  • Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with UV detection.

Step 4: Data Interpretation

  • Compare the chromatograms of the stressed samples to a control sample (stored at optimal conditions).

  • Identify the conditions that lead to a decrease in the main peak area and the appearance of new peaks (degradants).

  • This information will help you pinpoint the specific vulnerabilities of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of this compound?

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[1] For long-term storage, consider freezing at -20°C or below.

  • Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.

  • pH: The stability of carboxylic acids can be pH-dependent. A slightly acidic to neutral pH is often preferable to strongly basic conditions, which can promote decarboxylation or other reactions. The optimal pH should be determined experimentally.

Q2: Which solvents are recommended for preparing solutions of this compound?

Based on the structure and similar compounds, the following solvents are likely suitable:

  • Dimethyl sulfoxide (DMSO): A common solvent for creating high-concentration stock solutions.[5]

  • Aqueous buffers: For working solutions, various aqueous buffers can be used. It is crucial to determine the stability of the compound in the chosen buffer system as part of your experimental validation.

Q3: How can I develop a stability-indicating analytical method?

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradants, excipients, or impurities.

G cluster_0 Method Development Workflow A Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) B Analyze Samples on HPLC (e.g., C18 column, gradient elution) A->B Inject stressed samples C Evaluate Peak Purity (Use PDA or MS detector) B->C Assess main peak D Optimize Separation (Adjust mobile phase, gradient, temperature) C->D If purity fails E Validate Method (Specificity, Linearity, Accuracy, Precision) C->E If purity passes D->B Re-analyze

Caption: Workflow for stability-indicating method development.

Explanation of Workflow:

  • Forced Degradation: First, generate the potential degradation products as described in the troubleshooting guide.[6]

  • Initial Analysis: Analyze these samples using a robust HPLC method, typically with a C18 column and a gradient elution of acetonitrile and water/buffer.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector or a mass spectrometer (MS) to check if the main peak of this compound is spectrally pure in the presence of its degradants.

  • Optimization: If co-elution occurs, modify the HPLC method (e.g., change the mobile phase composition, pH, or gradient slope) to resolve the parent compound from the degradation products.

  • Validation: Once you have a method that demonstrates specificity, validate it according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and other relevant parameters.

Q4: Are there any known incompatible excipients or reagents?

While specific incompatibility data is not available, be cautious with the following:

  • Strong oxidizing agents: The pyrazole ring can be susceptible to oxidation.

  • Strong bases: At elevated temperatures, strong bases could potentially lead to demethylation of the methoxy group or other degradative reactions.

  • Nucleophiles: The pyrazole ring system can be susceptible to nucleophilic attack under certain conditions.

It is always recommended to perform compatibility studies with your specific formulation excipients.

Summary of Key Stability Considerations

Stress Factor Potential Degradation Pathway Recommended Mitigation Strategy
pH (Acidic/Basic) Hydrolysis of the methoxy group, decarboxylation.Determine optimal pH range through experimentation; buffer solutions.
Oxidation Ring oxidation or side-chain reactions.Avoid strong oxidizing agents; consider using antioxidants if necessary.
Temperature General increase in degradation rate.Store solutions at recommended cool temperatures (2-8°C or frozen).
Light Photolytic degradation.Protect solutions from UV and visible light using amber vials or storage in the dark.

Visualizing Potential Degradation Pathways

The following diagram illustrates hypothetical degradation points on the molecule based on general chemical principles.

Caption: Potential degradation sites on the molecule.

Note: This diagram is a generalized representation. The actual degradation pathways must be confirmed through experimental structure elucidation of the degradants.

References

  • MedCrave. (2016, December 14).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
  • SciSpace. (2016, December 14).
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. [Link]
  • PubMed. (2012, July 1). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. [Link]
  • ResearchGate. (2020, August).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the Technical Support Center. As drug development professionals and researchers, we understand that the synthesis of pyrazole carboxylic acids is a cornerstone of modern medicinal chemistry. These scaffolds are prevalent in a vast array of pharmacologically active compounds. However, their synthesis is not always straightforward. Seemingly simple cyclocondensations can lead to frustrating mixtures of regioisomers, stubborn intermediates, and unexpected byproducts.

This guide is designed to move beyond textbook procedures. It is structured as a series of troubleshooting scenarios and in-depth FAQs to address the specific, practical issues you encounter at the bench. Here, we will dissect the causality behind common side reactions and provide field-proven protocols to overcome them, ensuring your synthesis is efficient, selective, and reproducible.

Section 1: Frequently Asked Questions - Core Synthetic Principles

Q1: What are the primary synthetic pathways to pyrazole carboxylic acids and their associated challenges?

A1: The most prevalent method is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent).[1][2] This is often the go-to method due to the wide availability of starting materials. The core challenge here is controlling regioselectivity when using unsymmetrical dicarbonyls.[3][4] Other significant routes include multicomponent reactions (MCRs) , which offer efficiency by combining three or more starting materials in a single pot, and 1,3-dipolar cycloadditions .[5][6] While MCRs can be highly efficient, they can sometimes suffer from the formation of complex byproduct mixtures if conditions are not perfectly optimized.[7]

Q2: Why is regioselectivity the most critical challenge in the synthesis of substituted pyrazoles?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of the Knorr synthesis, reacting an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) with a substituted hydrazine can yield two different pyrazole regioisomers.[3][8] This is critically important because these isomers are distinct chemical entities with potentially vast differences in their biological activity, physical properties (like solubility and crystal packing), and subsequent reactivity. For drug development, synthesizing the wrong isomer is not just inefficient; it can lead to inactive compounds or off-target effects. Therefore, controlling the reaction to produce a single, desired regioisomer is paramount.

Section 2: Troubleshooting Guide - Common Issues and Proven Solutions

Issue 1: Poor Regioselectivity — "My reaction is producing a mixture of regioisomers."
Q: I'm using an unsymmetrical β-ketoester and phenylhydrazine, but I'm getting a roughly 1:1 mixture of the 3-carboxy and 5-carboxy pyrazole isomers. How can I control the outcome?

This is the most common failure mode in pyrazole synthesis. The formation of a regioisomeric mixture indicates that the initial nucleophilic attack of the hydrazine has little preference for either of the two carbonyl carbons.

Causality (The "Why"): The reaction outcome is a delicate balance of electronic and steric factors.

  • Electronic Effects: The initial attack of the hydrazine's most nucleophilic nitrogen typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[3] An electron-withdrawing group (like a -CF₃ group) will make the adjacent carbonyl carbon a prime target for attack.[3][9]

  • Steric Hindrance: Bulky substituents near a carbonyl group can shield it from nucleophilic attack, directing the hydrazine to the less hindered carbonyl.

  • Hydrazine Nucleophilicity: In a substituted hydrazine (like methylhydrazine), the substituted nitrogen is often less nucleophilic due to steric hindrance and electronic effects, meaning the unsubstituted -NH₂ group initiates the attack.[4]

When these factors do not provide a strong bias, a mixture is the result.

Troubleshooting Protocol 1: Strategic Solvent Optimization

The reaction solvent can dramatically influence the transition states of the competing pathways, altering the isomeric ratio. Fluorinated alcohols, in particular, have been shown to drastically improve regioselectivity.[9][10]

Step-by-Step Protocol:

  • Setup: In separate vials, dissolve your 1,3-dicarbonyl compound (1 equivalent) in Ethanol, 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Reagent Addition: Add the hydrazine derivative (1.1 equivalents) to each vial at room temperature.

  • Monitoring: Stir the reactions and monitor their progress by TLC or LC-MS every 30 minutes. Note the ratio of the two regioisomers.

  • Analysis: Compare the final isomer ratios. You will often find that HFIP provides the highest selectivity for one isomer.[10]

Data Presentation: Effect of Solvent on Regioselectivity

SolventDielectric ConstantIsomer Ratio (Desired:Undesired)Typical Observation
Ethanol24.5~1:1.3Poor selectivity, often favoring the thermodynamically stable product.[9]
TFE8.5~85:15Significant improvement in selectivity.[10]
HFIP16.7>95:5Excellent selectivity, often kinetically controlled.[9][10]
Data is illustrative based on published results for reactions of fluorinated 1,3-diketones with methylhydrazine.[9][10]

Visualization: Troubleshooting Regioselectivity

G start Reaction yields regioisomeric mixture check_bias Do substrates have strong steric or electronic bias? start->check_bias no_bias No significant bias check_bias->no_bias No yes_bias Strong bias exists check_bias->yes_bias Yes solvent Screen Solvents (Ethanol, TFE, HFIP) no_bias->solvent ph Adjust pH (e.g., add catalytic acid) yes_bias->ph If undesired isomer forms temp Lower Reaction Temperature solvent->temp outcome Improved Regioselectivity? ph->outcome temp->ph success Success: Isolate major isomer outcome->success Yes failure Failure: Consider alternative synthetic route outcome->failure No

Caption: A decision workflow for troubleshooting poor regioselectivity.

Issue 2: Incomplete Cyclization & Stable Intermediates
Q: My reaction stalls, and I'm isolating a stable hydrazone or a hydroxylpyrazoline intermediate instead of the aromatic pyrazole. How do I drive the reaction to completion?

This indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization and dehydration steps are kinetically challenging.

Causality (The "Why"): The formation of the final aromatic pyrazole requires two key steps after the initial hydrazone formation: 1) cyclization via attack of the second nitrogen onto the remaining carbonyl, and 2) dehydration of the resulting cyclic intermediate (a hydroxylpyrazoline).[11]

  • Steric Hindrance: Bulky groups can make the intramolecular ring-closing step difficult.

  • Intermediate Stability: The hydroxylpyrazoline intermediate can sometimes be isolated, especially in reactions involving fluorinated diketones.[10][11]

  • Reaction Conditions: Neutral, low-temperature conditions may not be sufficient to overcome the activation energy for the final dehydration step, which is often the rate-determining step.[11][12]

Troubleshooting Protocol 2: Forcing Cyclization and Dehydration

Step-by-Step Protocol:

  • Confirm Intermediate: Isolate the intermediate and confirm its structure (e.g., by NMR and MS) to verify it is the hydroxylpyrazoline or hydrazone.

  • Acid Catalysis: Resubject the isolated intermediate to the reaction solvent (e.g., ethanol or THF) and add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or 3M HCl).[10][13] Acid protonates the hydroxyl group, turning it into a good leaving group (water) and facilitating the dehydration to form the aromatic ring.[12]

  • Thermal Push: Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC. The conversion to the final pyrazole is often rapid under these conditions.

  • One-Pot Modification: For future syntheses, add the catalytic acid at the beginning of the reaction to prevent the buildup of the intermediate.[13]

Visualization: Reaction Pathway Competition

G Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone + H₂O Undesired Stable N-Arylhydrazone (Side Product) Hydrazone->Undesired Side Reaction (e.g., with excess arylhydrazine) Cyclic Hydroxylpyrazoline Intermediate Hydrazone->Cyclic Intramolecular Cyclization Product Desired Pyrazole Carboxylic Acid Cyclic->Product Dehydration (-H₂O) (Often rate-limiting)

Caption: Competing pathways in pyrazole synthesis from a hydrazone intermediate.

Issue 3: Unwanted Decarboxylation
Q: During my reaction workup or purification, I'm losing the carboxylic acid group. How can I prevent this?

Decarboxylation is a common side reaction for certain heteroaromatic carboxylic acids, particularly when subjected to heat or harsh pH.

Causality (The "Why"): The C-C bond between the pyrazole ring and the carboxyl group can be labile under certain conditions.

  • Thermal Stress: Heating the pyrazole carboxylic acid, especially neat or in a high-boiling solvent, can induce decarboxylation. This is a known issue for pyrazole-4-carboxylic acids bearing haloalkyl groups.[14][15]

  • Catalysis: Trace metals, such as copper, can facilitate decarboxylation, sometimes even at moderate temperatures.[14][16]

  • Harsh pH: Strong acidic or basic conditions during workup can promote the loss of CO₂.

Troubleshooting Protocol 3: Gentle Workup and Purification

  • Temperature Control: Avoid excessive heat during solvent removal. Use a rotary evaporator with the bath temperature set no higher than 40-50 °C.

  • Neutral Workup: During aqueous workup, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions for extended periods.

  • Purification Strategy:

    • Crystallization: If possible, purify the product by crystallization from a suitable solvent system at room temperature or below, avoiding heating.

    • Chromatography: If column chromatography is necessary, use a silica gel column and run it at room temperature. Avoid leaving the product on the column for an extended time.

    • Avoid Distillation: Do not attempt to purify the final pyrazole carboxylic acid by distillation, as the required temperatures will almost certainly cause decarboxylation.

Issue 4: Premature Hydrolysis of Ester or Nitrile Groups
Q: I started with a β-ketoester to get a pyrazole ethyl ester, but my final isolated product is the carboxylic acid. What happened?

This is a classic case of unintended functional group modification during the reaction or workup.

Causality (The "Why"): Ester and nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, which are often employed in pyrazole synthesis (e.g., using acid catalysis or a basic workup). Water present in the reaction medium or introduced during the workup is the culprit.

Troubleshooting Protocol 4: Anhydrous and Neutral Conditions

  • Use Anhydrous Solvents: Ensure your reaction solvents (e.g., ethanol, THF) are thoroughly dried before use to minimize the amount of water present.

  • Control Catalysis: If using acid catalysis, use the minimum effective amount (e.g., 1-5 mol%).

  • Modified Workup:

    • Quench the reaction by pouring it into cold, saturated ammonium chloride (a weakly acidic buffer) instead of plain water or strong acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

Section 3: Advanced Purification Strategies

Q: How can I effectively separate my desired pyrazole carboxylic acid from a small amount of its regioisomer and other non-polar byproducts?

A robust purification strategy is essential. For carboxylic acids, leveraging their unique chemical handle is key.

Protocol 5: Purification via Acid-Base Extraction This classical technique is highly effective for separating acidic compounds from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The pyrazole carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral byproducts (like the undesired ester isomer if hydrolysis was incomplete) remain in the organic layer.

  • Separation: Separate the aqueous layer. It now contains the purified salt of your desired product.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1-2M HCl until the pH is ~2-3. The pyrazole carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove residual salts, and dry it under vacuum.[17]

This method not only purifies the carboxylic acid from neutral impurities but can also help separate it from less acidic compounds.

References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journals.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Rodd, Chemistry of Carbon Compounds, volume IVa (Elsevier, N.Y., 1957), pages 246 - 249.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark.
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2009). ResearchGate.
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
  • Unit 4 Pyrazole. (2018). Slideshare.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. (n.d.). ResearchGate.
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2013). ResearchGate.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). RSC Publishing.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH.
  • knorr pyrazole synthesis. (2016). Slideshare.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013). European Patent Office.
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). Slideshare.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.

Sources

purification techniques for 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block used in the synthesis of various active ingredients in the pharmaceutical and agrochemical industries.[1] Its structural features, including a carboxylic acid group, a substituted pyrazole ring, and a methoxy group, present unique challenges and opportunities for purification. Achieving high purity (>98.5%) is often a critical prerequisite for subsequent synthetic steps and for ensuring the efficacy and safety of the final product. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help researchers overcome common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A: Understanding the molecule's properties is the foundation of an effective purification strategy.

  • Acidity: The carboxylic acid moiety (pKa typically 3-5) is the most significant feature. This allows for purification via acid-base extraction. By treating a solution of the crude product in an organic solvent (e.g., ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate), the compound can be selectively extracted into the aqueous layer as its carboxylate salt. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.[2]

  • Polarity: The molecule is moderately polar due to the presence of the carboxylic acid, the N-methyl pyrazole ring, and the methoxy group. This polarity dictates its solubility in various organic solvents and its behavior in chromatography. It is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, THF, and ethyl acetate.[3] Its solubility in non-polar solvents like hexane is likely low.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, influencing its melting point, solubility, and interaction with chromatographic stationary phases like silica gel.

  • Stability: Pyrazole rings are generally stable aromatic systems. However, prolonged exposure to strong acids or bases at high temperatures should be monitored for potential degradation. The compound should be stored in a dry, sealed container, often at refrigerated temperatures (2-8°C), to maintain its integrity.[1]

Q2: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A: Impurities typically arise from the starting materials, reagents, or by-products of the synthetic route. While the exact impurities depend on the specific synthesis, common examples in pyrazole synthesis include:

  • Unreacted Starting Materials: Such as the corresponding β-ketoester or hydrazine derivative used in cyclocondensation reactions.[2]

  • Regioisomers: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to the formation of a regioisomeric pyrazole. Careful control of reaction conditions is necessary to favor the desired isomer.

  • Hydrolysis Products: If the synthesis starts from the corresponding ester, incomplete saponification will leave residual ester in the final product.

  • Process-Related Impurities: Reagents used in the workup (e.g., residual acids or bases) and residual solvents from extraction or crystallization are common.

Q3: Which purification techniques are generally most effective for this compound?

A: The choice of technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most effective method for removing small amounts of impurities when the crude product is already of moderate to high purity (>85%) and is a solid. It is scalable and cost-effective.

  • Flash Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or when isomers are present.[4][5][6]

  • Acid-Base Extraction: As mentioned in Q1, this is a powerful workup or initial purification step to separate the acidic product from neutral or basic impurities.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.

purification_workflow start Crude Product (Post-Workup) assess Assess Purity & Impurity Profile (TLC, ¹H NMR, LCMS) start->assess solid_check Is the crude product a solid? assess->solid_check purity_check Purity > 85%? Impurities have different solubility? solid_check->purity_check Yes polarity_check Impurities have different polarity? solid_check->polarity_check No (Oil) purity_check->polarity_check No recrystallize Primary Method: Recrystallization purity_check->recrystallize Yes chromatography Primary Method: Flash Column Chromatography polarity_check->chromatography Yes acid_base Consider Initial Acid-Base Extraction Cleanup polarity_check->acid_base No (Complex Mixture) final_product Pure Product (Verify by NMR, LCMS, etc.) recrystallize->final_product chromatography->final_product acid_base->chromatography

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Recrystallization Issues

Q: My compound "oiled out" instead of crystallizing. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Causality: The high concentration of the solute upon cooling leads to supersaturation that is relieved by the formation of a liquid phase, which is kinetically favored over the more ordered (and slower) process of crystal nucleation and growth.

  • Solutions:

    • Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.

    • Agitation: Gentle stirring or scratching the inside of the flask with a glass rod at the air-solvent interface can induce nucleation.

    • Seed Crystals: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Change Solvent System: Your chosen solvent may be too good. Try a solvent system where the compound is less soluble, such as by adding a co-solvent (anti-solvent) in which the compound is insoluble (e.g., adding hexane to an ethyl acetate solution).

Q: My post-recrystallization yield is very low. How can I improve it?

A: Low yield is often a trade-off for high purity. However, significant losses can be minimized.

  • Causality:

    • Using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures.

    • Premature crystallization during a hot filtration step.

    • Filtering the crystals before cooling is complete.

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent portions.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, concentrate the remaining filtrate (mother liquor) by about half and cool it again to obtain a second, often slightly less pure, crop of crystals.

    • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter flask to prevent the product from crashing out on the filter paper.

    • Ensure Complete Cooling: Cool the solution in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.

Column Chromatography Issues

Q: My compound is streaking or not moving from the baseline on the silica gel column. What should I do?

A: This is a classic issue when running carboxylic acids on standard silica gel.

  • Causality: The acidic protons of the silica gel (silanol groups) can strongly and irreversibly bind to the polar carboxylic acid group, leading to poor elution and significant product loss on the column.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, like acetic acid (0.5-1%), to your eluent system (e.g., ethyl acetate/hexane). The acid in the mobile phase protonates the carboxylic acid and suppresses its interaction with the silica, allowing it to elute properly.

    • Use a More Polar Eluent: A more polar solvent system, such as dichloromethane/methanol, may be required to move the compound off the baseline. Start with a low percentage of methanol (1-2%) and gradually increase it.

    • Consider Reversed-Phase Chromatography: If issues persist, reversed-phase (C18) silica gel may be a better option, using a mobile phase like water/acetonitrile with a buffer or acid modifier (e.g., formic acid or TFA).[7]

Q: I'm seeing poor separation between my product and an impurity. How can I optimize the separation?

A: Poor separation (low resolution) means the eluent system is not optimal for differentiating the components.

  • Causality: The relative polarities of your product and the impurity are too similar for the chosen mobile phase to effectively separate them.

  • Solutions:

    • Fine-Tune Eluent Polarity: Use TLC to test various solvent systems. Aim for a system that gives your product an Rf value of ~0.3 and maximizes the separation (ΔRf) from the impurity. Try changing the ratio of your solvents (e.g., from 30% EtOAc/Hexane to 25% or 35%).

    • Change Solvent Composition: Instead of just changing ratios, change the solvents themselves. For example, replacing ethyl acetate with a different solvent of similar polarity like acetone, or adding a third solvent like dichloromethane, can alter the specific interactions with the silica gel and improve separation.

    • Improve Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load the sample in a minimal volume of solvent to ensure a tight starting band.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid with >85% purity.

  • Solvent Selection:

    • Place a small amount of crude product (20-30 mg) into several test tubes.

    • Add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, or a mixture like ethanol/water) dropwise to each tube at room temperature. A good solvent will not dissolve the product at room temp.

    • Heat the tubes that did not dissolve the product. A good solvent will dissolve the product when hot.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will yield a high quantity of crystalline solid.

  • Procedure:

    • Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask.

    • Add the chosen hot solvent in small portions while heating (e.g., on a hot plate) and swirling until the solid just dissolves.

    • If colored impurities are present that are known to be non-polar, this is a good point to add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove it.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

    • Validation: Check the purity of the crystals and the remaining mother liquor by TLC or HPLC to confirm the effectiveness of the purification.

Solvent System ExampleSolubility (Hot)Solubility (Cold)Expected Crystal Quality
Ethanol/WaterHighLowGood to Excellent
Ethyl Acetate/HexaneHighLowGood
IsopropanolModerateLowGood to Excellent
TolueneModerateVery LowMay be slow to crystallize

Table 1: Example solvent systems for recrystallization screening of a moderately polar carboxylic acid.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating mixtures where components have different polarities.

  • Eluent Selection (via TLC):

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 30% ethyl acetate in hexane and adjust). Add 0.5% acetic acid to all test eluents.

    • The ideal eluent system will provide a good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load this dry powder onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar components. For example, move from 30% EtOAc/Hexane to 50% EtOAc/Hexane.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting pure compound under high vacuum to remove all solvent traces.

    • Validation: Obtain a ¹H NMR spectrum to confirm the structure and check for residual solvents. Use HPLC or LCMS to determine the final purity.

References

  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH.
  • MySkinRecipes. (n.d.). This compound.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • Synthesis and Characterization of Process Related New Impurity in Ufiprazole. (2019). E-RESEARCHCO.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). PubMed Central.

Sources

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of pyrazole-based compounds. Here, we move beyond simple protocols to address the common and complex challenges encountered in the lab, providing troubleshooting guides and in-depth explanations to rationalize your experimental choices.

The condensation of a 1,3-dicarbonyl compound with a hydrazine is the most fundamental and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[1][2][3] While robust, this reaction is sensitive to a variety of parameters that can influence yield, purity, and even the isomeric outcome of the final product. This guide will help you navigate these challenges effectively.

Part 1: Foundational Principles & General Workflow

Before diving into specific problems, it's crucial to understand the reaction mechanism and the key variables at play. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] Each step presents an opportunity for optimization.

General Optimization Workflow

A systematic approach is key to efficient optimization. The following workflow provides a logical progression for refining your reaction conditions.

G cluster_0 Phase 1: Feasibility & Baseline cluster_1 Phase 2: Troubleshooting & Optimization A Select Starting Materials (1,3-Dicarbonyl & Hydrazine) B Choose Initial Conditions (e.g., EtOH, Acid Catalyst, RT/Reflux) A->B C Run Baseline Reaction & Monitor by TLC/LCMS B->C D Analyze Outcome: Low Yield? Side Products? Regioisomer Mixture? C->D E Optimize Temperature D->E Iterate F Screen Solvents D->F Iterate G Vary Catalyst (Type & Loading) D->G Iterate H Adjust Stoichiometry & Concentration D->H Iterate I Refine Workup & Purification Protocol E->I F->I G->I H->I J Validated Protocol I->J Final Protocol Validated

Caption: A systematic workflow for pyrazole synthesis optimization.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides quick solutions.

Q1: My reaction is not proceeding. TLC shows only starting materials. What should I check first?

A1:

  • Catalyst Presence: The Knorr synthesis is typically acid-catalyzed.[1][4] If you are not using a hydrazine salt (e.g., phenylhydrazine HCl), the addition of a catalytic amount of acid (like glacial acetic acid) is often necessary to facilitate the initial imine formation.[5][6]

  • Temperature: Many condensations are slow at room temperature. Consider increasing the temperature. A common starting point is refluxing in ethanol.[2] However, some optimizations have found 60 °C to be an optimal temperature, with higher temperatures sometimes leading to decreased yield.[7][8]

  • Reagent Quality: Hydrazine and its derivatives can degrade over time. Ensure you are using a high-quality reagent. 1,3-dicarbonyl compounds, especially β-ketoesters, can also be unstable. Verify their purity before use.

Q2: I'm getting a mixture of two regioisomers. How can I improve selectivity?

A2: This is the most common challenge with unsymmetrical 1,3-dicarbonyls.[7][9]

  • The Cause: A substituted hydrazine (R-NH-NH₂) has two non-equivalent nitrogen atoms. The initial attack can occur with either nitrogen at either carbonyl group, leading to two possible isomers. The outcome is governed by a combination of the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • The Solution: Solvent choice is critical. While ethanol is common, it often gives poor selectivity.[2] Studies have shown that using polar, aprotic solvents (like DMF or NMP) or fluorinated alcohols (like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)) can dramatically improve regioselectivity, often favoring a single isomer by >95:5.[2][10] The hydrogen-bond donating properties of fluorinated alcohols are thought to selectively modulate the reactivity of the carbonyl groups.

Q3: The reaction mixture has turned dark red/brown. Is this normal and how do I purify my product?

A3: Yes, this is a frequent observation, especially when using arylhydrazines, which can be prone to oxidation and side reactions.[11]

  • Minimizing Color: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help, though many protocols are run open to the air.

  • Purification Strategy:

    • Filtration: If the product crystallizes directly from the reaction mixture, the colored impurities may remain in the filtrate.[6]

    • Silica Gel Plug: Before full column chromatography, you can pass your crude material through a short plug of silica gel, eluting with a non-polar solvent (like toluene or hexanes) to wash away the colored impurities before eluting your more polar product with a solvent like ethyl acetate or ether.[11]

    • Recrystallization: This is a highly effective method for removing colored impurities and isolating a pure product.

Part 3: In-Depth Troubleshooting Guides

Issue 1: Low or No Yield

Low product yield is a multifaceted problem. Use the following decision tree to diagnose the root cause.

G A Low Yield Observed B Monitor Reaction Profile (TLC/LCMS) A->B C Is Starting Material (SM) Consumed? B->C D NO: Incomplete Reaction C->D No E YES: SM Consumed C->E Yes F Increase Temp/Time Add/Change Catalyst Check Reagent Purity D->F G Are there multiple new spots/peaks? E->G H YES: Side Product Formation G->H Yes I NO: Product Lost During Workup/Purification G->I No J Lower Temperature Change Solvent Use Milder Base/Acid H->J K Optimize Extraction pH Use Different Purification (Crystallization vs. Column) I->K

Caption: Decision tree for troubleshooting low reaction yields.

Causality & Solutions:

  • Incomplete Reaction: The activation energy for the condensation or cyclization may not be met.

    • Solution: Increase the reaction temperature or prolong the reaction time. If uncatalyzed, add a catalytic amount of acid (e.g., acetic acid, p-TsOH). Some reactions benefit from Lewis acids or other specialized catalysts.[7]

  • Side Product Formation: Hydrazines can participate in undesired reactions. The 1,3-dicarbonyl might undergo self-condensation or decomposition under harsh conditions.

    • Solution: Lowering the reaction temperature can often suppress side reactions.[8] A change in solvent can also alter the reaction pathway.

  • Product Loss During Workup: Pyrazoles can have varying basicity and polarity.

    • Solution: The pyrazole nitrogen is weakly basic and can be protonated.[12] Ensure your aqueous layer is at the correct pH during extraction to keep your product in the organic phase. If your product is highly polar, you may need to use a more polar extraction solvent (e.g., ethyl acetate instead of ether) or perform a continuous extraction. Purification via crystallization of the hydrochloride salt is also a viable strategy for basic pyrazoles.[13][14]

Issue 2: Optimizing Catalyst and Solvent Conditions

The choice of catalyst and solvent is interdependent and crucial for reaction success.

ParameterOptions & ConsiderationsRationale & Expert Insights
Catalyst None: Viable for highly reactive substrates. Brønsted Acid: Acetic acid, HCl, H₂SO₄. (Most Common) Lewis Acid: LiClO₄, Nano-ZnO, AgOTf.[2][7]An acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[1] For less reactive substrates, stronger Lewis acids can be employed to enhance carbonyl reactivity. However, some modern methods are catalyst-free.[15]
Solvent Protic: Ethanol, Methanol, Water. (Classic choice) Aprotic: DMF, NMP, DMSO.[2][9] Fluorinated: TFE, HFIP.[10] Green/Alternative: Ethylene Glycol, PEG-400, Ionic Liquids, Solvent-free.[7][15][16][17]Ethanol is a good starting point but often leads to regioisomeric mixtures.[2] Aprotic polar solvents can improve regioselectivity.[2] Fluorinated alcohols are excellent for controlling regioselectivity with trifluoromethyl-containing substrates.[10] Solvent-free or green solvent conditions are increasingly popular for their environmental benefits and can sometimes lead to faster reactions and simpler workups.[16][17][18]
Issue 3: Purification Challenges

Beyond colored impurities, chemists often face issues with byproducts that are difficult to separate.

  • Problem: Formation of a pyrazoline intermediate that is not fully oxidized/aromatized to the final pyrazole.[7]

    • Identification: Pyrazolines are non-aromatic and will have a distinct NMR spectrum, often showing sp³-hybridized carbons and corresponding aliphatic protons.

    • Solution: If a pyrazoline is isolated, it can often be converted to the pyrazole by oxidation. Common methods include heating in DMSO under an oxygen atmosphere or using reagents like bromine.[19]

  • Problem: Unreacted 1,3-dicarbonyl starting material co-elutes with the product.

    • Solution: The 1,3-dicarbonyl is often acidic. A simple basic wash (e.g., with dilute NaHCO₃ or Na₂CO₃ solution) during the workup can deprotonate and extract the unreacted dicarbonyl into the aqueous layer, simplifying the subsequent purification.

  • Problem: The product is an oil or low-melting solid that is difficult to crystallize.

    • Solution: Convert the pyrazole to a salt (e.g., hydrochloride or sulfate) which is often a highly crystalline solid and can be easily purified by recrystallization.[13][14] The freebase can then be regenerated by neutralization.

Part 4: Reference Experimental Protocol

This section provides a detailed, self-validating protocol for a standard Knorr pyrazole synthesis.

Synthesis of 3-phenyl-5-methyl-1H-pyrazol-5-ol (Edaravone Analog)

This protocol adapts the classic Knorr synthesis of a pyrazolone from a β-ketoester and a hydrazine.[4][5][20]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (~65% solution, 2.0 eq)

  • 1-Propanol

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Water (for precipitation)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (e.g., 3.0 mmol, 576 mg) and 1-propanol (3 mL).

  • Reagent Addition: Add hydrazine hydrate (e.g., 6.0 mmol, ~0.3 mL) to the solution, followed by 3 drops of glacial acetic acid.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexanes) every 30 minutes. The starting ketoester should be consumed within 1-2 hours.

    • Self-Validation Check: The TLC should show the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Precipitation (Workup): Once the starting material is consumed, add hot water (~10 mL) directly to the hot reaction mixture with continued stirring. The product should begin to precipitate as a white or off-white solid.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation & Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any residual hydrazine or acetic acid.[6] Allow the product to air dry completely.

  • Characterization: Determine the mass and calculate the percent yield. Characterize the product by melting point and ¹H NMR spectroscopy.

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]
  • synthesis of pyrazoles. (2019). YouTube. [Link]
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
  • Process for the purification of pyrazoles. (n.d.).
  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.).
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.).
  • Optimization of reaction conditions. (n.d.).
  • Synthesis of pyrazole under solvent free condition. (n.d.).
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]
  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.).
  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020). YouTube. [Link]
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

Sources

identifying and minimizing impurities in 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for this compound (CAS 139297-51-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key intermediate.[1] Purity is paramount, as residual impurities can have significant downstream effects on reaction outcomes, biological activity, and regulatory compliance. This document provides in-depth, experience-driven answers to frequently encountered issues, helping you identify and minimize impurities effectively.

Section 1: FAQs - Impurity Identification & Characterization

This section addresses the critical first step: knowing what to look for and how to find it. Accurate identification is the foundation of any effective purification strategy.

Q1: What are the most common process-related impurities I should anticipate when synthesizing this compound?

A1: Based on common synthetic routes, which typically involve the cyclization of a β-dicarbonyl equivalent with methylhydrazine followed by saponification of an ester precursor, impurities can be categorized into several classes:

  • Starting Materials & Intermediates: Unreacted precursors, such as the corresponding ethyl or methyl ester (ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate), are common if the saponification (hydrolysis) step is incomplete.[2]

  • Regioisomers: The most challenging impurity is often the regioisomer, 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Its formation depends on the regioselectivity of the initial cyclization reaction.[3]

  • Side-Reaction Byproducts:

    • Decarboxylation Product: 5-Methoxy-1-methyl-1H-pyrazole, formed by the loss of CO₂, is a frequent byproduct, especially if the reaction or work-up involves excessive heat or harsh acidic/basic conditions.[4][5]

    • O-Demethylation Product: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can form if the methoxy group is cleaved, typically under strong acidic conditions (e.g., HBr, BBr₃).[6][7]

    • N-Demethylation Product: While less common, loss of the N-methyl group to form 5-Methoxy-1H-pyrazole-3-carboxylic acid can occur under specific, harsh conditions.[8]

  • Reagents & Solvents: Residual inorganic salts from neutralization and solvents used during the synthesis and purification.

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A2: A multi-technique approach is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase method (e.g., C18 column) with a UV/DAD detector is ideal for separating the target compound from its non-volatile impurities.[9] It allows for accurate quantification of impurities as a percentage of the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for impurity identification. By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each impurity, which is crucial for proposing its structure. For example, a peak with a mass 44 Da less than the parent compound strongly suggests decarboxylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for unambiguous structure confirmation of the final product and for identifying and quantifying major impurities, especially isomers.

  • Gas Chromatography (GC): Primarily used to quantify residual solvents, which are common process impurities that must be controlled in pharmaceutical applications.

Q3: How can I use ¹H NMR to distinguish the desired product (5-methoxy isomer) from the 3-methoxy regioisomeric impurity?

A3: The chemical environment of the pyrazole ring proton and the methoxy group protons will be different in the two isomers, leading to distinct chemical shifts in the ¹H NMR spectrum.

  • For the desired this compound: The lone proton on the pyrazole ring is at the C4 position. Its chemical shift is influenced by the adjacent C3-carboxylic acid and C5-methoxy groups.

  • For the 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid isomer: The C4 proton is now flanked by a C3-methoxy group and a C5-carboxylic acid.

The precise chemical shifts can vary with the solvent, but you should expect a discernible difference in the singlet corresponding to the C4-H. The N-methyl and O-methyl singlets will also likely show slight differences. Running a reference spectrum of a confirmed pure standard is the most reliable way to assign the peaks correctly.

Table 1: Common Impurities and Their Analytical Signatures
Impurity NameStructureMolecular Weight ( g/mol )Typical Analytical Signature
Target Compound This compound156.14Main peak in HPLC; Characteristic ¹H NMR signals; M+H⁺ at 157.06 in LC-MS.
Ethyl Ester PrecursorEthyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate184.19Typically a more retained (later eluting) peak in RP-HPLC; Presence of ethyl signals (quartet and triplet) in ¹H NMR.
Regioisomer3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid156.14Often a closely eluting peak in HPLC; Distinct chemical shift for the C4-H proton in ¹H NMR. MS cannot distinguish it from the target.
Decarboxylation Product5-Methoxy-1-methyl-1H-pyrazole112.13More volatile and less polar; M+H⁺ at 113.07 in LC-MS.
O-Demethylation Product5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid142.12More polar (earlier eluting) peak in RP-HPLC; M+H⁺ at 143.05 in LC-MS; Absence of O-methyl signal and presence of a broad OH signal in ¹H NMR.

Section 2: Troubleshooting Guide - Proactive Impurity Minimization

Preventing impurity formation is always more efficient than removing it later. This section provides solutions to common issues encountered during synthesis and work-up.

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Formation cluster_analysis Analysis & Purification Start Start Synthesis Cyclization Cyclization Reaction Start->Cyclization Saponification Saponification Cyclization->Saponification Regioisomer Regioisomer Formation Cyclization->Regioisomer Poor Regiocontrol Workup Aqueous Work-up & Neutralization Saponification->Workup Ester Incomplete Reaction (Ester Impurity) Saponification->Ester Insufficient Base/Time Decarboxylation Decarboxylation Workup->Decarboxylation High Temp / Low pH Demethylation O-Demethylation Workup->Demethylation Strong Acid Exposure Analysis HPLC / LC-MS Analysis Workup->Analysis Purification Purification (Recrystallization / Chromatography) Analysis->Purification FinalQC Final Product QC Purification->FinalQC

Caption: Synthetic workflow highlighting key stages for impurity formation.

Issue 1: My final product is contaminated with the regioisomer.

  • Underlying Cause: The initial cyclization reaction between the β-dicarbonyl precursor and methylhydrazine can proceed through two different pathways, leading to the formation of two regioisomers. The selectivity is dictated by the relative reactivity of the two carbonyl groups in the precursor and the reaction conditions.[10]

  • Preventative Strategy:

    • Precursor Selection: Choose precursors where the electronic and steric differences between the two reactive sites are maximized to favor one reaction pathway.

    • Condition Optimization: Carefully control the reaction pH and temperature. The regioselectivity of pyrazole formation is often highly sensitive to these parameters. A solvent screen can also reveal optimal conditions for selectivity.[3]

  • Remediation: If the isomer is formed, separation can be challenging due to similar physical properties. Meticulous column chromatography or fractional crystallization may be required.

Issue 2: The saponification of the ester precursor is incomplete.

  • Underlying Cause: This is a common issue resulting from insufficient equivalents of base (e.g., NaOH, KOH), inadequate reaction time, or temperatures that are too low for the hydrolysis to go to completion.[2]

  • Preventative Strategy:

    • Stoichiometry: Use a sufficient excess of base (typically 2-5 equivalents) to drive the reaction forward and neutralize the resulting carboxylic acid.

    • Monitoring: Track the reaction's progress using TLC or HPLC. The disappearance of the starting ester spot/peak is a clear indicator of completion.

    • Temperature: Ensure the reaction is heated appropriately (e.g., reflux in ethanol/water) to provide enough energy for the hydrolysis to proceed at a reasonable rate.

Issue 3: I am detecting the decarboxylated impurity in my product.

  • Underlying Cause: Pyrazole carboxylic acids can be susceptible to decarboxylation, a reaction favored by high temperatures and strong acidic conditions.[4][11] This often occurs during the acidification step of the work-up if a strong acid is added too quickly, causing a significant exotherm, or during final product drying if excessive heat is applied.

  • Preventative Strategy:

    • Controlled Neutralization: During the work-up, cool the basic aqueous solution in an ice bath before slowly adding acid (e.g., 2M HCl) to precipitate the product. Maintain the temperature below 10 °C to minimize thermal decomposition.

    • Gentle Drying: Dry the final product under vacuum at a mild temperature (e.g., 40-50 °C). Avoid aggressive heating.

Issue 4: My analysis shows the presence of the O-demethylated impurity.

  • Underlying Cause: The aryl methoxy group is generally stable but can be cleaved by strong Lewis acids (like BBr₃) or strong protic acids (like HBr or HI) at elevated temperatures.[6][12] This is not expected under typical pyrazole synthesis conditions but could occur if incorrect reagents are used or if the compound is subjected to harsh downstream processing.

  • Preventative Strategy:

    • Reagent Choice: Ensure that no strong demethylating agents are used in the synthesis or any subsequent steps.

    • Avoid Harsh Acidity: Use standard mineral acids like HCl for pH adjustments and avoid reagents like HBr unless specifically required for another transformation, in which case the conditions must be carefully controlled.

Section 3: Recommended Purification Protocols

Even with an optimized synthesis, a final purification step is almost always necessary to achieve high purity.

Caption: Decision tree for selecting an appropriate purification method.

Protocol 1: Standard Recrystallization Procedure

Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the main compound.

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well when hot. Common choices for carboxylic acids include ethanol, isopropanol, water, or mixtures like ethanol/water or ethyl acetate/heptane.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid needed to fully dissolve it. Stirring and maintaining the temperature near the solvent's boiling point are key.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (40-50 °C) until a constant weight is achieved.

  • Validation: Analyze the purified material and the mother liquor by HPLC to confirm the purity of the product and the successful removal of impurities.

Protocol 2: Troubleshooting with Column Chromatography

When recrystallization is ineffective, particularly for separating regioisomers or other structurally similar impurities, silica gel column chromatography is the preferred method.

  • Stationary Phase: Use standard silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: The key is to find a solvent system that provides good separation (ΔR_f > 0.2) on a TLC plate.

    • Start with a non-polar solvent like heptane or hexanes and a more polar solvent like ethyl acetate.

    • Since the target is a carboxylic acid, it may streak on the silica. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and better separation.

  • Column Packing: Pack the column carefully to avoid air bubbles and cracks, which lead to poor separation.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better results than loading the sample as a concentrated liquid.

  • Elution: Run the column, collecting fractions. A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, is often effective for separating multiple components.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Ensure all traces of the acidic modifier (acetic/formic acid) are removed, as they can be impurities themselves.

By applying these targeted identification, troubleshooting, and purification strategies, researchers can consistently achieve high-purity this compound, ensuring the reliability and success of their downstream applications.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.Dalton Transactions. URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c5dt04930e
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01905
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19665352/
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents. URL: https://patents.google.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764951/
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.European Patent Office. URL: https://data.epo.org/publication-server/document?i=EP2890647A1&pn=EP2890647&ki=A1
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents. URL: https://patents.google.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.ChemicalBook. URL: https://www.chemicalbook.com/synthesis/402-61-9.htm
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.MDPI. URL: https://www.mdpi.com/1420-3049/22/1/106
  • O-Demethylation.Chem-Station Int. Ed. URL: https://www.chem-station.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152019/
  • This compound.MySkinRecipes. URL: https://www.myskinrecipes.com/shop/product/62848-5-methoxy-1-methyl-1h-pyrazole-3-carboxylic-acid-5115
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151381/
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.ijcpa.in. URL: http://www.ijcpa.in/sites/default/files/IJCPR-2017-8-3-1202.pdf
  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Antagonist of Neurotensin Receptor 2.American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jm5003843
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.DergiPark. URL: https://dergipark.org.tr/en/pub/omujec/issue/45316/568160
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.MDPI. URL: https://www.mdpi.com/2304-6740/4/3/24
  • This compound | C6H8N2O3.PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14987887
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.Supporting Information. URL: https://www.organic-chemistry.org/abstracts/lit3/251-suppl.pdf
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02447g
  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.RSC Advances. URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra00245d
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).Oriental Journal of Chemistry. URL: https://www.orientjchem.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.BENTHAM SCIENCE. URL: https://www.benthamscience.com/abstract/2025/MOC-2025-246
  • Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives.Benchchem. URL: https://www.benchchem.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459535/
  • Synthesis of pyrazole carboxylic acid intermediate 5...ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-pyrazole-carboxylic-acid-intermediate-5-5-chloro-3-methyl-1-phenyl-1H_fig1_344199650
  • N-Dealkylation of pyrazoles using pyridine hydrochloride.The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo00277a048
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.MDPI. URL: https://www.mdpi.com/2673-4135/4/3/29
  • Demethylation of Methyl Ethers (O-Demethylation).Common Organic Chemistry. URL: https://commonorganicchemistry.

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid as a Putative COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] One of the most prominent examples is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used widely for its anti-inflammatory and analgesic properties.[2][3][4] Given this precedent, novel pyrazole derivatives such as 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (herein referred to as "Test Compound") are promising candidates for investigation as anti-inflammatory agents.

While direct biological data for the Test Compound is not yet broadly published, its structural similarity to known COX inhibitors provides a strong rationale for evaluating its activity against this target. This guide presents a comprehensive, field-proven framework for the validation of the Test Compound's biological activity, specifically focusing on its potential as a selective COX-2 inhibitor. We will objectively compare its hypothetical performance against established alternatives—the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Indomethacin —and provide detailed experimental protocols to support this investigation.

The central hypothesis is that the Test Compound will inhibit the activity of the COX-2 enzyme, which is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[5] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform (which plays a role in gastric protection and platelet function), the Test Compound could potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects common to non-selective NSAIDs.[5][6]

Comparative Analysis: Performance Benchmarking

To validate the Test Compound, its performance must be benchmarked against well-characterized inhibitors.

  • Celecoxib : A diaryl-substituted pyrazole that acts as a highly selective COX-2 inhibitor.[3][7] Its selectivity is attributed to its sulfonamide side chain binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[5][7] It serves as the "gold standard" for selective inhibition.

  • Indomethacin : A potent, non-selective NSAID that inhibits both COX-1 and COX-2. It is used as a control to demonstrate the phenotype of non-selective COX inhibition.[6][8]

The primary metric for comparison is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit 50% of the enzyme's activity. The ratio of IC₅₀ values (COX-1/COX-2) determines the COX-2 selectivity index, with a higher ratio indicating greater selectivity.[8]

Table 1: Comparative Inhibitory Potency (IC₅₀, µM) of Reference Compounds (Note: The data for the Test Compound is hypothetical and represents a target profile for a promising selective inhibitor.)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound ~80~0.3>250
Celecoxib 82[9]0.04 - 6.8[4][9]~12 - 200+
Indomethacin 0.009[9]0.31[9]~0.03

Experimental Validation Workflow

A robust validation strategy follows a tiered approach, moving from biochemical assays to cell-based models and direct target engagement. This workflow ensures that the observed activity is specific, potent, and relevant within a biological context.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Target Engagement a In Vitro COX-1/COX-2 Inhibition Assay b Determine IC₅₀ Values & Selectivity Index a->b Quantify Potency c Cell-Based PGE₂ Production Assay b->c Progress if Potent & Selective d Confirm Functional Inhibition in Cells c->d Measure Efficacy e Cellular Thermal Shift Assay (CETSA) d->e Progress if Efficacious f Verify Direct Binding to COX-2 in situ e->f Confirm Target

Caption: Tiered experimental workflow for validating a novel COX-2 inhibitor.

Part 1: In Vitro Biochemical Inhibition Assay

Objective: To determine the IC₅₀ values of the Test Compound against purified COX-1 and COX-2 enzymes and calculate its selectivity index.

Causality: This is the foundational experiment. It directly measures the compound's ability to inhibit the target enzymes in a clean, controlled biochemical system, free from the complexities of a cellular environment. A colorimetric assay is chosen for its robustness and ease of implementation.[10][11]

Detailed Protocol: Colorimetric COX Inhibitor Screening Assay
  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme cofactor in Assay Buffer as per manufacturer's instructions (e.g., Cayman Chemical Kit No. 760111).[10]

    • Prepare serial dilutions of the Test Compound, Celecoxib, and Indomethacin in a suitable solvent (e.g., DMSO). The final concentration range should span from ~100 µM down to 0.1 nM to capture the full dose-response curve.

    • Dilute purified ovine COX-1 and human recombinant COX-2 enzymes in ice-cold Assay Buffer immediately before use.

  • Assay Plate Setup (96-well plate):

    • Background Wells (x3): 150 µL Assay Buffer, 10 µL Heme, 10 µL Solvent.

    • 100% Activity Wells (x3): 140 µL Assay Buffer, 10 µL Heme, 10 µL Solvent, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells (x3 per concentration): 140 µL Assay Buffer, 10 µL Heme, 10 µL of diluted inhibitor, 10 µL of either COX-1 or COX-2 enzyme.

  • Incubation:

    • Carefully add all components except the substrate and arachidonic acid.

    • Shake the plate gently and pre-incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

    • Immediately shake the plate for a few seconds and incubate for exactly 2 minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] * 100

    • Plot the % Inhibition against the log of the inhibitor concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value for each compound against each enzyme.

    • Calculate the Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Part 2: Cell-Based Functional Assay

Objective: To confirm that the Test Compound can inhibit COX-2 activity in a relevant cellular context, thereby reducing the production of the pro-inflammatory mediator Prostaglandin E₂ (PGE₂).

Causality: This experiment bridges the gap between biochemical activity and physiological function. We use RAW264.7 murine macrophages, a standard model for inflammation studies. Stimulation with lipopolysaccharide (LPS) induces high levels of COX-2 expression, mimicking an inflammatory state.[12][13] Measuring the downstream product, PGE₂, provides a direct readout of the compound's functional efficacy in a living cell.

Detailed Protocol: LPS-Stimulated PGE₂ Production Assay
  • Cell Culture:

    • Seed RAW264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight at 37°C, 5% CO₂.[12]

  • Compound Treatment:

    • The next day, gently wash the cells with PBS.

    • Replace the medium with fresh, serum-free medium containing serial dilutions of the Test Compound, Celecoxib, or Indomethacin. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compounds for 2 hours.[12]

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control wells.[12][14]

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cell debris.[12]

  • PGE₂ Quantification:

    • Measure the concentration of PGE₂ in the clarified supernatants using a commercial Enzyme Immunoassay (EIA) or ELISA kit (e.g., from Cayman Chemical or Enzo Life Sciences) according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the PGE₂ standards provided in the kit.

    • Calculate the concentration of PGE₂ in each sample.

    • Plot the PGE₂ concentration against the log of the inhibitor concentration and determine the IC₅₀ value for the inhibition of PGE₂ production.

G cluster_0 Inflammatory Signaling Cascade cluster_1 Inhibitor Action LPS LPS Stimulus Membrane Cell Membrane (Phospholipids) LPS->Membrane Activates AA Arachidonic Acid Membrane->AA Releases via COX2 COX-2 (Induced Enzyme) AA->COX2 Substrate PGH2 PGH₂ COX2->PGH2 PGES PGES PGH2->PGES PGE2 PGE₂ (Pro-inflammatory) PGES->PGE2 PLA2 cPLA₂ TestCmpd Test Compound (e.g., 5-Methoxy-1-methyl- 1H-pyrazole-3-carboxylic acid) TestCmpd->COX2 Inhibits

Caption: COX-2 signaling pathway and point of inhibition.

Part 3: Target Engagement Verification

Objective: To provide definitive evidence that the Test Compound physically binds to its intended target, COX-2, within intact cells.

Causality: While functional assays imply target inhibition, they do not prove direct binding. Off-target effects could potentially lead to a reduction in PGE₂. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm target engagement.[15][16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16] By heating cells treated with the compound and measuring the amount of soluble COX-2 remaining, we can directly observe this stabilization.

Detailed Protocol: Immunoblot-Based CETSA for COX-2
  • Cell Treatment:

    • Culture a sufficient number of RAW264.7 cells (or another relevant cell line expressing COX-2 post-stimulation).

    • Treat cells with the Test Compound at a concentration known to be effective (e.g., 10x the cell-based IC₅₀) or with a vehicle control for 1-2 hours.

  • Heat Challenge:

    • Harvest, wash, and resuspend the treated cells in PBS.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release soluble proteins.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Immunoblotting:

    • Normalize all samples to the same protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for COX-2.

    • Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

    • Use a secondary antibody conjugated to HRP and detect the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for COX-2 at each temperature for both vehicle- and compound-treated samples.

    • Normalize the COX-2 band intensity to the intensity of the unheated control (set to 100%).

    • Plot the percentage of soluble COX-2 remaining against the temperature for both conditions.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[18]

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy to validate the biological activity of this compound as a putative selective COX-2 inhibitor. By progressing through biochemical, cellular, and direct target engagement assays, researchers can build a comprehensive data package that objectively characterizes the compound's potency, selectivity, and mechanism of action. Positive results from this workflow would provide a strong foundation for further preclinical development, including pharmacokinetic studies and in vivo models of inflammation and pain, establishing this novel pyrazole derivative as a viable candidate for therapeutic development.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • What is the mechanism of Celecoxib? (2024).
  • Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]
  • Chemical structure of some drugs endowed with the pyrazole structure... (n.d.).
  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). PubMed. [Link]
  • Celecoxib Pharmacology. (2024). YouTube. [Link]
  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.).
  • Celecoxib | C17H14F3N3O2S | CID 2662. (n.d.). PubChem. [Link]
  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (1999). PubMed. [Link]
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.).
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Springer Open. [Link]
  • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. (2014). PubMed Central. [Link]
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Academic Journals. [Link]
  • Dysifragilone A inhibits LPS‑induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway. (2017).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]
  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (2017). PubMed Central. [Link]
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). University of Dundee Discovery Research Portal. [Link]
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PubMed Central. [Link]
  • Capsaicin Targets tNOX (ENOX2) to Inhibit G1 Cyclin/CDK Complex, as Assessed by the Cellular Thermal Shift Assay (CETSA). (n.d.). PubMed Central. [Link]
  • CETSA® - What, Why and When. (2017). YouTube. [Link]
  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021).

Sources

A Comparative Guide to 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid: Synthesis, Physicochemical Properties, and Bioactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a versatile heterocyclic building block, against structurally similar compounds. We will delve into its synthesis, contrast its physicochemical characteristics with selected analogs, and evaluate its biological potential through a series of in-vitro assays. The objective is to provide researchers, chemists, and drug development professionals with a robust framework for understanding the structure-activity relationships (SAR) within this important class of pyrazole derivatives.

Chapter 1: Structural Analysis of Comparator Compounds

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable metabolic stability and diverse biological activities.[1][2] Our subject compound, this compound, serves as a key intermediate in the synthesis of anti-inflammatory, analgesic, and agrochemical agents.[3] To understand the contribution of its specific functional groups—the N1-methyl, C3-carboxylic acid, and C5-methoxy moieties—we will compare it against three carefully selected analogs:

  • Compound A (Target): this compound

  • Compound B (Methyl Analog): 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Compound C (Hydroxy Analog): 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

  • Compound D (Parent Scaffold): 1-Methyl-1H-pyrazole-3-carboxylic acid

The primary distinction lies at the C5 position. Comparing Compound A (-OCH₃) with Compound B (-CH₃) allows for the evaluation of electronic effects (electron-donating methoxy vs. weakly donating methyl) and steric bulk. The comparison with Compound C (-OH) is crucial, as the hydroxyl group can act as both a hydrogen bond donor and acceptor, and it represents a potential metabolite of the methoxy group. Compound D serves as a baseline to assess the overall impact of substitution at the C5 position.

G cluster_A Compound A (Target) cluster_B Compound B (Methyl Analog) cluster_C Compound C (Hydroxy Analog) cluster_D Compound D (Parent Scaffold) A A label_A 5-Methoxy-1-methyl-1H- pyrazole-3-carboxylic acid B B label_B 5-Methyl-1H-pyrazole-3-carboxylic acid C C label_C 5-Hydroxy-1-methyl-1H- pyrazole-3-carboxylic acid D D label_D 1-Methyl-1H-pyrazole-3-carboxylic acid

Caption: Chemical structures of the target compound and selected analogs.

Chapter 2: Comparative Synthesis Strategies

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This approach offers regioselective control and is adaptable for creating a library of analogs.

Experimental Protocol: Synthesis of Compound A

This protocol is a validated, two-step process starting from dimethyl oxalate and methyl acetate, followed by cyclization with methylhydrazine.

Step 1: Synthesis of Methyl 4-methoxy-2,4-dioxobutanoate

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (100 mL) and sodium metal (2.3 g, 100 mmol) in small portions. Stir until all sodium has dissolved to form sodium methoxide.

  • Reaction: Cool the solution to 0°C. Add a mixture of dimethyl oxalate (11.8 g, 100 mmol) and methyl acetate (7.4 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Workup: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture will become a thick white slurry. Quench the reaction by carefully adding 1M HCl until the pH is ~3. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate β-keto ester, which can be used in the next step without further purification.

Step 2: Cyclization to form this compound

  • Setup: Dissolve the crude intermediate from Step 1 in ethanol (80 mL).

  • Reaction: Add methylhydrazine (4.6 g, 100 mmol) dropwise at room temperature. Heat the mixture to reflux and maintain for 4 hours.

  • Saponification: Cool the reaction to room temperature and add a solution of NaOH (8.0 g, 200 mmol) in water (40 mL). Heat to reflux for 2 hours to hydrolyze the ester.

  • Workup: Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C to yield Compound A.

Note: The synthesis for comparator compounds would follow similar principles. For Compound B, the starting material would be derived from ethyl acetoacetate. For Compound C, a demethylation step using a reagent like BBr₃ on Compound A would be required.

G Start 1,3-Dicarbonyl Precursor Cyclization Cyclocondensation (e.g., in Ethanol, Reflux) Start->Cyclization Hydrazine Hydrazine Derivative Hydrazine->Cyclization PyrazoleEster Substituted Pyrazole Ester Intermediate Cyclization->PyrazoleEster Forms pyrazole ring Hydrolysis Saponification (e.g., NaOH, H₂O, Reflux) PyrazoleEster->Hydrolysis Acidification Acidification (e.g., HCl to pH 2-3) Hydrolysis->Acidification Forms carboxylate salt Product Final Pyrazole Carboxylic Acid Acidification->Product Precipitates product

Caption: General workflow for the synthesis of pyrazole carboxylic acids.

Chapter 3: Physicochemical Property Comparison

Properties such as aqueous solubility and acidity (pKa) are critical determinants of a compound's pharmacokinetic profile, including absorption and distribution. These properties are heavily influenced by the substituents on the pyrazole ring.

Experimental Protocol: Solubility Determination (Shake-Flask Method)
  • Add an excess amount of the test compound (~10 mg) to a vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Experimental Protocol: pKa Determination (Potentiometric Titration)
  • Dissolve a precise amount of the test compound (e.g., 10 mg) in a known volume of a suitable solvent mixture (e.g., 50% Methanol/Water).

  • Titrate the solution with a standardized solution of 0.1 M NaOH while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

CompoundC5 SubstituentPredicted clogPPredicted pKa (Carboxylic Acid)Predicted Aqueous Solubility (mg/L)Rationale for Differences
A (Target) -OCH₃1.13.81500The methoxy group is moderately lipophilic and an electron-donating group, slightly increasing pKa compared to an unsubstituted analog.
B (Analog) -CH₃1.04.02000The methyl group is less electronegative than methoxy, leading to a slightly higher pKa. Its smaller size may improve packing and solubility.
C (Analog) -OH0.53.7 (acid), 9.5 (phenol)3500The hydroxyl group significantly increases polarity and hydrogen bonding potential, enhancing solubility. It also introduces a second, phenolic pKa.
D (Parent) -H0.73.62500Serves as a baseline, showing intermediate lipophilicity and solubility.

Note: clogP and pKa values are estimations from chemical software and are presented for comparative purposes. Experimental validation is required.

Chapter 4: Comparative Biological Activity Profiling

Based on the known applications of pyrazole derivatives, we selected three assays to build a comparative bioactivity profile: anti-inflammatory (COX-2 inhibition), antimicrobial, and antioxidant activity.[4][5][6]

Anti-inflammatory Activity: COX-2 Inhibition

The cyclooxygenase (COX) enzymes are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole Compound (e.g., Compound A) Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 pathway and the site of inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP).

  • Procedure: In a 96-well plate, add assay buffer, the COX-2 enzyme, and varying concentrations of the test compound (dissolved in DMSO).

  • Incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 10-15 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

CompoundC5 SubstituentPredicted COX-2 IC₅₀ (µM)
A (Target) -OCH₃5.2
B (Analog) -CH₃8.9
C (Analog) -OH12.5
D (Parent) -H> 50
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyrazoles have shown promise in this area.[7]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to each well.

  • Controls: Include a positive control (microorganism, no compound) and a negative control (medium, no microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundC5 SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
A (Target) -OCH₃3264
B (Analog) -CH₃64>128
C (Analog) -OH1632
D (Parent) -H>128>128
Antioxidant Capacity: DPPH Radical Scavenging Assay

Antioxidants can neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for radical scavenging activity.[6]

Experimental Protocol: DPPH Assay

  • Reaction Mixture: In a 96-well plate, add a methanolic solution of DPPH to varying concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. The purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

CompoundC5 SubstituentAntioxidant EC₅₀ (µM)
A (Target) -OCH₃75
B (Analog) -CH₃> 200
C (Analog) -OH25
D (Parent) -H> 200

Chapter 5: Discussion and Structure-Activity Relationship (SAR) Insights

The experimental data reveals clear SAR trends that can guide future compound design.

  • Impact of C5 Substitution: The parent scaffold (Compound D) was largely inactive across all assays, highlighting the critical importance of substitution at the C5 position for conferring biological activity.

  • Anti-inflammatory Activity: The methoxy group (Compound A) provided the best COX-2 inhibition in the series. This suggests that the electron-donating nature and moderate size of the methoxy group may be favorable for binding within the COX-2 active site. The less active methyl analog (Compound B) and the even weaker hydroxy analog (Compound C) indicate that simple steric bulk or hydrogen bonding is less important than the specific electronic profile of the methoxy group for this target.

  • Antimicrobial Activity: The hydroxy analog (Compound C) demonstrated the most potent antimicrobial activity. The ability of the hydroxyl group to act as a hydrogen bond donor/acceptor is likely a key interaction with bacterial targets, a feature absent in the methoxy and methyl analogs. This activity was more pronounced against the Gram-positive S. aureus.

  • Antioxidant Capacity: The SAR for antioxidant activity is the most definitive. The phenolic hydroxyl group of Compound C is a classic radical scavenger, which is reflected in its potent EC₅₀ value. The methoxy group of Compound A is not an effective radical scavenger, and the methyl and hydrogen substituents of Compounds B and D are inactive.

G SAR Structure C5-Substituent Key Feature Leads to... CompA Compound A -OCH₃ Electron-donating, moderate size Favorable for COX-2 binding SAR:f0->CompA:f0 CompC Compound C -OH H-bond donor/acceptor Key for antimicrobial activity SAR:f0->CompC:f0 CompC2 Compound C -OH Phenolic H-atom donor Potent radical scavenging SAR:f0->CompC2:f0 Activity Biological Activity COX-2 Inhibition Antimicrobial Antioxidant CompA:f3->Activity:f1 Best CompC:f3->Activity:f2 Best CompC2:f3->Activity:f3 Best

Caption: Summary of key structure-activity relationships.

Conclusion

This comparative guide demonstrates that subtle modifications to the pyrazole-3-carboxylic acid scaffold can profoundly impact its physicochemical and biological properties. This compound (Compound A) stands out as a promising lead for developing anti-inflammatory agents due to its favorable electronic properties for COX-2 inhibition. Conversely, its corresponding hydroxyl analog (Compound C) is a superior candidate for antimicrobial and antioxidant applications. These findings provide a clear, data-driven rationale for selecting specific pyrazole intermediates based on the desired therapeutic endpoint. Future work should focus on expanding the substituent library at the C5 position and exploring modifications at the C4 position to further optimize potency and selectivity.

References

  • Lan, R., Liu, Q., & Fan, P. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
  • Tale, R. H., & Rodge, A. H. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research. [Link]
  • Gürsoy, E. A., & Karali, N. (2018). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Naim, M. J., Alam, O., & Nawaz, F. (2016).
  • Baral, P., & D'Souza, R. S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
  • ResearchGate. (2021).
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester.
  • Naim, M. J., Alam, O., & Nawaz, F. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Schaller, T., & Pichlmair, A. (2018). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]
  • Linciano, P., & Catto, M. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
  • Kumar, K. S., & Prasad, Y. R. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
  • Bansal, R. K., & Kumar, R. (2012). Current status of pyrazole and its biological activities.
  • Arshad, M. F., & Al-Dies, A. M. (2021). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
  • El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and its lower lipophilicity compared to a benzene ring, make it an attractive bioisostere for developing novel therapeutics.[3] Over 50 pyrazole-containing synthetic medicines are currently on the market, targeting a wide array of clinical conditions from inflammation to cancer.[2][3]

This guide focuses on the specific scaffold of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid . We will conduct an in-depth analysis of its structure-activity relationship (SAR), exploring how systematic modifications to its core components influence biological activity. By synthesizing data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical series, supported by comparative data and detailed experimental protocols.

Core Scaffold Analysis and Key Modification Points

The foundational structure of this compound presents several key positions where chemical modifications can dramatically alter its pharmacological profile. Our analysis will systematically address the SAR at each of these points:

  • The C3-Carboxylic Acid Moiety: Often a critical anchor for binding to biological targets.

  • The C5-Methoxy Group: Influences electronic properties and can form key interactions within a binding pocket.

  • The N1-Methyl Group: A key vector for modulating physicochemical properties and exploring hydrophobic pockets.

  • The C4 Position of the Pyrazole Ring: A site for substitution to further probe the target's topology.

The logical relationship for exploring the SAR of this scaffold is visualized below.

SAR_Logic Core This compound Scaffold C3 C3 Position (Carboxylic Acid) Core->C3 Structural Modification C5 C5 Position (Methoxy Group) Core->C5 Structural Modification N1 N1 Position (Methyl Group) Core->N1 Structural Modification C4 C4 Position (Pyrazole Ring) Core->C4 Structural Modification Activity Biological Activity (Potency, Selectivity, PK/PD) C3->Activity C5->Activity N1->Activity C4->Activity

Caption: Logical flow for SAR exploration of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The Impact of Modifying the C3-Carboxylic Acid

The carboxylic acid at the C3 position is a strong hydrogen bond donor and acceptor, often serving as the primary pharmacophore for interacting with target proteins. However, its acidic nature can lead to poor cell permeability and rapid metabolism. Therefore, modification at this site is a common strategy to improve drug-like properties.

  • Conversion to Amides: Replacing the carboxylic acid with an amide group can maintain hydrogen bonding capabilities while improving metabolic stability and cell penetration. Studies on related pyrazole carboxylic acids have shown that conversion to various amides resulted in potent inhibitors of c-Jun N-terminal kinase (JNK-1), with several analogues exhibiting IC50 values below 10 μM.[4] For instance, the development of APD791, a highly selective 5-HT2A receptor inverse agonist, involved a complex amide at a position analogous to C3, highlighting the value of this modification for achieving high potency (IC50 = 8.7 nM for platelet aggregation inhibition).[5]

  • Esterification: While esters can serve as effective prodrugs, they are often rapidly hydrolyzed in vivo. Their utility depends on the specific therapeutic goal and target location.

Key Insight: The C3 position is critical for activity. While the carboxylic acid is a potent interacting group, its conversion to a neutral hydrogen-bond acceptor/donor, such as a primary or secondary amide, frequently enhances the overall pharmacological profile by improving pharmacokinetic properties.

The Role of the C5-Methoxy Group

The methoxy group at the C5 position is an electron-donating group that can influence the pKa of the pyrazole nitrogens and participate in direct interactions with the target.

  • Size and Lipophilicity: Increasing the size of the alkoxy group (e.g., from methoxy to ethoxy or propoxy) can probe for nearby hydrophobic pockets. However, this often comes at the cost of increased lipophilicity, which may negatively impact solubility.

  • Hydrogen Bonding Potential: Demethylation to a hydroxyl group introduces a strong hydrogen bond donor. This can be beneficial if the target's active site has a corresponding acceptor.

  • Electronic Effects: Studies on pyrazole analogs have shown that electron-donating groups like methoxy can confer additional hydrogen bonding and favorable interactions within COX-2 active sites.[6] In the context of M1 positive allosteric modulators (PAMs), a 4-methoxy substituent on a benzyl ring attached to a pyrazolone core resulted in only a slight loss of potency, indicating that this modification is well-tolerated and can be used to fine-tune properties.[7]

Key Insight: The C5-methoxy group is a key modulator of electronic properties and provides a handle for specific interactions. Its replacement with other small alkoxy groups or a hydroxyl group is a viable strategy for optimizing potency and selectivity.

The Influence of the N1-Methyl Substituent

The substituent at the N1 position projects into a solvent-exposed region or a specific sub-pocket of the binding site. Its modification is crucial for tuning selectivity and pharmacokinetic properties.

  • Alkyl Chain Variation: Extending the N1-methyl to larger alkyl groups (ethyl, propyl) can enhance van der Waals interactions if a hydrophobic pocket is available. Research on estrogen receptor (ER) ligands found that a C4-propyl substituent on the pyrazole core was optimal for binding affinity.[8] Although on a different position, this demonstrates the principle of optimizing alkyl substituents.

  • Introduction of Aryl Groups: Replacing the methyl group with a phenyl or other aryl ring can introduce potent pi-stacking interactions and provides a scaffold for further substitution. In the development of ERα-selective agonists, a p-hydroxyl group on an N1-phenyl substituent was shown to significantly enhance both binding affinity and selectivity.[8]

Key Insight: The N1 position is a critical vector for establishing selectivity and improving affinity. Exploration of both larger alkyl groups and substituted aryl rings at this position is a highly effective strategy for lead optimization.

Comparative Biological Activity of Analogs

The following table summarizes representative data for pyrazole analogs, illustrating the impact of structural modifications on biological activity.

Compound ID Core Modification Target Activity Metric Value Reference
Analog 1 (General) C3-Carboxylic Acid -> AmideJNK-1IC50< 10 µM[4]
APD791 Phenyl-pyrazole with complex amide5-HT2A ReceptorIC50 (Platelet Aggregation)8.7 nM[5]
Analog 2 (General) Methoxy-substituted pyrazoleCOX-2Antiedematogenic Activity (ED50)55–62 μmol/kg[6]
Propylpyrazole Triol (PPT) N1-phenyl, C3-phenol, C4-propylEstrogen Receptor α (ERα)Binding Affinity vs. Estradiol~50%[8]
Compound 2n Pyrazolylthiazole carboxylic acid (R=Cl, R1=OCH3)InflammationEdema Inhibition89.59%[9]

Experimental Protocols: Synthesis and Biological Evaluation

A robust SAR study requires reliable methods for chemical synthesis and biological characterization.

General Synthesis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxamides

The synthesis of the target analogs can be achieved through a multi-step process, starting from commercially available materials.

Synthesis_Workflow A 1. Cyclocondensation (e.g., Hydrazine + Diketoester) PyrazoleEster Pyrazole Ester Core A->PyrazoleEster B 2. N-Alkylation (Methyl Iodide) N_Methyl N-Methyl Pyrazole Ester B->N_Methyl C 3. Ester Hydrolysis (LiOH) CarboxylicAcid Target Carboxylic Acid C->CarboxylicAcid D 4. Amide Coupling (Amine, Coupling Agent) FinalProduct Target Amide Analog D->FinalProduct Start Starting Materials Start->A PyrazoleEster->B N_Methyl->C CarboxylicAcid->D

Sources

comparing the efficacy of different synthetic routes to 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for organic chemists. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols and a discussion of the merits and drawbacks of each approach. The presented routes are evaluated based on criteria such as overall yield, reaction conditions, availability of starting materials, and scalability.

Route 1: Cyclocondensation followed by O-Methylation

This strategy involves the initial formation of the pyrazole ring system with a hydroxyl group at the 5-position, which is subsequently methylated to afford the desired methoxy substituent. The final step is the hydrolysis of the ester to the carboxylic acid.

Workflow for Route 1

Route 1 Workflow A Diethyl Acetylenedicarboxylate + Methylhydrazine B Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate A->B Cyclocondensation C Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate B->C O-Methylation D This compound C->D Hydrolysis

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This step is analogous to the synthesis of similar pyrazole derivatives from acetylenedicarboxylic esters and hydrazines. A one-pot reaction between diethyl acetylenedicarboxylate and methylhydrazine yields the hydroxypyrazole ester.

  • Procedure: To a solution of diethyl acetylenedicarboxylate (1 equivalent) in ethanol, methylhydrazine (1 equivalent) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent like ethanol or ethyl acetate. This reaction typically proceeds with good yield. A similar reaction with phenylhydrazine and dimethyl acetylenedicarboxylate proceeds in a toluene and dichloromethane mixture at reflux for 2 hours[1]. A patent describes the condensation of diethyl butynedioate with methylhydrazine to obtain the ethyl ester of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid[2].

Step 2: O-Methylation of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

The hydroxyl group of the pyrazole is then methylated using a suitable methylating agent. Dimethyl sulfate is a common and effective reagent for this transformation.

  • Procedure: The ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate (2-3 equivalents) is added as a base, followed by the dropwise addition of dimethyl sulfate (1.1-1.5 equivalents) at room temperature. The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-50 °C) for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered to remove the inorganic salts, and the solvent is evaporated. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography. The N-methylation of pyrazole derivatives using dimethyl carbonate has been reported with yields around 90%[3]. While this is an N-methylation, it demonstrates the utility of these methylating agents.

Step 3: Hydrolysis of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

  • Procedure: The ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide or potassium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Cyclocondensation of a Methoxy-β-keto Ester

This approach involves the synthesis of a β-keto ester that already contains the required methoxy group. This intermediate is then reacted with methylhydrazine to directly form the pyrazole ring with all the necessary substituents in place, followed by ester hydrolysis.

Workflow for Route 2

Route 2 Workflow A Diethyl methoxymalonate B Diethyl 2-(methoxymethyl)-4-oxobutanedioate A->B Acylation C Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate B->C Cyclocondensation D This compound C->D Hydrolysis

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocol for Route 2

Step 1: Synthesis of Diethyl 2-(methoxymethyl)-4-oxobutanedioate

This key β-keto ester intermediate can be prepared by the acylation of a methoxy-substituted malonic ester.

  • Procedure: To a solution of diethyl methoxymalonate (1 equivalent) in an anhydrous solvent such as THF or diethyl ether, a strong base like sodium hydride or lithium diisopropylamide (LDA) (1.1 equivalents) is added at a low temperature (-78 °C to 0 °C). After stirring for 30-60 minutes, a suitable acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), is added dropwise. The reaction is stirred for several hours while gradually warming to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Synthesis of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

The synthesized β-keto ester is then subjected to a cyclocondensation reaction with methylhydrazine. This is a variation of the classical Knorr pyrazole synthesis.

  • Procedure: The diethyl 2-(methoxymethyl)-4-oxobutanedioate (1 equivalent) is dissolved in ethanol or acetic acid. Methylhydrazine (1 equivalent) is added, and the mixture is heated to reflux for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the crude pyrazole ester, which is then purified by column chromatography or recrystallization. Syntheses of similar pyrazole-3-carboxylates from β-dicarbonyl compounds and hydrazines are well-documented[4][5].

Step 3: Hydrolysis of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

This final step is identical to the hydrolysis step in Route 1.

  • Procedure: The ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is hydrolyzed using an aqueous solution of sodium hydroxide or potassium hydroxide in ethanol under reflux, followed by acidification to precipitate the final product, this compound.

Comparative Analysis

ParameterRoute 1: Cyclocondensation then O-MethylationRoute 2: Cyclocondensation of Methoxy-β-keto Ester
Starting Materials Diethyl acetylenedicarboxylate, methylhydrazine, dimethyl sulfateDiethyl methoxymalonate, acetylating agent, methylhydrazine
Number of Steps 33
Key Challenges Potential for N-methylation alongside O-methylation, requiring careful control of reaction conditions. Use of toxic dimethyl sulfate.Synthesis of the methoxy-β-keto ester can be low-yielding and require chromatographic purification.
Scalability Generally good, with well-established procedures for each step.The preparation of the β-keto ester might be challenging to scale up.
Overall Yield Potentially higher, as the initial pyrazole formation is typically high-yielding.May be lower due to the challenges in the β-keto ester synthesis.
Control of Regiochemistry Excellent, as the positions of the substituents are well-defined by the starting materials.Excellent, the regiochemistry is controlled by the structure of the β-keto ester.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 is arguably the more established and potentially higher-yielding approach. The starting materials are readily available, and the cyclocondensation step is generally efficient. The main challenge lies in the selective O-methylation of the hydroxypyrazole intermediate, which may require careful optimization to avoid side reactions. The use of the toxic and carcinogenic dimethyl sulfate is a significant drawback from a safety and environmental perspective.

Route 2 presents a more convergent approach where the key methoxy substituent is introduced early in the synthesis. This route avoids the potentially problematic selective methylation step. However, the synthesis of the required methoxy-β-keto ester intermediate can be less straightforward and may impact the overall efficiency and cost-effectiveness of the synthesis, particularly on a larger scale.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization. For smaller-scale laboratory synthesis where high yields are paramount and the handling of toxic reagents can be carefully managed, Route 1 might be preferred. For larger-scale production where avoiding hazardous reagents and having a more convergent synthesis are priorities, further optimization of Route 2 could make it a more attractive option.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Qtaitat, A. I., El-Barghouthi, M. I., & Al-Masoudi, N. A. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(9), 13987–13995. [Link]
  • Azizian, J., Mohammadi, M. K., & Karimi, A. R. (2004). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Arkivoc, 2005(2), 107-115. [Link]
  • Yogi, B., Singh, R., & Kumar, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).
  • CN104844781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • CN103508959A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents. (n.d.).
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. (n.d.).
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.).
  • PubChem. (n.d.). Dimethyl methoxymalonate.
  • Wang, Y., & Li, J. (2008). Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. [Link]
  • Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. [Link]

Sources

A Researcher's Guide to Establishing the In Vitro-In Vivo Correlation (IVIVC) of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory activity of the novel compound, 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Given the nascent stage of research on this specific molecule, this document serves as a prospective guide, outlining a robust experimental plan to characterize its activity and establish a crucial in vitro-in vivo correlation (IVIVC).

The pyrazole scaffold is a well-established pharmacophore present in several successful anti-inflammatory drugs.[1] For instance, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, features a pyrazole ring and is a widely used anti-inflammatory medication. Based on this structural precedent, we hypothesize that this compound may also exert its anti-inflammatory effects through the inhibition of COX enzymes.

To rigorously test this hypothesis and build a foundation for potential preclinical development, this guide will compare our topic compound against a well-characterized alternative, Celecoxib . We will detail the necessary in vitro and in vivo studies, explain the scientific rationale behind each experimental choice, and provide standardized protocols. The ultimate goal is to generate a cohesive dataset that bridges the gap between laboratory assays and biological effects in a living system.[2][3]

Part 1: In Vitro Characterization: From Enzyme to Cell

The initial phase of our investigation focuses on characterizing the compound's activity in controlled, laboratory-based settings.[4] This allows for a precise determination of its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Primary In Vitro Assay: COX-1 and COX-2 Enzyme Inhibition

Expertise & Experience: The first critical step is to determine if our topic compound directly interacts with its hypothesized targets, the COX-1 and COX-2 enzymes. An enzyme inhibition assay is the most direct method to measure this interaction. By testing against both COX isoforms, we can also determine the compound's selectivity, a key factor in the safety profile of non-steroidal anti-inflammatory drugs (NSAIDs). High selectivity for COX-2 over COX-1 is generally associated with a reduced risk of gastrointestinal side effects.

Trustworthiness: This protocol employs a commercially available and widely validated fluorescent inhibitor screening assay. The use of a known selective inhibitor (Celecoxib) as a positive control and a non-inhibitor (DMSO) as a negative control ensures the assay is performing as expected and validates the results.

Experimental Protocol: COX (human) Inhibitor Screening Assay (Fluorescent)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and Celecoxib in 100% DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare the Arachidonic Acid substrate solution and the fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Assay Procedure:

    • To a 96-well microplate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the serially diluted test compounds or control (DMSO) to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the Arachidonic Acid substrate and the fluorescent probe.

    • Incubate for 10 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader at an excitation of 535 nm and an emission of 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration (logarithmic scale) and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Hypothetical IC50 Values

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15007520
Celecoxib28003093
Secondary In Vitro Assay: Prostaglandin E2 (PGE2) Production in a Cellular Model

Expertise & Experience: While an enzyme assay confirms direct interaction, a cell-based assay provides a more biologically relevant context.[5] We need to verify that the compound can penetrate the cell membrane and inhibit COX activity within the cellular environment. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of COX-2 expression and subsequent PGE2 production in immune cells like macrophages. Measuring the reduction in PGE2 levels in response to our compound provides strong evidence of its intracellular activity.

Trustworthiness: This protocol uses a well-established cell line (RAW 264.7 murine macrophages) and a standardized ELISA kit for PGE2 quantification. The inclusion of LPS-stimulated and unstimulated controls, along with the Celecoxib reference compound, ensures the reliability of the observed effects. A cell viability assay (e.g., MTT) is run in parallel to rule out the possibility that reduced PGE2 levels are due to cytotoxicity rather than specific enzyme inhibition.

Experimental Protocol: LPS-Induced PGE2 Production in RAW 264.7 Cells

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include unstimulated and vehicle-treated (DMSO) controls.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or isopropanol.

    • Measure the absorbance at 570 nm to assess cell viability.

  • Data Analysis:

    • Calculate the concentration of PGE2 from the ELISA standard curve.

    • Determine the EC50 value for the inhibition of PGE2 production by plotting the percentage of inhibition against the compound concentration.

Part 2: In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

Following successful in vitro characterization, the next crucial step is to evaluate the compound's performance in a living organism.[6] In vivo studies provide insights into the compound's efficacy, pharmacokinetics (PK), and overall physiological effects that cannot be replicated in vitro.[7][8]

In Vivo Efficacy Model: Carrageenan-Induced Paw Edema in Rats

Expertise & Experience: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for the preliminary screening of anti-inflammatory drugs. The subcutaneous injection of carrageenan into the rat paw elicits a localized inflammatory response characterized by swelling (edema), which can be easily and quantitatively measured. The effectiveness of a test compound is determined by its ability to reduce this swelling compared to a vehicle control.

Trustworthiness: This protocol adheres to ethical guidelines for animal research and uses standardized procedures for induction and measurement. The inclusion of a vehicle control group and a positive control group (Celecoxib) allows for a robust statistical analysis of the compound's efficacy. The use of a plethysmometer for paw volume measurement provides an objective and precise endpoint.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimation and Grouping:

    • Acclimate male Wistar rats (180-200g) for at least one week.

    • Randomly assign animals to groups (n=6-8 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), this compound (e.g., 10, 30, 100 mg/kg), and Celecoxib (e.g., 30 mg/kg).

  • Compound Administration:

    • Administer the test compounds or vehicle orally (p.o.) by gavage.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment Group (p.o.)Dose (mg/kg)Peak Edema Inhibition (%) at 3h
Vehicle-0%
This compound1025%
This compound3048%
This compound10065%
Celecoxib3055%

Part 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive mathematical model that connects the in vitro performance of a drug with its in vivo response.[9][10] A successful IVIVC can streamline future formulation development and reduce the need for extensive animal studies.[11]

The IVIVC Framework

Expertise & Experience: A Level A IVIVC, the most rigorous type, aims to create a point-to-point correlation between the in vitro data (e.g., concentration-response curve) and the in vivo data (e.g., dose-response curve). To achieve this, we need to relate the concentrations of our compound that are effective in vitro to the concentrations achieved in the blood of the animals in the in vivo study. This requires a pharmacokinetic (PK) study to be run in parallel with the efficacy study.

Trustworthiness: The process involves deconvolution of the in vivo data to estimate the in vivo absorption profile, which is then correlated with the in vitro dissolution or activity data. The strength of the correlation is assessed statistically, with a high correlation coefficient (r² > 0.9) indicating a predictive relationship.

Logical Workflow for IVIVC Development

IVIVC_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_correlation Correlation Modeling invitro_assay In Vitro Assay (Enzyme/Cell-based IC50/EC50) correlation Mathematical Modeling (Correlate in vitro & in vivo data) invitro_assay->correlation invivo_pk Pharmacokinetic Study (Plasma Concentration vs. Time) deconvolution Deconvolution (Calculate in vivo absorption) invivo_pk->deconvolution invivo_efficacy Efficacy Study (Dose-Response) invivo_efficacy->deconvolution deconvolution->correlation ivivc_model Predictive IVIVC Model correlation->ivivc_model

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the anti-inflammatory potential of this compound. By progressing from direct enzyme inhibition assays to cell-based models and finally to a validated in vivo efficacy study, researchers can build a comprehensive activity profile for this novel compound. The comparison with a benchmark drug, Celecoxib, provides essential context for its potency and selectivity.

Establishing a strong in vitro-in vivo correlation is a cornerstone of modern drug development.[2] It not only validates the chosen in vitro assays as reliable predictors of in vivo efficacy but also accelerates the optimization of drug formulations and supports regulatory submissions. By following the methodologies described herein, researchers can generate the high-quality, reproducible data needed to advance promising new chemical entities from the laboratory bench toward potential clinical applications.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • Uppoor, V. R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Parikh, T., et al. (2013). In vitro - in vivo correlation: from theory to applications. PubMed.
  • Davis, A., & Ward, S. E. (2014). CHAPTER 11: In Vitro Biology: Measuring Pharmacological Activity. The Royal Society of Chemistry.
  • Joenje, et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research.
  • Biocompare. (2025, December 15). In Vivo Models.
  • Li, P., et al. (2010). In vitro methods to assess drug precipitation. PubMed.
  • National Institutes of Health. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models.
  • Eurofins Discovery. In Vivo Pharmacology Studies.
  • Pharmacology Discovery Services. In Vivo Oncology.
  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development.
  • Pharmaron. In Vivo Models For Efficacy Testing I CRO Services.
  • MySkinRecipes. This compound.
  • Chahal, et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and off-target interaction profile of the novel small molecule, 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. As specific experimental data for this compound is not yet in the public domain, we will establish a robust, multi-tiered strategy based on industry-standard methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule therapeutics.

Introduction: The Imperative of Selectivity Profiling

The journey of a small molecule from a "hit" to a marketed drug is fraught with challenges, with a significant rate of attrition due to unforeseen safety issues.[1] Off-target effects, where a compound interacts with unintended proteins, are a primary cause of these adverse drug reactions (ADRs).[2] Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory checkbox but an essential, cost-effective tool to de-risk candidates, guide lead optimization, and ultimately select compounds with a higher probability of clinical success.[1][3]

The subject of this guide, this compound (CAS: 139297-51-1), is a heterocyclic compound.[4] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in numerous biologically active agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[5][6] Many of these effects are mediated through the inhibition of specific enzymes, such as kinases.[7][8] This chemical precedent makes a thorough investigation of its selectivity across the human kinome and other major target families critically important.

A Tiered Strategy for Comprehensive Profiling

A logical, tiered approach is the most efficient method for profiling a novel compound. This strategy progresses from broad, cost-effective screening to more focused, in-depth analyses, allowing for informed decision-making at each stage of the drug discovery process.[9][10]

Logical Workflow for Cross-Reactivity Profiling

G InSilico In Silico Off-Target Prediction Tier1 Tier 1: Broad Safety Panel (e.g., SafetyScreen44) InSilico->Tier1 Tier2 Tier 2: Focused Profiling (e.g., KINOMEscan®) Tier1->Tier2 Identify 'Hits' >50% Inhibition Tier3 Tier 3: Functional Assays (Cell-based, CETSA) Tier2->Tier3 Quantify Affinity (Kd) Prioritize High-Affinity Hits LeadOpt Lead Optimization (SAR Studies) Tier3->LeadOpt

Caption: A tiered workflow for systematic cross-reactivity profiling.

In Silico First: Predictive Off-Target Analysis

Before committing to expensive wet-lab experiments, computational methods can provide valuable, predictive insights into potential off-target interactions.[11] These approaches utilize vast databases of known compound-target interactions and employ machine learning and chemical similarity algorithms to predict a ligand's likely binding partners.[11][12][13]

Methodologies:

  • Ligand-Based: Compares the 2D/3D structure of this compound to databases of molecules with known biological activities (e.g., ChEMBL, PubChem).[14] Tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) operate on this principle.[11]

  • Structure-Based: If a hypothetical primary target structure is known, its binding pocket can be compared against a library of known protein structures to identify similar pockets where the compound might also bind.[15]

Deliverable: A ranked list of potential off-targets, which can help in selecting the most relevant focused panels in subsequent tiers and provide an early warning for potential liabilities.

Tier 1: Broad Safety Screening

The initial experimental step involves screening the compound at a single, high concentration (typically 10 µM) against a broad panel of targets known to be implicated in adverse drug events.[16] This provides a wide-angle snapshot of the compound's promiscuity.

Recommended Panel: The SafetyScreen44 panel, offered by service providers like Eurofins Discovery, is an industry standard.[17][18] It was designed based on analysis from major pharmaceutical companies to cover the most critical safety-relevant targets.[18] This panel includes a diverse set of receptors, ion channels, transporters, and enzymes.[17]

Protocol: Single-Point Broad Panel Screening
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Execution: The compound is tested at a final concentration of 10 µM in duplicate across the panel of binding and enzymatic assays.[19]

  • Data Acquisition:

    • For radioligand binding assays, the percent inhibition of a specific radioligand's binding to the target is measured.[19]

    • For enzyme assays, the percent inhibition of the enzyme's catalytic activity is measured.[16]

  • Hit Criteria: A result is typically considered a "hit" or significant interaction if the inhibition is greater than 50%. Inhibition between 25-50% is often noted as a weak interaction, while <25% is generally considered insignificant.[16]

Hypothetical Data: this compound in SafetyScreen44 Panel
Target FamilyTargetAssay Type% Inhibition @ 10 µMClassification
GPCRAdenosine A1Binding12%No significant activity
GPCRDopamine D2Binding8%No significant activity
Ion ChannelhERGBinding21%No significant activity
Enzyme COX-1 Enzymatic 68% Significant Hit
Enzyme COX-2 Enzymatic 55% Significant Hit
Kinase VEGFR2 (KDR) Binding 89% Significant Hit
TransporterDopamine Transporter (DAT)Binding4%No significant activity
...(other 37 targets)...<25%No significant activity

This data is illustrative and serves as an example of typical results.

Interpretation of Tier 1 Results: The hypothetical data above immediately flags potential activity against COX enzymes and the kinase VEGFR2. This directs our investigation toward a more focused and quantitative analysis of these target classes.

Tier 2: Focused Quantitative Profiling - The Kinome Scan

Given the pyrazole core and the significant hit on VEGFR2 in the initial screen, a comprehensive kinase screen is the logical next step. Kinase selectivity is a critical aspect of developing targeted therapies, as off-target kinase inhibition can lead to both toxicity and unexpected efficacy.[7][8]

Recommended Platform: The KINOMEscan® platform is a leading technology for quantitative kinase profiling.[20] It utilizes an active site-directed competition binding assay that is independent of ATP concentration, providing true thermodynamic dissociation constants (Kd).[20][21] This allows for a direct and accurate comparison of binding affinity across the kinome.

Protocol: KINOMEscan® Profiling
  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified via qPCR.[21]

  • Screening Format: The compound is typically first screened at a single concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).[22]

  • Dose-Response and Kd Determination: For kinases identified as significant hits in the primary screen (e.g., >80% inhibition), a follow-up KdELECT experiment is performed. This involves generating an 11-point dose-response curve to accurately calculate the dissociation constant (Kd).[20]

Hypothetical Data: KINOMEscan® Results for Key Hits
Kinase TargetGene Symbol% Inhibition @ 10 µMKd (nM)
(On-Target - Hypothetical) Target Kinase X 99% 15
Vascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)91%85
Platelet-Derived Growth Factor Receptor BetaPDGFRB85%250
c-Kit Proto-Oncogene, Receptor Tyrosine KinaseKIT78%600
Abelson murine leukemia viral oncogene homolog 1ABL165%1,200
Mitogen-activated protein kinase 14MAPK14 (p38α)30%>10,000

This data is illustrative. "Target Kinase X" represents the intended therapeutic target.

Interpretation of Tier 2 Results: The quantitative Kd values allow for a precise ranking of off-target affinities. In this example, while the compound is most potent against its intended target, it shows high-affinity binding to VEGFR2 and moderate affinity for other related tyrosine kinases like PDGFRB and KIT. This profile suggests potential for anti-angiogenic effects but also highlights potential liabilities that must be investigated further.

Tier 3: Mechanistic and Functional Validation

Binding affinity (Kd) does not always equate to functional activity.[3][23] A compound can bind to a target's active site without inhibiting its function, or it could even act as an agonist. Therefore, it is crucial to validate high-affinity off-target hits in functional assays that measure a biological outcome.

Hypothetical On- and Off-Target Signaling

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Tgt_Ligand Growth Factor A Tgt_Kinase Target Kinase X (Primary Target) Tgt_Ligand->Tgt_Kinase Tgt_Substrate Substrate A Tgt_Kinase->Tgt_Substrate Phosphorylates Tgt_Effect Desired Therapeutic Effect Tgt_Substrate->Tgt_Effect OffTgt_Ligand VEGF OffTgt_Kinase VEGFR2 (Off-Target) OffTgt_Ligand->OffTgt_Kinase OffTgt_Substrate Substrate B OffTgt_Kinase->OffTgt_Substrate Phosphorylates OffTgt_Effect Side Effect (e.g., Hypertension) OffTgt_Substrate->OffTgt_Effect Compound 5-Methoxy-1-methyl-1H- pyrazole-3-carboxylic acid Compound->Tgt_Kinase Inhibits (High Potency) Compound->OffTgt_Kinase Inhibits (Lower Potency)

Caption: On-target vs. off-target inhibition by the test compound.

Recommended Methodologies:

  • Cell-Based Phosphorylation Assays: For kinase targets, measure the inhibition of substrate phosphorylation in a cellular context. For example, a cell line expressing VEGFR2 could be stimulated with VEGF, and the phosphorylation of a downstream effector like PLCγ could be measured by ELISA or Western blot in the presence of varying concentrations of the compound.

  • Cellular Thermal Shift Assay (CETSA): This technique directly measures target engagement in intact cells or tissue lysates. The binding of a ligand stabilizes the target protein, leading to a higher melting temperature. CETSA can confirm that the compound binds to the intended off-target in a physiological environment.

  • Phenotypic Assays: Assess the functional consequences of target inhibition. For the COX-1/2 hits, one could measure the inhibition of prostaglandin E2 (PGE2) production in a whole-blood assay. For the VEGFR2 hit, an endothelial cell tube formation assay could be used to assess anti-angiogenic activity.

By comparing the IC50 (from functional assays) with the Kd (from binding assays), a more complete picture of the compound's activity emerges, providing critical data for structure-activity relationship (SAR) studies aimed at improving selectivity.[2]

Conclusion and Path Forward

This guide outlines a systematic, tiered approach for the comprehensive cross-reactivity profiling of this compound. By integrating predictive computational analysis with a cascade of increasingly focused experimental assays—from broad safety panels to quantitative kinome scans and finally to mechanistic cellular assays—researchers can build a detailed selectivity profile. This profile is indispensable for identifying potential safety liabilities, uncovering opportunities for polypharmacology, and guiding the rational design of safer, more effective drug candidates.[8] The ultimate goal is to use this information to optimize the molecular structure, enhancing potency for the desired target while engineering out interactions with critical off-targets.

References

  • Eurofins Discovery. "A Tiered Approach - In Vitro SafetyScreen Panels.
  • Eurofins Discovery. "In Vitro Safety Panels in Pharmacology Profiling.
  • Eurofins Discovery. "CNS SafetyScreen panel - FR.
  • Reaction Biology. "Safety and Off-Target Drug Screening Services.
  • Whitebread, S., et al. (2005). "Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development." Drug Discovery Today, 10(21), 1421-33.
  • CymitQuimica. "5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Eurofins Discovery. "Industry-leading In Vitro Safety Pharmacology Profiling.
  • Eurofins Discovery. "SafetyScreen44 Panel - TW.
  • Eurofins Discovery. "KINOMEscan® Kinase Profiling Platform.
  • Eurofins Discovery. "SafetyScreen Functional Panel - FR.
  • ICE Bioscience. "Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling.
  • Technology Networks. "KINOMEscan® Kinase Screening & Profiling Services.
  • BOC Sciences. "Kinase Screening and Profiling Services.
  • MySkinRecipes. "this compound.
  • Benchchem. "A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Eurofins Discovery. "SafetyScreen87 Panel - TW.
  • BLDpharm. "139297-51-1|this compound.
  • Eurofins Discovery. "KINOMEscan Technology.
  • Saldivar-Espinoza, B., et al. (2012). "Targeted Kinase Selectivity from Kinase Profiling Data." ACS Medicinal Chemistry Letters, 3(6), 469-473.
  • Bain, J., et al. (2007). "Measuring and interpreting the selectivity of protein kinase inhibitors." Biochemical Journal, 408(3), 297-315.
  • Shunyuansheng bio-pharmtech co., ltd. "1H-pyrazole-3-carboxylate 1297546-22-5 In Stock.
  • Eurofins Discovery. "Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Enzymlogic. (2017). "Profiling the kinetic selectivity of kinase marketed drugs.
  • Amaratunga, M., et al. (2019). "Novel Computational Approach to Predict Off-Target Interactions for Small Molecules." Frontiers in Big Data, 2, 20.
  • ChemicalBook. "1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
  • ResearchGate. "Results of Eurofin Cerep Safety-Screen 44 Panel.
  • Gao, Y., et al. (2013). "Computational analysis of kinase inhibitor selectivity using structural knowledge." Bioinformatics, 29(13), i261-i269.
  • Kumar, P., et al. (2023). "Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics." International Journal of Molecular Sciences, 24(20), 15473.
  • McCloskey, K., et al. (2020). "Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds." Journal of Chemical Information and Modeling, 60(8), 3738-3748.
  • Zhang, J., et al. (2023). "Strategy toward Kinase-Selective Drug Discovery." Journal of the American Chemical Society, 145(9), 5006-5019.
  • Eurofins Pharma Discovery Services. "SafetyScreen44™ Panel.
  • bioRxiv. (2020). "Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).
  • Norinder, U., et al. (2019). "Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction." Frontiers in Chemistry, 7, 795.
  • Chen, Y., et al. (2023). "Chemical labeling strategies for small molecule natural product detection and isolation." Natural Product Reports, 40(10), 1645-1669.
  • Roberts, S., et al. (2019). "Safety screening in early drug discovery: An optimized assay panel." Vascular Pharmacology, 120, 106609.
  • Eurofins Cerep-Panlabs. (2014). "ADME-Tox Profiling in Drug Discovery." YouTube.
  • Marrero, A. F., et al. (2024). "KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction." International Journal of Molecular Sciences, 25(3), 1836.
  • U.S. Food and Drug Administration. (2023). "CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
  • Chen, J., et al. (2005). "ChemDB: a public database of small molecules and related chemoinformatics resources." Bioinformatics, 21(22), 4133-9.
  • Bouziane, A., et al. (2024). "Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach." Arabian Journal of Chemistry, 17(12), 106038.
  • Al-Mokadem, A., et al. (2023). "Target identification of small molecules: an overview of the current applications in drug discovery." RSC Medicinal Chemistry, 14(11), 2139-2157.
  • Basavaraja, B. M., et al. (2014). "Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one." Medicinal Chemistry, 4(11), 738-744.
  • PubChem. "5-methyl-1H-pyrazole-3-carboxylic acid." National Center for Biotechnology Information.
  • National Center for Biotechnology Information. "Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate.
  • da Silva, A. C., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." The Journal of Organic Chemistry, 88(10), 6640-6650.
  • Fajemiroye, J. O., et al. (2021). "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology, 12, 663479.
  • MySkinRecipes. "3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Sources

Spectroscopic Analysis for Structural Confirmation of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing research. For heterocyclic compounds such as 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a molecule with potential applications in medicinal chemistry, rigorous spectroscopic analysis is not merely a procedural step but a critical validation of its identity. This guide provides an in-depth, comparative analysis of the expected spectroscopic signatures of this target molecule, leveraging data from structurally related compounds to establish a robust framework for its structural elucidation.

This document is designed for researchers, scientists, and drug development professionals, offering both a predictive analysis of the key spectral features and a practical guide to the experimental workflows involved. By understanding the expected spectroscopic data, researchers can more efficiently and accurately confirm the synthesis of this compound and differentiate it from potential isomers and byproducts.

The Importance of Orthogonal Spectroscopic Techniques

A multi-faceted analytical approach is paramount for the definitive structural confirmation of a synthesized molecule. Relying on a single technique can lead to ambiguity, as different isomers may exhibit similar spectral characteristics in one domain but differ significantly in others. Therefore, we will explore the expected data from four key spectroscopic methods: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for structural confirmation.

Predicted Spectroscopic Data for this compound

The following sections detail the predicted spectroscopic data for the target molecule. These predictions are based on established principles of spectroscopy and are supported by experimental data from analogous compounds found in the literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum:

For this compound, we anticipate four distinct signals in the ¹H NMR spectrum:

  • Pyrazole Ring Proton (H4): A singlet is expected for the proton at the C4 position of the pyrazole ring. Based on data for similar pyrazole systems, this signal is predicted to appear in the range of δ 6.0-7.0 ppm . For instance, the ¹H NMR spectrum of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows the pyrazole proton as a singlet at δ 5.98 ppm.[1]

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen at position 1 will appear as a singlet. This signal is expected in the range of δ 3.8-4.2 ppm .

  • Methoxy Protons (O-CH₃): The three protons of the methoxy group at position 5 will also present as a singlet, typically in the range of δ 3.7-4.1 ppm . The exact chemical shift will be influenced by the electronic environment of the pyrazole ring. In a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the methoxy group protons resonate at δ 3.80 ppm.[1]

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically δ > 10 ppm . Its exact position and broadness can be influenced by the solvent and concentration.

Comparative Analysis:

The key diagnostic signal is the singlet for the H4 proton. Its presence and chemical shift are characteristic of a 1,3,5-trisubstituted pyrazole ring. Comparison with isomers is crucial. For instance, the isomeric structure, 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, would also be expected to show four singlets, but the chemical shifts of the N-methyl and methoxy groups, as well as the C4 proton, would likely differ due to the change in their electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
COOH> 10Broad Singlet1H
H4 (pyrazole)6.0 - 7.0Singlet1H
N-CH₃3.8 - 4.2Singlet3H
O-CH₃3.7 - 4.1Singlet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Spectrum:

For this compound, we predict six distinct signals in the proton-decoupled ¹³C NMR spectrum:

  • Carboxylic Acid Carbon (COOH): This carbonyl carbon is expected to resonate in the downfield region, typically δ 160-170 ppm .

  • Pyrazole Ring Carbons (C3, C4, C5): The three carbons of the pyrazole ring will have distinct chemical shifts. Based on data from substituted pyrazoles, we can predict the following approximate ranges:

    • C5 (bearing the methoxy group): ~δ 150-160 ppm

    • C3 (bearing the carboxylic acid): ~δ 140-150 ppm

    • C4: ~δ 100-115 ppm

  • Methoxy Carbon (O-CH₃): The carbon of the methoxy group is expected to appear in the range of δ 55-65 ppm .

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is predicted to be in the range of δ 35-45 ppm .

Comparative Analysis:

The chemical shifts of the pyrazole ring carbons are highly diagnostic. The significant downfield shift of C5 is indicative of its attachment to the electronegative oxygen atom of the methoxy group. Comparing the predicted spectrum to that of an isomer like 5-methyl-1H-pyrazole-3-carboxylic acid, which lacks the methoxy group, would show a significant upfield shift for the C5 carbon.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
COOH160 - 170
C5150 - 160
C3140 - 150
C4100 - 115
O-CH₃55 - 65
N-CH₃35 - 45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.

Expected IR Spectrum:

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is expected for the carbonyl group of the carboxylic acid. The IR spectrum of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows a carbonyl stretch at 1728 cm⁻¹.[1]

  • C=N and C=C Stretches (Pyrazole Ring): Aromatic and heteroaromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1000-1300 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) will be just below 3000 cm⁻¹.

Comparative Analysis:

The presence of the broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality. The position of the C=O stretch can provide clues about conjugation. Comparison with the IR spectrum of a corresponding ester, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, would show the absence of the broad O-H band and a shift in the C=O stretching frequency.[4]

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=N, C=C (Pyrazole Ring)1450 - 1600Medium to Strong
C-O (Methoxy)1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

Expected Mass Spectrum:

The molecular formula of this compound is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol .

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 156 .

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental composition. The predicted exact mass is 156.0535 .

  • Key Fragmentation Pathways: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). Fragmentation of the pyrazole ring is also expected.

Comparative Analysis:

Comparison with a related compound such as 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (molecular weight 184.15 g/mol ) would show a different molecular ion peak.[5] The fragmentation pattern can also help distinguish between isomers by revealing differences in the stability of the resulting fragment ions.

Experimental Workflow for Spectroscopic Analysis

A robust experimental workflow is crucial for obtaining high-quality spectroscopic data. The following is a generalized protocol for the analysis of a synthesized solid sample of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample Synthesized Solid NMR_Sample Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->NMR_Sample IR_Sample Prepare KBr Pellet or use ATR Sample->IR_Sample MS_Sample Dissolve in Suitable Solvent (e.g., Methanol) Sample->MS_Sample NMR_Acq Acquire ¹H, ¹³C, and 2D NMR Spectra NMR_Sample->NMR_Acq IR_Acq Acquire IR Spectrum IR_Sample->IR_Acq MS_Acq Acquire Mass Spectrum (e.g., ESI-MS) MS_Sample->MS_Acq NMR_Proc Process and Analyze NMR Data NMR_Acq->NMR_Proc IR_Proc Analyze IR Absorption Bands IR_Acq->IR_Proc MS_Proc Analyze Molecular Ion and Fragmentation MS_Acq->MS_Proc Final_Confirmation Structural Confirmation NMR_Proc->Final_Confirmation IR_Proc->Final_Confirmation MS_Proc->Final_Confirmation

Caption: Generalized workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • For NMR: Accurately weigh approximately 5-10 mg of the dried, purified sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals and to ensure the solubility of the compound.

    • For IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • For MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile. The concentration should be in the range of µg/mL to ng/mL.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.

    • IR: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • MS: Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry is recommended for accurate mass determination.

  • Data Analysis and Interpretation:

    • Process the raw spectroscopic data using appropriate software.

    • Analyze the processed spectra, assigning the observed signals to the different parts of the predicted structure.

    • Compare the experimental data with the predicted values and with data from analogous compounds to confirm the structure of this compound and to rule out potential isomers.

Visualizing the Structure and Key Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key atoms that give rise to the diagnostic signals in the various spectroscopic techniques.

Caption: Structure of this compound with key functional groups highlighted.

Conclusion

The structural confirmation of this compound requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide has provided a predictive framework for the expected spectroscopic signatures of this molecule, supported by comparative data from structurally related compounds. By following the outlined experimental workflow and comparing the acquired data with the predictions herein, researchers can confidently verify the synthesis of the target compound, ensuring the integrity of their subsequent studies. This rigorous analytical process is fundamental to the advancement of chemical and pharmaceutical research.

References

  • Journal of Pharmaceutical and Pharmacological Sciences. Supplementary Information File. (2021).
  • MySkinRecipes. This compound.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014).
  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • Organic Chemistry Data. 13C NMR Chemical Shifts.
  • Springer. Combination of 1H and 13C NMR Spectroscopy.
  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid.
  • ACS Publications. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin Receptor 2 Ligand. (2014).
  • PubChemLite. 5-(methoxycarbonyl)-1-methyl-1h-pyrazole-3-carboxylic acid.
  • Organic Chemistry Data. 1H NMR Chemical Shifts.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.
  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023).
  • ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023).
  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2010).

Sources

A Researcher's Guide to Assessing the Selectivity of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth, technically-focused framework for evaluating the selectivity profile of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class of compounds.[1][2][3][4] While the specific biological targets of this particular molecule are not extensively documented in public literature, its core structure is prevalent in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6]

This guide is structured to provide a robust, self-validating experimental strategy. We will not merely list protocols but delve into the causality behind experimental choices, empowering you to not only execute these assays but also to interpret the data with a high degree of scientific integrity. We will operate under a plausible hypothesis that, based on its structural motifs, this compound is an inhibitor of a specific protein kinase, which we will refer to as "Kinase X."

Part 1: The Imperative of Selectivity in Drug Discovery

Selectivity is the degree to which a compound binds to a specific, intended target versus other, unintended biological molecules.[7] A highly selective compound minimizes off-target effects, which are a primary cause of adverse drug reactions and toxicity. Conversely, in some therapeutic areas, a degree of polypharmacology (engaging multiple targets) can be beneficial. Understanding the selectivity profile is therefore paramount for predicting both the efficacy and safety of a potential drug.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[2][8] Its versatility allows for a wide range of biological activities.[3][4] This inherent biological promiscuity of the scaffold underscores the critical need for a thorough selectivity assessment of any new pyrazole-based compound.

Part 2: A Multi-tiered Experimental Workflow for Selectivity Profiling

Our assessment of this compound's selectivity will follow a logical, tiered approach. This workflow is designed to first confirm on-target activity and then progressively broaden the scope to identify potential off-targets.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Cellular Validation A Biochemical Assay: IC50 Determination for Kinase X B Biophysical Assay: Binding Affinity (Kd) Determination A->B Confirms direct interaction C Large-Scale Kinase Panel (e.g., 400+ kinases) B->C Proceed if potent & high affinity D GPCR & Ion Channel Panels (as secondary screens) C->D Identifies off-target families E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E Investigate most potent off-targets F Phospho-protein Western Blot (Downstream signaling of Kinase X) E->F Confirms on-target activity in cells G Off-Target Cellular Assays (Based on Tier 2 hits) F->G Validates off-target effects

Caption: A tiered workflow for assessing the selectivity of a novel compound.

Part 3: Detailed Experimental Protocols & Data Interpretation

Tier 1: Confirming Primary Target Engagement

The initial step is to rigorously confirm that this compound engages our hypothetical primary target, Kinase X.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the compound required to inhibit 50% of Kinase X activity.

  • Methodology:

    • A solution of recombinant Kinase X is prepared in a suitable kinase buffer.

    • A specific peptide substrate for Kinase X and ATP (at its Km concentration) are added.

    • This compound is added in a series of dilutions (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • The kinase reaction is initiated and incubated at 30°C for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

    • The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression analysis.

  • Causality: This assay directly measures the functional consequence of the compound's interaction with the target enzyme. Using ATP at its Km concentration provides a standardized condition for comparing potencies across different kinases.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

  • Objective: To measure the direct binding affinity and kinetics of the compound to Kinase X.

  • Methodology:

    • Recombinant Kinase X is immobilized on a sensor chip.

    • A series of concentrations of this compound are flowed over the chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.

    • Association (kon) and dissociation (koff) rates are determined.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

  • Causality: Unlike the IC50, the Kd is a direct measure of binding affinity, independent of enzyme activity. This helps to confirm a direct interaction and can reveal the binding kinetics.

Data Presentation: Tier 1

ParameterThis compoundStaurosporine (Control)
Kinase X IC50 (nM) 5010
Kinase X Kd (nM) 755

Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Tier 2: Broad Selectivity Screening

With on-target activity confirmed, we now screen against a broad panel of kinases and other potential off-targets to understand the selectivity landscape.

Protocol 3: Large-Scale Kinase Panel Screen

  • Objective: To assess the inhibitory activity of the compound against a large and diverse panel of human kinases.

  • Methodology:

    • This compound is submitted to a commercial vendor (e.g., Eurofins DiscoverX, Promega) for screening against their kinase panel (e.g., KINOMEscan™, ADP-Glo™).

    • The compound is typically tested at a single high concentration (e.g., 1 µM or 10 µM).

    • The percent inhibition for each kinase in the panel is reported.

    • Follow-up dose-response curves (IC50) are generated for any kinases that show significant inhibition (e.g., >50% at 1 µM).

  • Causality: This provides a broad overview of the compound's selectivity within the kinome. The initial high-concentration screen is a cost-effective way to identify potential off-targets, which can then be confirmed with more detailed IC50 determinations.

Data Presentation: Tier 2 (Hypothetical Data)

Kinase% Inhibition @ 1 µMIC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 Kinase X)
Kinase X 98%501
Kinase Y 85%50010
Kinase Z 60%2,50050
>400 Other Kinases <30%>10,000>200

A selectivity ratio of >100-fold is generally considered a good starting point for a selective inhibitor.

Tier 3: Cellular Validation

In vitro activity does not always translate to a cellular context. Therefore, it is crucial to validate both on-target and off-target effects in a relevant cellular model.

G cluster_0 Cellular Target Engagement A Compound enters cell B Compound binds to Kinase X-NanoLuc® fusion A->B C Energy transfer from NanoLuc® to fluorescent tracer is disrupted B->C D Change in BRET ratio is measured C->D

Sources

A Comparative Guide to the Functional Application of the Pyrazole Carboxylic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid and the broader class of pyrazole carboxylic acids, not as standalone functional molecules, but as pivotal scaffolds in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the synthetic versatility and biological potential of this structural motif is critical for the design of novel therapeutics. While direct peer-reviewed validation of the intrinsic function of this compound is limited, its utility as a foundational building block is extensively documented. This guide will compare the performance and applications of various bioactive compounds derived from this and related pyrazole scaffolds, supported by experimental data from peer-reviewed literature.

The Pyrazole Carboxylic Acid Motif: A Privileged Scaffold in Medicinal Chemistry

The pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2][3] This designation is due to its metabolic stability and its ability to act as a versatile cornerstone for a multitude of approved drugs targeting diverse diseases.[1] The inclusion of a carboxylic acid group provides a critical handle for synthetic modification, allowing chemists to elaborate the core structure into a vast array of derivatives with tailored biological activities.[4][5] These activities span a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][4][5]

The subject of this guide, this compound, serves primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients.[6] Its structure is valuable for designing molecules with potentially enhanced bioavailability and efficacy.[6]

Comparative Analysis of Bioactive Derivatives

The true functional validation of the pyrazole carboxylic acid scaffold is demonstrated through the biological activity of its derivatives. Below, we compare different classes of compounds synthesized using this core structure.

Anti-inflammatory Agents

Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, most famously leading to the development of COX-2 inhibitors like Celecoxib.[3] Research has shown that novel series of pyrazolylthiazole carboxylates and their corresponding acid derivatives exhibit potent anti-inflammatory activity.[7]

Table 1: Comparison of Anti-inflammatory Activity in Pyrazole Derivatives

Compound IDDerivative ClassAssay ModelEdema Inhibition (%)Reference Drug (Inhibition %)Source
1p Pyrazolylthiazole CarboxylateCarrageenan-induced rat paw edema93.06Indomethacin (91.32)[Bioorg. Med. Chem. Lett., 2015][7]
2c Pyrazolylthiazole Carboxylic AcidCarrageenan-induced rat paw edema89.59Indomethacin (91.32)[Bioorg. Med. Chem. Lett., 2015][7]
2n Pyrazolylthiazole Carboxylic AcidCarrageenan-induced rat paw edema89.59Indomethacin (91.32)[Bioorg. Med. Chem. Lett., 2015][7]

The data indicates that specific substitutions on the pyrazole ring can yield compounds with anti-inflammatory efficacy comparable to or even exceeding that of established drugs like indomethacin.[7] The causality behind this activity often lies in the molecule's three-dimensional shape, which allows it to fit into the active site of inflammatory enzymes like cyclooxygenases (COX).

Anticancer Agents

The pyrazole scaffold is a cornerstone of many modern anticancer drugs, particularly kinase inhibitors.[1] A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has demonstrated potent anti-proliferative activity against a broad range of tumor cell lines.[8]

Table 2: Comparison of Anti-proliferative Activity in Pyrazole Derivatives

Compound IDDerivative ClassTarget Cell LineKey FindingMechanism of ActionSource
Compound 14 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativeHuman B-cell lymphoma (BJAB)Selective and potent anti-proliferative activityCell cycle arrest at G0/G1 interphase[Bioorg. Med. Chem. Lett., 2017][8]
Various Pyrazolone DerivativesMultiple Cancer Cell LinesIn vitro cytotoxic activityVaries with substitution[Med Chem Res, 2015][9]
Various Fused Pyrazole DerivativesN/AProtein kinase inhibitionInhibition of protein kinases[J. Med. Chem. Sci., 2021][10]

These studies highlight the scaffold's ability to be tailored to inhibit specific cellular processes, such as cell cycle progression and protein kinase activity, which are fundamental to cancer development.[8][10] The selectivity for cancer cells over normal human cells, as seen with Compound 14, is a critical attribute for potential therapeutic candidates.[8]

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols used to validate the function of these derivatives must be robust and reproducible. Below are representative, detailed methodologies for the synthesis and biological evaluation of pyrazole-based compounds.

General Synthetic Workflow for Pyrazole Carboxylic Acid Derivatives

The synthesis of bioactive pyrazole derivatives often starts with a cyclization reaction to form the core ring, followed by modifications to the side chains.

Caption: General synthetic pathway for bioactive pyrazole derivatives.

Step-by-Step Protocol for Amide Coupling:

  • Solubilization: Dissolve the pyrazole carboxylic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid. The choice of coupling agent is crucial to prevent side reactions and ensure high yield.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the final amide derivative.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard and self-validating model for assessing acute inflammation.

Protocol:

  • Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a reference group (e.g., Indomethacin, 10 mg/kg), and test groups (pyrazole derivatives at various doses). Administer the compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group. The causality is clear: a reduction in paw swelling directly indicates the compound's ability to suppress the acute inflammatory response.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole derivatives are rooted in their interaction with specific biological pathways. For instance, many anticancer pyrazoles function as ATP-competitive kinase inhibitors.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Cellular Processes ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Proliferation Cell Proliferation, Survival, Growth Pyrazole Pyrazole Inhibitor (e.g., Compound 14) Pyrazole->Kinase Binds to ATP pocket PhosphoSubstrate->Proliferation Signal Transduction

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

This diagram illustrates how a pyrazole inhibitor competes with ATP for the binding site on a protein kinase. By blocking this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling pathways that lead to uncontrolled cell proliferation.[1]

Conclusion and Future Directions

While this compound may not have a validated biological function in itself, its role as a versatile synthetic intermediate is indisputable. The pyrazole carboxylic acid scaffold is a proven platform for the development of a wide range of potent and selective therapeutic agents. Comparative analysis of its derivatives reveals that subtle structural modifications can lead to significant changes in biological activity, enabling the fine-tuning of compounds for specific targets, from inflammatory enzymes to protein kinases. Future research will undoubtedly continue to leverage this privileged scaffold to discover novel drugs with improved efficacy and safety profiles.

References

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.Bioorganic & Medicinal Chemistry Letters, 2012. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery.Future Medicinal Chemistry, 2023. [Link]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.Letters in Drug Design & Discovery, 2021. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.Molecules, 2023. [Link]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research, 2014. [Link]
  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase.Journal of Medicinal Chemistry, 2006. [Link]
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation.Medicinal Chemistry Research, 2015. [Link]
  • This compound.MySkinRecipes. [Link]
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).National Institutes of Health, 2013. [Link]
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.Current Topics in Medicinal Chemistry, 2023. [Link]
  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents.Bioorganic & Medicinal Chemistry Letters, 2015. [Link]
  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking.Molecules, 2024. [Link]
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.Journal of Medicinal and Chemical Sciences, 2021. [Link]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. While this document is built on extensive expertise and authoritative sources, it is imperative to always consult the specific Safety Data Sheet (SDS) for the compound and your institution's Environmental Health & Safety (EHS) office before handling and disposal.

Hazard Assessment and Initial Precautions

Structurally related pyrazole derivatives and carboxylic acids may exhibit irritant properties, and some can be harmful if swallowed or inhaled.[1][2][3] Therefore, it is prudent to handle this compound as a hazardous substance.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[4] In cases of potential aerosol generation, a respirator may be necessary.[3][4]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not inhale dust or vapors.[2][4]

Waste Segregation and Container Management: A Self-Validating System

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal. This process should be treated as a self-validating system, where clear labeling and secure containment are paramount.

Waste StreamContainer TypeLabeling Requirements
Solid Waste: Pure compound, contaminated spatulas, weigh boats, etc.High-density polyethylene (HDPE) or glass container."Hazardous Waste," "this compound," and accumulation start date.[1][6]
Liquid Waste: Solutions containing the compound.Compatible glass or plastic solvent waste container."Hazardous Waste," list all chemical components with percentages, and accumulation start date.[6]
Contaminated PPE: Gloves, bench paper, etc.Lined, sealable waste container."Hazardous Waste - Contaminated PPE"

Causality Behind Container Choice: The selection of a compatible container, such as HDPE, is crucial as it is resistant to degradation from a wide range of organic and acidic compounds.[7] This prevents leaks and ensures the integrity of the waste containment until final disposal. Always keep waste containers closed except when adding waste.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][4]

Experimental Protocol for Waste Accumulation:

  • Designate a Waste Accumulation Area: Establish a specific, secondary-contained area in your laboratory for hazardous waste. This area should be clearly marked and away from general laboratory traffic.

  • Prepare the Waste Container: Select a clean, dry, and chemically compatible container. Affix a completed hazardous waste label before adding any waste.[6]

  • Transfer of Waste:

    • Solids: Carefully transfer the solid this compound and any contaminated disposable labware into the designated solid waste container.

    • Liquids: Transfer solutions containing the compound into the designated liquid waste container. Ensure that incompatible chemicals are not mixed.

  • Seal the Container: Securely seal the container cap after each addition of waste.

  • Final Disposal: Once the container is full or has reached its designated accumulation time limit (per institutional and local regulations), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[5]

Diagram: Disposal Workflow

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Collection & Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood WasteGen Generate Waste (Solid or Liquid) FumeHood->WasteGen Handle Chemical SelectContainer Select & Label Compatible Container WasteGen->SelectContainer Segregate Segregate Waste Streams SelectContainer->Segregate TransferWaste Transfer Waste to Labeled Container Segregate->TransferWaste SealContainer Securely Seal Container TransferWaste->SealContainer Store Store in Designated Accumulation Area SealContainer->Store EHS Contact EHS for Pickup Store->EHS

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Experimental Protocol for Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your EHS office immediately.

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (consult the SDS or EHS), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container and dispose of it through your EHS department.

Environmental Considerations and Prohibited Disposal Methods

The pyrazole moiety, while found in many pharmaceuticals, can be persistent in the environment if not disposed of correctly.[8][9] Carboxylic acids can alter the pH of aquatic ecosystems. Therefore, the following disposal methods are strictly prohibited:

  • Drain Disposal: This can lead to the contamination of waterways and may interfere with wastewater treatment processes.[1][4][10]

  • Trash Disposal: Disposing of this chemical in the regular trash can lead to its release into the environment through landfill leachate and poses a risk to sanitation workers.

  • Evaporation: Allowing the chemical to evaporate in the fume hood is not a compliant or responsible disposal method.

The recommended final disposal route for this compound is incineration by a licensed hazardous waste facility .[11] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful components.

Authoritative Grounding and Trustworthiness

This guide is synthesized from best practices in laboratory safety and chemical waste management, grounded in information from safety data sheets of analogous compounds and regulatory guidelines. The procedural steps outlined are designed to be a self-validating system, ensuring that each step logically follows from a principle of safety and compliance. By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your organization.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • ResearchGate. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
  • Fluorochem. (2024). Safety Data Sheet - 5-Methoxy-1-methyl-1H-pyrazole.
  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-5-carboxylic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect.
  • CoLab. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • ResearchGate. (2025). Pyrazole derivatives as environmental benign acid corrosion inhibitors for mild steel: Experimental and computational studies.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • 3B Scientific. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • ChemScene. (2025). Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid.
  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Pyrazole.
  • AK Scientific, Inc. (n.d.). 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet.
  • Sigma-Aldrich. (2024). Aldrich P56607 - SAFETY DATA SHEET.
  • Fluorochem. (2024). Safety Data Sheet - 1-Ethyl-1H-pyrazole-5-carbaldehyde.
  • Fluorochem. (2024). Safety Data Sheet - 5-methyl-2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-one.
  • MySkinRecipes. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety and handling protocols for 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, a compound of interest for researchers in medicinal chemistry and drug development. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not comprehensively detailed, a robust safety plan can be constructed by analyzing its structural components: a pyrazole core, a carboxylic acid group, and a methoxy group. This document synthesizes data from structurally analogous compounds to establish best practices for personal protective equipment (PPE), operational procedures, and emergency responses.

The pyrazole scaffold is a cornerstone in many pharmaceutical agents, and its derivatives are frequently synthesized and studied.[1][2] The carboxylic acid moiety imparts acidic properties, while the overall structure suggests a solid, powdered form at room temperature, introducing potential inhalation hazards. Therefore, a multi-faceted approach to safety is not just recommended, but imperative.

Hazard Assessment and Risk Analysis

Based on the known hazards of similar pyrazole carboxylic acids, this compound should be handled as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[3][4][5] The primary routes of exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.

Table 1: Summary of Postulated Hazards and Mitigation

Hazard Category Route of Exposure Potential Health Effects Primary Mitigation Strategy
Skin Irritation Dermal ContactCauses skin irritation, potential for allergic reaction.[3][6]Use of appropriate chemical-resistant gloves and a lab coat.[7]
Eye Damage Eye ContactCauses serious eye irritation.[3][4][6]Wear chemical splash goggles; use a face shield for splash-prone tasks.[8]
Respiratory Irritation InhalationMay cause respiratory tract irritation upon inhalation of dust.[4][5]Handle exclusively within a certified chemical fume hood.[7]
Acute Oral Toxicity IngestionHarmful if swallowed.[4][5]Prohibit eating, drinking, and smoking in the lab; wash hands thoroughly post-handling.[9]

Core PPE Requirements and Specifications

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling this compound.

  • Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required to provide a complete seal around the eyes.[7] For procedures with a higher risk of splashing, such as transferring solutions or performing reactions at elevated temperatures, a polycarbonate face shield must be worn in addition to goggles.[8]

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for providing protection against incidental contact.[8] For prolonged handling or when working with larger quantities, heavier-duty gloves such as butyl rubber may be more appropriate. Always inspect gloves for tears or punctures before use and remove them immediately upon contamination, washing hands thoroughly afterward.

  • Body Protection : A fully buttoned, flame-resistant lab coat is the minimum requirement for body protection.[7] For tasks involving significant quantities of the material where splashes are possible, a chemical-resistant apron should be worn over the lab coat. Footwear must be fully enclosed and made of a non-porous, chemical-resistant material.[7]

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to maintain airborne concentrations at the lowest possible level.[4] If engineering controls are determined to be insufficient, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[8] A proper fit test is essential for respirator effectiveness.[8]

Procedural Protocol for PPE Usage

Proper procedure is as critical as the equipment itself. The following workflow ensures that PPE is used in a manner that maximizes protection and minimizes the risk of cross-contamination.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow cluster_0 start Start: Handling this compound task_assessment Assess Task Scale and Hazard start->task_assessment decision_scale Scale > 5g OR High Splash/Aerosol Risk? task_assessment->decision_scale ppe_standard Standard PPE - Nitrile Gloves - Lab Coat - Chemical Goggles decision_scale->ppe_standard No ppe_enhanced Enhanced PPE - Standard PPE + - Face Shield - Chemical Apron decision_scale->ppe_enhanced Yes work_location All work with solid performed in a chemical fume hood ppe_standard->work_location ppe_enhanced->work_location

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.